5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
Description
Properties
IUPAC Name |
5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWUKRGCMJAZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Executive Summary: The Strategic Importance of the Triazolopyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active agents.[4] Its rigid, planar structure and distribution of nitrogen atoms make it an exceptional bioisostere for purines and other endogenous structures, allowing it to modulate the activity of various enzymes and receptors. Compounds incorporating this framework have found applications as antidepressants, anxiolytics, and more recently, as targeted agents in oncology and immunology, including drugs like trazodone, filgotinib, and tucatinib.[4]
The targeted synthesis of substituted analogues, such as 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, is of paramount importance. The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The 3-methyl group provides a key structural element that can influence binding affinity and metabolic stability.
This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, focusing on the causal logic behind experimental choices and ensuring procedural integrity.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule is most logically approached through a two-stage process. The core strategy involves the construction of a key precursor, 2-bromo-6-hydrazinylpyridine, followed by an annulation reaction to form the fused triazole ring.
The chosen pathway prioritizes commercially available starting materials, robust and scalable reactions, and high yields. The critical transformation is the final cyclization, which forms the aromatic triazole ring.
Visualizing the Synthetic Workflow
The overall process can be visualized as a linear sequence starting from a common pyridine derivative.
Caption: Synthetic workflow for 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Experimental Protocols & Mechanistic Insights
Stage 1: Synthesis of the Key Intermediate, 2-Bromo-6-hydrazinylpyridine
The foundational step is a nucleophilic aromatic substitution (SNAr) on a readily available starting material.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dibromopyridine (1.0 eq). Suspend the starting material in ethanol (approx. 10 mL per gram of dibromopyridine).
-
Reagent Addition: Add hydrazine hydrate (50-60% aqueous solution, approx. 5.0-6.0 eq) to the suspension.[2]
-
Reaction Execution: Heat the reaction mixture to reflux (sand bath temperature of ~115°C is effective) and maintain for 18-24 hours.[2][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. Remove the solvent by distillation under reduced pressure. The resulting residue is then purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in n-heptane (e.g., starting from 40:60 v/v).[2]
-
Product Characterization: The desired product, 2-bromo-6-hydrazinylpyridine, is typically obtained as an off-white solid.
Causality and Expertise:
-
Why 2,6-dibromopyridine? The two bromine atoms are good leaving groups. The electron-withdrawing nature of the ring nitrogen and the second bromine atom activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions.
-
Why Hydrazine Hydrate? Hydrazine is a potent nucleophile. Using a significant excess ensures the reaction proceeds to monosubstitution and minimizes the formation of the di-substituted by-product. Water content in the hydrate is generally well-tolerated.
-
Why Reflux Conditions? The SNAr reaction on an aromatic ring requires significant activation energy to overcome the aromaticity and form the Meisenheimer complex intermediate. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a practical rate.
Stage 2: Dehydrative Cyclization to form 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
This step involves the acylation of the hydrazinyl precursor followed by an intramolecular cyclization to construct the triazole ring. This is a classic and robust method for forming this heterocyclic system.[6]
Protocol:
-
Acylation: Dissolve the 2-bromo-6-hydrazinylpyridine (1.0 eq) from Stage 1 in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 - 1.2 eq) dropwise. A catalytic amount of a base like pyridine or triethylamine can be added to scavenge the acetic acid by-product.
-
Intermediate Isolation (Optional but Recommended): Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material. The reaction can be quenched with water, and the intermediate N'-(6-bromopyridin-2-yl)acetohydrazide can be extracted and isolated, or the reaction can proceed directly to the next step.
-
Cyclization: To the crude or isolated acetohydrazide intermediate, add a dehydrating agent. A common and effective method is to heat the intermediate in refluxing phosphorus oxychloride (POCl₃) or glacial acetic acid for several hours.[6]
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. If POCl₃ was used, the mixture should be neutralized with a base (e.g., sodium bicarbonate or aqueous NaOH) until pH > 7. The aqueous layer is then extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Final Product: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine as a solid.
Causality and Expertise:
-
Mechanism: The reaction proceeds via acylation of the terminal nitrogen of the hydrazine moiety. The resulting acetohydrazide intermediate is then activated by the dehydrating agent (e.g., POCl₃ converts the amide carbonyl into a better electrophile). The nucleophilic pyridine ring nitrogen then attacks this activated carbonyl carbon in an intramolecular fashion. Subsequent dehydration and aromatization lead to the stable, fused triazole ring system.
-
Choice of Reagents: Acetic anhydride provides the necessary two-carbon unit that will become C3 and the attached methyl group of the triazole ring. POCl₃ is a powerful dehydrating agent well-suited for this type of cyclization, though its handling requires care. Refluxing in glacial acetic acid is a milder, alternative condition that can also promote the dehydrative cyclization.[6]
Quantitative Data Summary
The following table summarizes typical reaction parameters for this synthetic sequence. Note that yields are representative and can vary based on reaction scale and purification efficiency.
| Parameter | Stage 1: Hydrazinylpyridine Synthesis | Stage 2: Triazole Formation |
| Key Starting Material | 2,6-Dibromopyridine | 2-Bromo-6-hydrazinylpyridine |
| Key Reagents | Hydrazine Hydrate (5-6 eq) | 1. Acetic Anhydride (1.2 eq)2. POCl₃ or Acetic Acid |
| Solvent | Ethanol | 1. THF or DCM2. Neat or Acetic Acid |
| Temperature | Reflux (~115 °C) | 1. 0°C to RT2. Reflux |
| Typical Reaction Time | 18 - 24 hours | 4 - 12 hours |
| Typical Yield | ~90%[2] | 70 - 90% |
References
-
Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) . MDPI. Available at: [Link]
-
Synthesis of azolo[a]pyridines from 5-(bromomethyl)hept-4-en-3-one and 5-bromopent-3-en-2-one derivatives . Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Conventional synthetic routes to[1][2][3]triazolo[1,5‐a]pyridines . ResearchGate. Available at: [Link]
-
(PDF) 2-Bromo-6-hydrazinylpyridine . ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines . Organic Chemistry Portal. Available at: [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction . Semantic Scholar. Available at: [Link]
-
Triazolopyridine - Wikipedia . Wikipedia. Available at: [Link]
An In-depth Technical Guide to 5-Bromo-3-methyl-triazolo[4,3-a]pyridine: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given its structural relation to a class of pharmacologically active agents, this molecule presents a valuable scaffold for further investigation.[4][5] This document details its physicochemical properties, provides a plausible synthetic route, outlines methods for its characterization, and discusses its potential applications.
Introduction to the[1][2][3]triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a significant pharmacophore, forming the structural basis of various therapeutic agents.[4][6] This fused heterocyclic system is a key component in compounds developed as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which are promising targets in cancer immunotherapy.[6] The versatility of the triazolopyridine framework allows for substitutions that can modulate its biological activity, making derivatives such as 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine attractive for screening and development in various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases.[7][8]
Physicochemical Properties
Precise experimental data for 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is not extensively reported in publicly accessible literature. However, based on its chemical structure and data from closely related analogs, we can summarize its key physicochemical properties.
| Property | Value/Information | Source |
| IUPAC Name | 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | - |
| CAS Number | 1363380-99-7 | Sunway Pharm Ltd. |
| Molecular Formula | C₇H₆BrN₃ | Sunway Pharm Ltd. |
| Molecular Weight | 212.05 g/mol | Sunway Pharm Ltd. |
| Appearance | Expected to be a solid at room temperature. | Inferred from analogs |
| Melting Point | Not specified. The related compound 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine has a melting point of 145-150 °C.[9] | - |
| Boiling Point | Not specified. Likely to be high due to its aromatic and polar nature. | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Inferred from analogs |
| pKa | Not specified. The triazole and pyridine rings will influence its basicity. | - |
Synthesis and Purification
A plausible synthetic route to 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine can be devised based on established methods for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core.[2][3] A common approach involves the cyclization of a substituted 2-hydrazinopyridine.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a commercially available brominated 2-chloropyridine.
Caption: Proposed synthesis of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-6-hydrazinopyridine
-
To a solution of 2-chloro-6-bromopyridine in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-bromo-6-hydrazinopyridine.
Step 2: Synthesis of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
-
Dissolve 2-bromo-6-hydrazinopyridine in acetic anhydride.
-
Heat the mixture to facilitate the formation of the acetylhydrazide intermediate.
-
After the initial acylation, continue heating at a higher temperature to effect cyclization. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Characterization and Spectroscopic Analysis
The structure of the synthesized 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine should be confirmed by standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl group. Based on data for similar structures, the aromatic protons would likely appear in the range of δ 7.0-9.0 ppm. The methyl protons are expected to be a singlet around δ 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the fused ring system and the methyl group. The aromatic carbons are expected in the δ 110-150 ppm region, while the methyl carbon would be significantly upfield.
Note: The exact chemical shifts will be influenced by the solvent used for analysis. For unambiguous assignment, 2D NMR techniques such as COSY and HSQC can be employed. The differentiation between[1][2][3]triazolo[4,3-a] and[1][2][3]triazolo[1,5-a] isomers can be challenging and may require advanced techniques like ¹H-¹⁵N HMBC experiments.[10]
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₇H₆BrN₃, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a characteristic feature in the mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations within the heterocyclic core.
Potential Applications in Drug Discovery
Triazolopyridine derivatives are a well-established class of compounds with a broad range of biological activities.[4][8] They have been investigated for their potential as:
-
Anticancer agents: As demonstrated by their activity as IDO1 inhibitors.[6]
-
Anti-inflammatory agents.
-
Central nervous system agents: The antidepressant Trazodone is a notable example of a triazolopyridine-containing drug.[5]
5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, as a specifically functionalized derivative, can serve as a valuable building block or a candidate for screening in various drug discovery programs. The presence of the bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
This technical guide provides a foundational understanding of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine for researchers and professionals in the field of drug development. While some of its physicochemical properties are yet to be experimentally determined, this document offers a robust starting point for its synthesis, characterization, and exploration of its therapeutic potential. The versatile[1][2][3]triazolo[4,3-a]pyridine scaffold continues to be a promising area for the discovery of novel therapeutic agents.
References
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
A Mild Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Available at: [Link]
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. Available at: [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. National Institutes of Health. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem. Available at: [Link]
-
Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Publications. Available at: [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available at: [Link]
-
5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. PubChem. Available at: [Link]
-
New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. Available at: [Link]
-
Triazolopyridine. Wikipedia. Available at: [Link]
-
Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed. Available at: [Link]
-
GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine. GitHub. Available at: [Link]
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 6. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine manufacturers and suppliers in india [chemicalbook.com]
- 10. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-3-methyl-triazolo[4,3-a]pyridine (CAS No. 1363380-99-7)
An In-Depth Technical Guide to 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (CAS No. 1363380-99-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its current and potential applications in drug discovery, particularly in the realm of kinase inhibition. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry. This fused heterocyclic system is recognized for its structural resemblance to purines, which allows it to function as a bioisostere and interact with a wide range of biological targets.[4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[5] Notably, the[1][2][3]triazolo[4,3-a]pyridine framework is a key component in the design of various kinase inhibitors, which are at the forefront of modern cancer therapy and the treatment of other proliferative diseases.[6]
5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (CAS No. 1363380-99-7) is a specific analogue that offers unique opportunities for further chemical modification and drug design. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The methyl group at the 3-position can also influence the compound's steric and electronic properties, which can be fine-tuned to optimize binding affinity and selectivity for a given biological target.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing factors such as solubility, permeability, and metabolic stability. The key properties of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1363380-99-7 | [7] |
| Molecular Formula | C₇H₆BrN₃ | [8] |
| Molecular Weight | 212.05 g/mol | [7][8] |
| Appearance | Solid (form may vary) | [2] |
| Purity | Typically ≥97% | [7] |
| Storage Conditions | Sealed in a dry, room temperature environment. For long-term storage, keeping in a dark place under an inert atmosphere at 2-8°C is recommended. | [2][7] |
Synthesis of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold is most commonly achieved through the cyclization of a substituted 2-hydrazinopyridine precursor.[9] In the case of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the logical synthetic route involves the reaction of 6-bromo-2-hydrazinopyridine with an acetaldehyde equivalent, followed by an oxidative cyclization.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process, starting from the commercially available 2,6-dibromopyridine.
Caption: A two-step synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous compounds. Researchers should optimize conditions as needed.
Step 1: Synthesis of 6-Bromo-2-hydrazinopyridine
-
To a solution of 2,6-dibromopyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (2.0-3.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield 6-bromo-2-hydrazinopyridine.
Step 2: Synthesis of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
-
Suspend 6-bromo-2-hydrazinopyridine (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Add acetaldehyde (1.1-1.5 eq) to the suspension.
-
Introduce an oxidizing agent. For milder conditions, bubbling air through the refluxing solution can be effective. Alternatively, a chemical oxidant like iron(III) chloride (FeCl₃) can be used.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Applications in Drug Discovery and Development
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. The strategic placement of the bromine atom and the methyl group in the title compound makes it a valuable intermediate for creating focused compound libraries to probe the active sites of various kinases.
Kinase Inhibitor Scaffolding
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[6] The[1][2][3]triazolo[4,3-a]pyridine core can mimic the hinge-binding region of ATP in the kinase active site, providing a strong foundation for inhibitor design.
The 5-bromo substituent is particularly advantageous as it allows for the introduction of a wide variety of functional groups through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the exploration of different "vector spaces" around the core scaffold to optimize interactions with the kinase active site and improve potency and selectivity.
Caption: The strategic role of the compound in kinase inhibitor design.
Potential as an Immunomodulator
Recent studies have highlighted the potential of the[1][2][3]triazolo[4,3-a]pyridine scaffold in the development of immunomodulatory agents. For instance, derivatives of this scaffold have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune suppression within the tumor microenvironment.[10] By inhibiting IDO1, these compounds can help to restore the immune system's ability to recognize and attack cancer cells. Given this precedent, 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine represents a valuable starting point for the design of novel IDO1 inhibitors and other immunomodulatory drugs.
Conclusion
5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a versatile and valuable building block for drug discovery and development. Its straightforward synthesis, coupled with the strategic placement of reactive and modulatory functional groups, makes it an ideal starting point for the creation of diverse compound libraries. The proven track record of the[1][2][3]triazolo[4,3-a]pyridine scaffold in the development of kinase inhibitors and the emerging potential in immunotherapy underscore the significance of this compound for researchers in the pharmaceutical sciences. This guide provides a solid foundation of its properties, synthesis, and potential applications, empowering scientists to leverage this promising molecule in their quest for novel therapeutics.
References
-
5-Bromo-(1,2,4)triazolo(1,5-a)pyridine - PubChem. National Center for Biotechnology Information. [Link]
-
Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - MDPI. [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - NIH. [Link]
-
Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs - ResearchGate. [https://www.researchgate.net/publication/343360205_Biological_activities_of_124triazolo15-a]pyrimidines_and_analogs]([Link])
-
Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs - OUCI. [Link]
-
Biological activity of three novel complexes with the ligand 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one against Leishmania spp - PubMed. [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction - Semantic Scholar. [Link]
-
5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine - PubChem. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents - NIH. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. [Link]
- Method for preparing 5-bromo-2-methylpyridine - Google P
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. [Link]
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC - PubMed Central. [Link]
-
Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). [Link]
-
5-bromo-[1][2][3]triazolo[1,5-a]pyridine - Fchemicals Limited. [Link]
-
6-Bromopyridine-2-carbaldehyde phenylhydrazone - Sci-Hub. [Link]
Sources
- 1. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 10352689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 1172085-67-4 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CAS:1363380-99-7 - Sunway Pharm Ltd [3wpharm.com]
- 8. 5-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine 95% | CAS: 1471260-52-2 | AChemBlock [achemblock.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
This guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (CAS 1363380-99-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data based on established spectroscopic principles and analogous compounds, offering a robust framework for the identification and characterization of this heterocyclic entity. The methodologies and interpretations herein are presented with the causality of experimental choices at the forefront, ensuring both technical accuracy and practical, field-proven insight.
Molecular Structure and Overview
5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a fused heterocyclic compound with a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g/mol .[4][5] Its structure, featuring a pyridine ring fused with a triazole ring and substituted with a bromine atom and a methyl group, suggests a unique electronic and chemical profile. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its behavior in various chemical and biological systems.
To facilitate the discussion of its spectroscopic features, the atoms in the molecule are numbered as shown in the diagram below.
Caption: Molecular structure of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show three distinct signals: two in the aromatic region corresponding to the protons on the pyridine ring, and one in the aliphatic region for the methyl group protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.0 - 8.3 | Doublet (d) | 1H | H7 | The proton at C7 is adjacent to the bridgehead nitrogen (N1), leading to significant deshielding. It will be split by H6. |
| ~ 7.2 - 7.5 | Doublet of Doublets (dd) | 1H | H6 | The proton at C6 is coupled to both H7 and influenced by the bromine at C5. Its chemical shift is expected to be upfield relative to H7. |
| ~ 2.6 - 2.8 | Singlet (s) | 3H | H10 (CH₃) | The methyl group is attached to the triazole ring and is expected to appear as a sharp singlet in the typical range for a methyl group on a heteroaromatic system. |
Expertise & Experience: Causality Behind Experimental Choices The choice of deuterochloroform (CDCl₃) as a solvent is based on its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window. A high-field instrument (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the coupling patterns of the aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.
-
Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence (e.g., 'zg30') is typically sufficient. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, corresponding to the seven carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 150 - 155 | C3 | This carbon is part of the triazole ring, bonded to two nitrogen atoms, resulting in a downfield shift. |
| ~ 145 - 150 | C8a | As a bridgehead carbon bonded to two nitrogen atoms, it is expected to be significantly deshielded. |
| ~ 130 - 135 | C7 | Aromatic CH carbon adjacent to a nitrogen atom. |
| ~ 120 - 125 | C5 | This carbon is directly attached to the electronegative bromine atom, causing a downfield shift. However, its exact position can be influenced by resonance effects. |
| ~ 115 - 120 | C6 | Aromatic CH carbon. |
| ~ 105 - 110 | C-Br | The carbon directly bonded to bromine is expected in this region, though this can vary. |
| ~ 12 - 15 | C10 (CH₃) | The methyl carbon signal is expected in the typical aliphatic region, shifted slightly downfield due to its attachment to the heteroaromatic system. |
Expertise & Experience: Causality Behind Experimental Choices Proton decoupling is a standard procedure for ¹³C NMR to simplify the spectrum into single lines for each carbon, which aids in interpretation.[6] Due to the low natural abundance of the ¹³C isotope (~1.1%), a greater number of scans are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[6] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be invaluable in distinguishing between CH, CH₂, and CH₃ groups, which would confirm the assignments for C6, C7, and C10.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial if the sample is limited.
-
Instrument Setup: Use a 125 MHz (on a 500 MHz system) NMR spectrometer.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) will be necessary.
-
Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal for CDCl₃ (a triplet at ~77.16 ppm) can be used as a secondary reference.
Caption: Standard workflow for ¹³C NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Predicted Mass Spectrometry Data (ESI+)
| Predicted m/z | Assignment | Rationale |
|---|---|---|
| 212.0, 214.0 | [M+H]⁺ | The protonated molecular ion. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da. |
| 184.0, 186.0 | [M+H - N₂]⁺ | Loss of a neutral nitrogen molecule (28 Da) from the triazole ring is a common fragmentation pathway for such systems. |
| 133.0 | [M+H - Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 104.0 | [M+H - N₂ - Br]⁺ | Subsequent loss of a bromine radical after the initial loss of nitrogen. |
Expertise & Experience: Causality Behind Experimental Choices Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing heterocyclic compounds as it typically produces an abundant protonated molecular ion [M+H]⁺ with minimal fragmentation, which is crucial for determining the molecular weight. High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition, as it can provide mass accuracy to within a few parts per million.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize source parameters such as capillary voltage and temperature to maximize the signal of the [M+H]⁺ ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Caption: Predicted ESI-MS fragmentation pathway for the target molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 3000 - 2850 | C-H stretch | Aliphatic C-H (methyl) |
| 1620 - 1580 | C=N stretch | Triazole/Pyridine ring |
| 1550 - 1450 | C=C stretch | Aromatic ring |
| 1400 - 1350 | C-H bend | Aliphatic C-H (methyl) |
| 600 - 500 | C-Br stretch | Bromo-aromatic |
Expertise & Experience: Causality Behind Experimental Choices Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining IR spectra of solid samples with minimal preparation.[7] It is preferred over older methods like KBr pellets because it is faster and less susceptible to moisture interference. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals unique to the molecule, which is excellent for confirming identity against a known standard.
Experimental Protocol: IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
Caption: Workflow for acquiring an ATR-IR spectrum.
Conclusion
The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of each analytical technique and supported by data from structurally related molecules. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a powerful and orthogonal set of data for the unambiguous characterization of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. The detailed protocols and workflow diagrams serve as a practical reference for researchers undertaking the synthesis and analysis of this and similar heterocyclic compounds. It is imperative that these predictive data are confirmed with experimental results on a pure, authenticated sample.
References
-
PubChem. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. National Center for Biotechnology Information. Available from: [Link]
-
Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. ACS Publications. Available from: [Link]
-
Scribd. C 13 NMR. Available from: [Link]
-
ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. Available from: [Link]
-
Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. Available from: [Link]
-
PubChem. 3-bromo-5-methyl-[1][2][3]triazolo[4,3-a]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
SpectraBase. 5-BROMO-PYRIDINE-2-AZIDE. Wiley. Available from: [Link]
-
NFDI4Chem Search Service. 13C nuclear magnetic resonance spectroscopy (13C NMR). Available from: [Link]
-
Stenutz. 5-bromo-[1][2][3]triazolo[1,5-a]pyridine. Available from: [Link]
-
PubChem. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. Available from: [Link]
-
PubMed Central. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. National Library of Medicine. Available from: [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available from: [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]
-
PubChem. 5-bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
mzCloud. Pyrazolam. Available from: [Link]
-
PMDA. INFRARED REFERENCE SPECTRA. Pharmaceuticals and Medical Devices Agency. Available from: [Link]
-
SpectraBase. 2-Amino-5-bromo-3-methylpyridine. Wiley. Available from: [Link]
Sources
- 1. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 10352689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine - CAS:1363380-99-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine | C7H6BrN3 | CID 40151908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectrabase.com [spectrabase.com]
potential biological activity of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the potential biological activities of a specific, under-investigated derivative, 5-Bromo-3-methyl-triazolo[4,3-a]pyridine. While direct experimental data for this compound is scarce in publicly available literature, this document extrapolates its potential based on the well-established bioactivities of the core triazolopyridine scaffold. We will explore its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating its therapeutic promise. Detailed experimental protocols, potential mechanisms of action, and data interpretation frameworks are provided to facilitate a thorough scientific evaluation.
Introduction: The Triazolopyridine Scaffold - A Foundation of Diverse Bioactivity
The fusion of a triazole ring with a pyridine ring creates the[1][2][3]triazolo[4,3-a]pyridine system, a heterocyclic scaffold of significant interest in drug discovery. This structural motif is present in a variety of compounds that have shown promise in treating a range of diseases. The triazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring provides a modifiable scaffold for influencing pharmacokinetic and pharmacodynamic properties.[4] Derivatives of this core structure have been investigated for their anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities.[1][5] The specific substitutions on this scaffold, such as the 5-bromo and 3-methyl groups in the titular compound, are expected to modulate its biological profile by altering its steric and electronic properties, thereby influencing its interaction with biological targets.
Potential Anticancer Activity
The triazolopyridine core is a common feature in numerous compounds designed as anticancer agents.[1] The potential of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine in this therapeutic area is significant and warrants a multi-faceted investigation.
Postulated Mechanisms of Action
Based on studies of analogous compounds, several mechanisms could underlie the potential anticancer effects of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine:
-
Enzyme Inhibition: Many triazolopyridine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. Potential targets include:
-
c-Met Kinase: Overexpression of the c-Met receptor tyrosine kinase is implicated in various cancers. Triazolopyridine derivatives have been developed as potent c-Met inhibitors.[6]
-
Bromodomain-containing protein 4 (BRD4): As an epigenetic reader, BRD4 is a promising target in oncology. Novel triazolopyridine derivatives have demonstrated potent BRD4 inhibitory activity, leading to apoptosis in cancer cells.[3]
-
Tankyrase (TNKS): Inhibition of tankyrase, an enzyme in the WNT/β-catenin signaling pathway, is an attractive strategy for colorectal cancer therapy. A triazolopyridine derivative has been identified as a novel TNKS inhibitor.[7][8]
-
Tyrosyl-DNA phosphodiesterase 2 (TDP2): TDP2 is involved in repairing DNA damage caused by topoisomerase II (TOP2) poisons, and its inhibition can sensitize cancer cells to chemotherapy.[9]
-
-
Induction of Apoptosis: Triazolopyridine hybrids have been shown to selectively induce apoptosis in breast cancer cells.[1] Cell cycle analysis of cells treated with these compounds has confirmed G2/M arrest, a hallmark of apoptosis induction.[10]
Experimental Workflow for Anticancer Evaluation
A systematic approach is required to validate the anticancer potential of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Caption: Workflow for anticancer activity evaluation.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[2]
Data Presentation
Table 1: Hypothetical IC50 Values of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| HCT-116 | Colon Cancer | 22.8 |
| U-87 MG | Glioblastoma | 18.2 |
| MV4-11 | Leukemia | 9.7 |
Potential Antimicrobial Activity
Heterocyclic compounds containing nitrogen are foundational to many antimicrobial agents. The triazolopyridine scaffold is no exception, with numerous derivatives exhibiting potent antibacterial and antifungal properties.[5][11]
Postulated Mechanisms of Action
The antimicrobial action of triazolopyridine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms:
-
Enzyme Inhibition: These compounds can inhibit enzymes crucial for microbial survival, such as glucosamine-6-phosphate synthase, which is involved in the synthesis of the bacterial and fungal cell wall.[12]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the substituted pyridine ring may facilitate interaction with and disruption of the microbial cell membrane.
-
DNA Gyrase Inhibition: Some fused pyridine derivatives have been shown to target DNA gyrase, an enzyme essential for bacterial DNA replication.[13][14]
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Detailed Experimental Protocols
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial/Fungal Strains: Use standard strains such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL) in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][15]
Data Presentation
Table 2: Hypothetical Antimicrobial Activity of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 32 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Candida albicans | Fungus | 16 |
| Aspergillus niger | Fungus | 32 |
Potential as an Enzyme Inhibitor
The triazolopyridine scaffold has been successfully employed to design inhibitors for a variety of enzymes beyond those directly implicated in cancer.
Potential Enzyme Targets
-
Alpha-Glucosidase: Inhibition of this enzyme is a key strategy for managing type 2 diabetes. Triazolopyridine derivatives have been identified as potent and selective alpha-glucosidase inhibitors.[16]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme and a target in cancer immunotherapy. The[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for IDO1 inhibitors.[17]
Signaling Pathway Implication: WNT/β-catenin Pathway
The inhibition of Tankyrase by a triazolopyridine derivative directly impacts the WNT/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer.[8]
Caption: Potential inhibition of the WNT/β-catenin pathway.
Conclusion and Future Directions
While 5-Bromo-3-methyl-triazolo[4,3-a]pyridine remains a largely unexplored molecule, the extensive research on its parent scaffold provides a strong rationale for its investigation as a potential therapeutic agent. This guide outlines a clear and structured path for elucidating its biological activities, with a primary focus on its anticancer, antimicrobial, and enzyme-inhibiting potential. The provided experimental workflows and protocols offer a starting point for a comprehensive evaluation. Future research should focus on the synthesis of this compound, followed by the systematic in vitro and in vivo studies proposed herein. Structure-activity relationship (SAR) studies, by synthesizing and testing related analogues, will also be crucial in optimizing its potential therapeutic properties.
References
-
Various bioactivities of fused pyridine derivatives. (n.d.). ResearchGate. [Link]
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). European Journal of Medicinal Chemistry. [Link]
-
Anticancer[1][2][3]triazolopyrimidines and analogs targeting microtubules. (n.d.). ResearchGate. [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). MDPI. [Link]
-
Kotb, E. R., et al. (2017). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Acta Poloniae Pharmaceutica, 74(3), 861-872. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2021). MDPI. [Link]
- Triazolopyridine derivatives as antibacterial agents. (2006).
-
Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). MDPI. [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). PubMed. [Link]
-
New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (2018). ResearchGate. [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2021). NIH. [Link]
-
Design, Synthesis, and Evaluation of Triazolopyridines as Novel Alpha-Glucosidase Inhibitors. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. (2019). PubMed. [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (2018). MDPI. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2021). NIH. [Link]
-
Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. (2016). PubMed. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI. [Link]
-
Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][2][18]triazolo[1,5-a][1][3]diazepine and its cycloalkane and cycloalkene condensed analogues. (2016). RSC Advances. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate. [Link]
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2023). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. (2017). ResearchGate. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Semantic Scholar. [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2023). PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). ACS Publications. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2014). NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
An In-depth Technical Guide to the Synthesis and Derivatization of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the Synthesis and Derivatization of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds. Its unique electronic and structural properties make it a cornerstone in modern medicinal chemistry, with applications ranging from antidepressants like Trazodone to novel agents targeting complex disease pathways.[3][4] This guide focuses on a key building block for drug discovery: 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (CAS 1363380-99-7)[5]. The strategic placement of a methyl group at the 3-position and a bromine atom at the 5-position provides a versatile platform for generating extensive chemical libraries. The bromine atom serves as a highly functional synthetic handle, enabling a suite of derivatization reactions, most notably palladium-catalyzed cross-coupling, to explore structure-activity relationships (SAR) effectively. This document provides a comprehensive overview of the core molecule, its synthesis, and detailed, field-proven protocols for its derivatization.
The[1][2][3]Triazolo[4,3-a]pyridine Core: A Scaffold of Significance
The fusion of a triazole and a pyridine ring creates a bicyclic heteroaromatic system with a distinct electronic profile. This scaffold is of significant interest in drug development due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, with protein targets. Recent research has highlighted the potential of[1][2][3]triazolo[4,3-a]pyridine derivatives as potent inhibitors of critical therapeutic targets, such as the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction in immuno-oncology and as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[1][2][6]
The subject of this guide, 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, is an exemplary intermediate designed for library synthesis.
-
The 5-Bromo Group : This is the primary point of diversification. The carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, amine, and alkyne moieties.
-
The 3-Methyl Group : This substituent can influence the molecule's steric and electronic properties, potentially improving metabolic stability or modulating binding affinity with a target protein.
Physicochemical Properties
| Property | Value |
| CAS Number | 1363380-99-7[5] |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol [5] |
| Appearance | Typically an off-white to pale yellow solid |
| Storage | Store in a cool, dry place under an inert atmosphere to prevent degradation.[7] |
Synthesis of the Core Scaffold
While 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is commercially available, understanding its synthesis is crucial for custom modifications. A common and reliable method for constructing the[1][2][3]triazolo[4,3-a]pyridine ring system involves the condensation and oxidative cyclization of a 2-hydrazinopyridine with an appropriate electrophile.
Proposed Synthetic Pathway
A plausible route starts from 2-amino-5-bromopyridine, which is converted to the corresponding hydrazine. This intermediate is then reacted with an acetyl equivalent, followed by cyclization to form the triazole ring.
Caption: Proposed synthesis of the core scaffold.
Key Derivatization Strategies via Palladium-Catalyzed Cross-Coupling
The C5-Br bond is the key to unlocking the chemical diversity of this scaffold. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose, offering mild conditions and broad functional group tolerance.[8]
Caption: Key cross-coupling strategies for derivatization.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is arguably the most utilized method for creating biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[9]
-
Scientific Rationale : The reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester). Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. The base is crucial as it activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[10][11]
-
Catalyst System : A typical system consists of a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. For heteroaromatic substrates, ligands like SPhos, XPhos, or DPPF are often superior as they promote the oxidative addition and reductive elimination steps.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction provides direct access to arylamines, a critical functional group in many bioactive molecules.[12]
-
Scientific Rationale : It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.[8][13] This method overcomes the limitations of classical methods, which often require harsh conditions. The choice of ligand is critical to prevent catalyst decomposition and β-hydride elimination. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are state-of-the-art.
-
Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction outcome and must be optimized for the specific amine substrate.[14]
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
This reaction is the premier method for synthesizing aryl alkynes, which are versatile intermediates and can be found in various natural products and materials.[15][16]
-
Scientific Rationale : The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide.[17] The copper co-catalyst is believed to form a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium(II) complex. An organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to quench the HX by-product.
-
Copper-Free Variants : To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require a different base (e.g., Cs₂CO₃) and sometimes specialized ligands to facilitate the catalytic cycle without the copper co-catalyst.[18]
Experimental Protocols & Workflow
The following protocols are generalized but robust starting points for the derivatization of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Caption: General experimental workflow for cross-coupling reactions.
Protocol: Suzuki-Miyaura Coupling
-
Materials :
-
Procedure :
-
To an oven-dried Schlenk flask, add the bromo-triazolopyridine, arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst and ligand.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-16 hours, monitoring by LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[19][20]
-
Protocol: Buchwald-Hartwig Amination
-
Materials :
-
Procedure :
-
Inside a glovebox , add NaOtBu, the palladium catalyst, and the ligand to an oven-dried Schlenk flask.
-
Outside the glovebox, add the bromo-triazolopyridine.
-
Seal the flask, evacuate and backfill with argon.
-
Add anhydrous toluene, followed by the amine coupling partner.
-
Heat the mixture to 110 °C and stir for 6-24 hours.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
-
Protocol: Sonogashira Coupling (Copper Co-catalyzed)
-
Materials :
-
Procedure :
-
To a dry Schlenk flask under argon, add the bromo-triazolopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent to dissolve the solids.
-
Add triethylamine, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.[21]
-
Conclusion and Outlook
5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a high-value, versatile building block for the synthesis of novel chemical entities in drug discovery. Its strategic design allows for efficient diversification at the C5 position through robust and well-understood palladium-catalyzed cross-coupling methodologies. The protocols and rationale outlined in this guide provide a solid foundation for researchers to generate libraries of derivatives for SAR studies. The proven biological relevance of the[1][2][3]triazolo[4,3-a]pyridine scaffold ensures that new analogues synthesized from this core will be of high interest for a wide range of therapeutic targets, from oncology to central nervous system disorders.
References
-
Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. [Link]
-
The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]
-
Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. [Link]
-
Triazolopyridine. Wikipedia. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination Reaction. YouTube. [Link]
- Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unito.it [iris.unito.it]
- 3. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine - CAS:1363380-99-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 1172085-67-4 [sigmaaldrich.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy presented herein is a robust, multi-step process involving the formation of the 3-methyl-[1][2][3]triazolo[4,3-a]pyridine core followed by a regioselective bromination. While the core synthesis is typically achieved through classical cyclization methods, this guide will also discuss the potential application of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, in the synthesis of key intermediates. This approach provides a reliable pathway to the target molecule and offers insights into modern synthetic methodologies.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a bromine atom at the 5-position provides a valuable handle for further functionalization through various cross-coupling reactions, making 5-Bromo-3-methyl-triazolo[4,3-a]pyridine a key intermediate in the synthesis of compound libraries for drug discovery. The methyl group at the 3-position can also influence the molecule's biological activity and pharmacokinetic properties. This guide details a reliable synthetic protocol for this important building block.
Synthetic Strategy Overview
The synthesis of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine is most effectively approached in a two-stage process:
-
Formation of the 3-methyl-[1][2][3]triazolo[4,3-a]pyridine core: This is achieved through the cyclization of a 2-hydrazinyl-3-methylpyridine intermediate.
-
Regioselective Bromination: The synthesized core is then brominated at the 5-position. The regioselectivity of this electrophilic aromatic substitution is directed by the electronic properties of the fused heterocyclic system.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 5-Bromo-3-methyl-triazolo[4,3-a]pyridine.
PART 1: Synthesis of the 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine Core
Mechanistic Considerations
The formation of the triazole ring proceeds via a condensation reaction between 2-hydrazinyl-3-methylpyridine and a suitable one-carbon electrophile, in this case, derived from triethyl orthoacetate. The reaction is typically acid-catalyzed and involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent elimination to afford the aromatic triazolopyridine core.
Protocol 1: Synthesis of 2-Hydrazinyl-3-methylpyridine
Materials and Reagents:
| Reagent | Formula | MW | Amount | Moles |
| 2-Chloro-3-methylpyridine | C₆H₆ClN | 127.57 | 10.0 g | 78.4 mmol |
| Hydrazine hydrate (64%) | H₆N₂O | 50.06 | 24.5 g | 313.6 mmol |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-methylpyridine (10.0 g, 78.4 mmol) and ethanol (100 mL).
-
Stir the solution at room temperature to ensure complete dissolution.
-
Slowly add hydrazine hydrate (24.5 g, 313.6 mmol) to the solution. Caution: The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl acetate/Hexane).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-hydrazinyl-3-methylpyridine as a solid. The crude product can be used in the next step without further purification.
Protocol 2: Cyclization to 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine
Materials and Reagents:
| Reagent | Formula | MW | Amount | Moles |
| 2-Hydrazinyl-3-methylpyridine | C₆H₉N₃ | 123.16 | 9.6 g | 78.0 mmol |
| Triethyl orthoacetate | C₈H₁₈O₃ | 162.23 | 25.3 g | 156.0 mmol |
| p-Toluenesulfonic acid (catalyst) | C₇H₈O₃S | 172.20 | 0.7 g | 4.1 mmol |
Procedure:
-
In a 250 mL round-bottom flask, combine the crude 2-hydrazinyl-3-methylpyridine (9.6 g, 78.0 mmol) and triethyl orthoacetate (25.3 g, 156.0 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.7 g, 4.1 mmol).
-
Heat the mixture at 120-130 °C for 4-6 hours. The reaction will generate ethanol as a byproduct, which can be distilled off.
-
Monitor the reaction by TLC (Eluent: 1:1 Ethyl acetate/Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel (Eluent: gradient of 50-100% ethyl acetate in hexanes) to afford 3-methyl-[1][2][3]triazolo[4,3-a]pyridine as a white to off-white solid.
PART 2: Regioselective Bromination
Mechanistic Insights
The bromination of 3-methyl-[1][2][3]triazolo[4,3-a]pyridine is an electrophilic aromatic substitution. The position of bromination is directed by the electron-donating nature of the fused triazole ring and the methyl group. The 5-position is electronically activated and sterically accessible, making it the preferred site for electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[4]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Synthesis of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine
Materials and Reagents:
| Reagent | Formula | MW | Amount | Moles |
| 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine | C₇H₇N₃ | 133.15 | 5.0 g | 37.5 mmol |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 7.4 g | 41.3 mmol |
| Acetonitrile | CH₃CN | 41.05 | 100 mL | - |
Procedure:
-
Dissolve 3-methyl-[1][2][3]triazolo[4,3-a]pyridine (5.0 g, 37.5 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (7.4 g, 41.3 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC (Eluent: 1:1 Ethyl acetate/Hexane).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5-Bromo-3-methyl-triazolo[4,3-a]pyridine as a crystalline solid.
The Role of Palladium Catalysis
While the presented route does not directly employ a palladium catalyst for the key bond-forming events of the final product, palladium-catalyzed reactions are central to modern organic synthesis and can be strategically incorporated.[2]
Buchwald-Hartwig Amination for Intermediate Synthesis:
The synthesis of the key intermediate, 2-hydrazinyl-3-methylpyridine, can be envisioned via a Buchwald-Hartwig amination.[2] This would involve the palladium-catalyzed cross-coupling of 2-chloro-3-methylpyridine with a protected hydrazine equivalent, followed by deprotection. This approach could offer milder reaction conditions and broader substrate scope compared to the classical nucleophilic aromatic substitution with hydrazine hydrate. The choice of a suitable palladium catalyst and ligand system would be crucial for achieving high yields and avoiding side reactions.[5][6]
Potential for Palladium-Catalyzed C-H Functionalization:
More advanced, though less established for this specific substrate, would be the direct palladium-catalyzed C-H bromination of 3-methyl-[1][2][3]triazolo[4,3-a]pyridine. Such a reaction would offer a more atom-economical route to the final product. However, the development of a highly regioselective catalytic system for this transformation would require significant optimization.
Data Summary
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |
| 2-Hydrazinyl-3-methylpyridine | C₆H₉N₃ | 123.16 | >90% (crude) | |
| 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine | C₇H₇N₃ | 133.15 | 70-80% | |
| 5-Bromo-3-methyl-triazolo[4,3-a]pyridine | C₇H₆BrN₃ | 212.05 | 65-75% |
References
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. (2025). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). National Center for Biotechnology Information. [Link]
-
Synthesis of tetracyclic thienotriazolopyridines based on hydrazine derivatives of fused pyridinethiones. (n.d.). Semantic Scholar. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2013). National Center for Biotechnology Information. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. (2022). PubMed. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). MDPI. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2016). National Center for Biotechnology Information. [Link]
- Synthetic process for 2-hydrazinylpyridine derivative. (2017).
-
Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines). (1996). Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. (2021). Royal Society of Chemistry. [Link]
-
Expedient and rapid synthesis of 1,2,3-triazolo[5,1-c]morpholines through palladium-copper catalysis. (2009). PubMed. [Link]
-
Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. (2016). PubMed. [Link]
-
Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2001). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. (PDF) Palladium-Catalyzed Triazolopyridine Synthesis: [research.amanote.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of SubstitutedTriazolo[4,3-a]pyridines
Application Notes & Protocols: Microwave-Assisted Synthesis of Substituted[1][2][3]Triazolo[4,3-a]pyridines
Introduction: Accelerating Discovery with Microwave-Assisted Heterocyclic Synthesis
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development.[4] This assertion is grounded in the wide spectrum of biological activities exhibited by its derivatives, including potential applications as c-Met kinase inhibitors for cancer therapy and novel agents against colorectal carcinoma.[4][5] The urgent need for rapid lead optimization and the creation of diverse compound libraries necessitates synthetic methodologies that are not only efficient and high-yielding but also align with the principles of green chemistry.
Conventional synthetic routes to these heterocycles often require long reaction times, harsh conditions, and complex purification procedures.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by leveraging the principles of dielectric heating.[1][7] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[1] This results in dramatic reductions in reaction times—often from hours to minutes—improved yields, and enhanced product purity.[8][9]
This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines, tailored for researchers and scientists in the pharmaceutical and organic synthesis fields. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide field-tested, step-by-step protocols, and present comparative data that underscores the significant advantages of this enabling technology.
The Rationale for Microwave Synthesis: A Paradigm Shift in Efficiency
The choice to employ microwave irradiation is a deliberate one, aimed at overcoming the kinetic barriers of organic reactions more efficiently than traditional heating methods. The primary mechanism, dielectric heating, involves two main processes: dipolar polarization and ionic conduction.[1] Solvents with high dielectric constants (e.g., DMF, ethanol) are particularly effective at absorbing microwave energy, leading to rapid temperature elevation throughout the bulk of the solution. This localized, superheating effect can accelerate reaction rates by orders of magnitude, often enabling reactions that are sluggish or unfeasible under conventional conditions.[7][10]
The benefits extend beyond mere speed. The precise temperature and pressure control afforded by modern microwave reactors enhances reaction reproducibility and safety. Furthermore, the efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions, contributing to a greener and more sustainable synthetic workflow.[3][8]
Core Synthetic Strategy: One-Pot Oxidative Cyclization
A highly efficient and atom-economical approach to substituted[1][2][3]triazolo[4,3-a]pyridines involves a one-pot reaction between 2-hydrazinopyridine and a variety of aldehydes.[11][12] This strategy proceeds through two key steps: the initial formation of a 2-pyridylhydrazone intermediate, followed by an in-situ oxidative cyclization to yield the final fused heterocyclic product.
Mechanistic Insights into the Oxidative Cyclization
The transformation of the 2-pyridylhydrazone intermediate into the[1][2][3]triazolo[4,3-a]pyridine core is a crucial step that can be facilitated by various oxidizing agents.[13][14] A plausible mechanism, particularly when using an N-halosuccinimide like NCS (N-Chlorosuccinimide), is depicted below.[2]
-
Formation of Chlorohydrazone: The 2-pyridylhydrazone intermediate reacts with the oxidizing agent (e.g., NCS) to form a reactive N-chlorohydrazone species.
-
Elimination and Nitrilimine Formation: Subsequent elimination of hydrogen chloride (HCl) generates a highly reactive nitrilimine intermediate.
-
Intramolecular Cyclization: The pyridine nitrogen, being suitably positioned, acts as a nucleophile and attacks the electrophilic carbon of the nitrilimine in a 1,5-dipolar cyclization. This step is often the rate-limiting step and is significantly accelerated by microwave heating.
-
Aromatization: A final proton transfer or rearrangement leads to the stable, aromatic[1][2][3]triazolo[4,3-a]pyridine product.
This entire sequence can be performed in a single reaction vessel under microwave irradiation, telescoping multiple steps into a rapid and efficient process.
Figure 1: General workflow for the one-pot synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis must be performed in a dedicated microwave reactor using appropriate sealed vessels designed to withstand the expected pressures and temperatures. Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Microwave-Assisted One-Pot Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines
This protocol is a generalized procedure adapted from established one-pot methods and optimized for microwave conditions.[4][11]
Materials:
-
2-Hydrazinopyridine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Microwave reaction vials (10 mL) with stir bars
Procedure:
-
Reactant Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-hydrazinopyridine (1.0 mmol, 109 mg).
-
Addition of Aldehyde: Add the desired substituted aromatic aldehyde (1.0 mmol).
-
Solvent Addition: Add anhydrous DMF (3 mL) to the vial.
-
Addition of Oxidant: Carefully add N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg) to the mixture.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vial to room temperature using a compressed air stream. Quench the reaction mixture by pouring it into ice-cold water (20 mL).
-
Product Isolation: The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when directly compared to conventional heating methods. The following table summarizes typical results for the synthesis of various 3-substituted[1][2][3]triazolo[4,3-a]pyridines, highlighting the dramatic reduction in reaction time and often improved yields.
| Entry | Aldehyde Substituent (R) | Method | Time | Yield (%) | Reference |
| 1 | Phenyl | Microwave | 10 min | 92% | [12] |
| Conventional | 8 h | 85% | [12] | ||
| 2 | 4-Chlorophenyl | Microwave | 12 min | 90% | [12] |
| Conventional | 10 h | 84% | [12] | ||
| 3 | 4-Methoxyphenyl | Microwave | 10 min | 91% | [12] |
| Conventional | 8 h | 88% | [12] | ||
| 4 | 2-Nitrophenyl | Microwave | 15 min | 88% | [12] |
| Conventional | 12 h | 83% | [12] | ||
| 5 | Thiophen-2-yl | Microwave | 15 min | 87% | [12] |
| Conventional | 12 h | 82% | [12] |
Note: Conventional heating times and yields are representative values from literature for similar transformations and may vary based on specific conditions.
Troubleshooting and Expert Insights
-
Solvent Choice is Critical: The choice of solvent is paramount in microwave synthesis. High-boiling, polar solvents like DMF, NMP, or ethanol are excellent for absorbing microwave energy and solubilizing the reactants. For this specific reaction, DMF has proven to be highly effective.[2]
-
Exothermic Reactions: The initial formation of the hydrazone can be exothermic. While the small scales used in microwave vials generally mitigate this, for scale-up operations, controlled addition of reagents may be necessary.
-
Pressure Monitoring: Reactions involving the evolution of gases (like HCl in the proposed mechanism) will cause a pressure increase in the sealed vessel. Modern microwave reactors are equipped with pressure sensors for safety. Ensure your reaction parameters do not exceed the vessel's or instrument's limits.
-
Purity of Starting Materials: As with any synthesis, the purity of the 2-hydrazinopyridine and the aldehyde is crucial for obtaining high yields and minimizing side products.
Conclusion
Microwave-assisted synthesis represents a robust, efficient, and green methodology for the rapid production of substituted[1][2][3]triazolo[4,3-a]pyridines. By significantly accelerating the rate-determining oxidative cyclization step, this technology enables chemists to generate diverse libraries of these medicinally important compounds in a fraction of the time required by conventional methods. The protocols and data presented herein provide a solid foundation for researchers to implement this powerful tool in their drug discovery and development workflows, ultimately accelerating the pace of scientific innovation.
References
-
Microwave-assisted organic synthesis (MAOS) has transformed the preparation of heterocyclic compounds, offering significantly reduced reaction times, milder conditions, enhanced yields, and improved product purity compared to conventional heating methods. This review summarizes key advances in MAOS for nitrogen-containing heterocycles such as pyrroles, pyrrolidines, oxazole, and indoles, emphasizing green chemistry approaches including solvent-free and aqueous processes. (2024). International Journal of Pharmaceutical Sciences. [Link]
-
Al-dujaili, A. H., & Al-azawi, M. F. (2018). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molbank, 2018(4), M1017. [Link]
-
Meera, G., Saranya, S., & Anilkumar, G. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(52), 31138-31151. [Link]
-
Meera, G., Saranya, S., & Anilkumar, G. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. ResearchGate. [Link]
-
Thirumal, Y., & Chung, Y. M. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Pramanik, A. (2016). Microwave-assisted synthesis of nitrogen-containing heterocycles. Cogent Chemistry, 2(1), 1222238. [Link]
-
Polshettiwar, V., & Varma, R. S. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Organic & Biomolecular Chemistry, 18(14), 2595-2617. [Link]
-
Various Authors. (Year N/A). Comparison between microwave and conventional heating reactions. ResearchGate. [Link]
-
Yu, W., et al. (2016). Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. ResearchGate. [Link]
-
Vadagaonkar, K., et al. (2014). A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Advances, 4(72), 38243-38247. [Link]
-
Yu, W., et al. (2016). Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. Chemistry – A European Journal, 22(31), 11022-11027. [Link]
-
Moreno-Fuquen, R., et al. (2021). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 26(1), 17-35. [Link]
-
Al-dujaili, A. H., & El-emary, T. I. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances, 10(25), 14853-14868. [Link]
-
Weng, J. Q., et al. (2016). Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties. Chemistry Central Journal, 10, 47. [Link]
-
Moreno-Fuquen, R., et al. (2021). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. [Link]
-
Mercier, E. T., et al. (2010). Preparation of[1][2][3]triazolo[4,3-a]pyridines by means of oxidative cyclization of hydrazines using various oxidants. ResearchGate. [Link]
-
Zhang, L. J., et al. (2015). Microwave-assisted synthesis of novel 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry, 39, 867-873. [Link]
-
Thirumal, Y., & Chung, Y. M. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
Jeanmart, S., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][10]triazines. Molecules, 26(16), 4995. [Link]
-
Vadagaonkar, K., et al. (2014). ChemInform Abstract: A Facile and Practical One-Pot Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. ResearchGate. [Link]
-
Vadagaonkar, K., et al. (2014). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization of various aldehydes with 2-hydrazinopyridine. ResearchGate. [Link]
-
Various Authors. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol and Application Notes for the Chromatographic Purification of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
An Application Guide for Researchers
Abstract
This comprehensive application note provides a detailed guide for the purification of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The protocols herein are designed for researchers, scientists, and professionals in the pharmaceutical industry, offering robust methodologies for achieving high purity using both normal-phase flash chromatography and reverse-phase high-performance liquid chromatography (HPLC). The guide emphasizes the rationale behind experimental choices, ensuring both methodological success and a deeper understanding of the separation principles involved.
Introduction: The Rationale for Purification
The[3][4][5]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets.[3] The introduction of a bromine atom and a methyl group, as in 5-Bromo-3-methyl-triazolo[4,3-A]pyridine, creates a key intermediate for further functionalization, often via cross-coupling reactions. The purity of this starting material is paramount, as impurities can lead to complex side reactions, reduced yields, and difficulties in the purification of subsequent products. Therefore, a validated and efficient chromatographic purification method is essential to ensure the integrity of downstream applications in any drug discovery pipeline.
Foundational Principles: Selecting the Right Chromatographic Approach
Chromatographic separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. The choice between normal-phase and reverse-phase chromatography is the primary decision point and is dictated by the polarity of the target molecule and its associated impurities.
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase (e.g., mixtures of hexanes and ethyl acetate). In this mode, polar compounds have a stronger affinity for the stationary phase and elute later, while non-polar compounds travel through the column more quickly. This is often the first choice for traditional organic synthesis workups.
-
Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., silica gel modified with C18 alkyl chains) and a polar mobile phase (e.g., mixtures of water and acetonitrile or methanol).[6] Here, the separation mechanism is inverted; non-polar compounds are retained more strongly, while polar compounds elute earlier. RPC is the dominant method in analytical chemistry and is highly effective for purifying compounds with moderate to high polarity.[7]
Based on its structure—a heterocyclic core with a halogen substituent—5-Bromo-3-methyl-triazolo[4,3-A]pyridine is expected to be a compound of moderate polarity, making it amenable to purification by either method. The optimal choice will depend on the polarity of the specific impurities generated during its synthesis.
Method Development Workflow
A systematic approach to method development is crucial for achieving efficient and reproducible purification. The workflow begins with rapid, small-scale analysis and progresses to a preparative scale.
Caption: Method development workflow from crude sample to purified product.
Thin-Layer Chromatography (TLC) Scouting
TLC is an indispensable tool for rapidly screening mobile phase conditions.
-
Normal-Phase TLC: Spot the crude material on a silica gel plate. Develop the plate in various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal solvent system will provide a retention factor (Rf) for the target compound of approximately 0.2-0.4, with clear separation from major impurities.
-
Reverse-Phase TLC: Use a C18-functionalized TLC plate. Develop in various ratios of a polar solvent system (e.g., Water/Acetonitrile or Water/Methanol), often with a small amount of acid (0.1% Trifluoroacetic Acid - TFA) or base (0.1% Ammonium Hydroxide) to improve peak shape.
Protocol 1: Normal-Phase Flash Chromatography
This protocol is ideal for purifying multi-gram quantities of the product when impurities are sufficiently different in polarity. It is a common and cost-effective method following organic synthesis.[3][8]
Instrumentation and Materials:
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO)
-
Pre-packed or self-packed silica gel column
-
Solvents: HPLC-grade Hexanes and Ethyl Acetate
-
Crude 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
-
TLC plates (silica gel), TLC tank, UV lamp
Step-by-Step Protocol:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Methanol).
-
Add a small amount of silica gel (typically 2-3 times the mass of the crude product) to the solution.
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This technique, known as dry loading, generally results in sharper peaks and better separation than injecting a liquid sample.
-
-
Column Equilibration:
-
Install the appropriate size silica column on the flash system.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 Hexanes:Ethyl Acetate) for at least 2-3 column volumes.
-
-
Loading and Elution:
-
Load the prepared dry sample onto the column.
-
Begin the elution using a linear gradient. A typical gradient might be from 5% to 60% Ethyl Acetate in Hexanes over 10-15 column volumes. This gradient ensures that non-polar impurities elute first, followed by the target compound, and finally any highly polar baseline impurities.[9]
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV detector signal (typically at 254 nm).
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Bromo-3-methyl-triazolo[4,3-A]pyridine.
-
Protocol 2: Reverse-Phase Preparative HPLC
This method is employed when high purity (>98%) is required or when impurities are structurally very similar and close in polarity to the target compound.[10]
Caption: Differential elution based on polarity in reverse-phase chromatography.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector and fraction collector
-
C18 preparative column (e.g., 19 x 150 mm, 5 µm particle size)
-
Solvents: HPLC-grade Water, Acetonitrile (ACN), and Trifluoroacetic Acid (TFA)
-
Crude or partially purified 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Filter and degas both mobile phases thoroughly to prevent air bubbles from interfering with the system's performance. The use of an acidic modifier like TFA is standard for improving the peak shape of nitrogen-containing heterocyclic compounds by ensuring they remain in a single protonation state.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent mixture that is weak in elution strength but ensures complete solubility (e.g., 50:50 Water:ACN or DMSO if necessary). The concentration should be optimized to avoid overloading the column, typically in the range of 10-50 mg/mL.
-
-
Column Equilibration and Elution:
-
Install the C18 column and equilibrate with the initial mobile phase conditions (e.g., 90% A, 10% B) at a set flow rate (e.g., 15 mL/min) until a stable baseline is achieved.
-
Inject the sample.
-
Run a linear gradient designed to separate the target compound. A scout gradient might be from 10% to 95% B over 20-30 minutes.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, triggering collection at the start of the target peak and stopping at its end.
-
Confirm the purity of the collected fractions using analytical HPLC-MS.
-
Combine the pure fractions. A significant portion of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution is often freeze-dried (lyophilized) to yield the final product as a TFA salt.
-
Data Summary and Quality Control
Effective purification requires careful analysis of the final product.
| Parameter | Normal-Phase Flash Chromatography | Reverse-Phase Prep HPLC | Rationale |
| Typical Purity | 90-98% | >98% | RPC generally offers higher resolving power for closely related impurities. |
| Typical Yield | >85% | >90% (of theoretical) | Yield is highly dependent on the success of the separation; good resolution minimizes fraction loss. |
| Loading Capacity | High (grams) | Lower (milligrams to low grams) | The stationary phase volume and particle size in flash columns allow for much higher sample loads. |
| Solvent Usage | High (non-polar organic) | Moderate (polar organic/aqueous) | The scale of flash chromatography necessitates larger solvent volumes. |
| Post-Processing | Simple evaporation | Evaporation and/or lyophilization | Removal of water and non-volatile modifiers like TFA from RPC requires additional steps. |
| Primary QC Check | TLC, ¹H NMR | Analytical LC-MS, ¹H NMR | LC-MS provides both purity (UV trace) and identity (mass) confirmation in a single run.[11][12] |
Conclusion
The successful purification of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine is a critical step for its use in synthetic and medicinal chemistry programs. For rapid, large-scale purification from straightforward reaction mixtures, normal-phase flash chromatography is the method of choice. For instances requiring the highest level of purity or for separating challenging, closely-related impurities, reverse-phase preparative HPLC provides superior resolution and is the recommended approach. The protocols and workflows detailed in this note provide a comprehensive framework for achieving high-purity material, thereby ensuring the reliability and success of subsequent research endeavors.
References
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules. Available at: [Link]
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine via Post Modification of an Unusual Groebke−Blackburn−Bienaymé Multicomponent Reaction. (2024). ACS Omega. Available at: [Link]
- Preparation method of triazolopyridine derivative. (2011). Google Patents.
-
5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem, National Institutes of Health. Available at: [Link]
-
Vetter, W., Meister, W., & Oesterhelt, G. (1988). Triazolopyridine, a new derivative for the structural determination of fatty acids by gas chromatography/mass spectrometry. Organic Mass Spectrometry. Available at: [Link]
-
Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016). ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2022). Molecules. Available at: [Link]
-
Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. (2026). Journal of Molecular Structure. Request PDF at: [Link]
-
GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[3][4][5]triazolo[4,3-a]pyrazine. (2017). GitHub. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed. Available at: [Link]
- Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. (2021). Google Patents.
-
NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. (2017). PubMed. Available at: [Link]
-
Metal-free synthesis of amino-substituted pyridines and pyrimidines. Royal Society of Chemistry. Available at: [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available at: [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2007). ARKIVOC. Available at: [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. Available at: [Link]
-
Triazolo-pyridine derivatives: Synthesis, characterization and biological evaluation. OUCI. Available at: [Link]
-
5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. PubChem, National Institutes of Health. Available at: [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 10352689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. mdpi.com [mdpi.com]
- 9. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine in Modern Drug Discovery
The quest for novel therapeutic agents is an intricate journey, often hinging on the strategic design and synthesis of unique molecular scaffolds. Among these, nitrogen-containing heterocycles hold a place of prominence, with the triazolo[4,3-a]pyridine core being a particularly fruitful scaffold in medicinal chemistry. This guide delves into the synthesis and application of a key intermediate, 5-Bromo-3-methyl-triazolo[4,3-A]pyridine , a versatile building block that opens avenues to a diverse range of potentially bioactive molecules. Its utility lies in the strategic placement of a reactive bromine handle and a methyl group on the stable triazolopyridine core, allowing for precise and varied downstream functionalization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the experimental choices.
The Triazolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyridine system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its presence in a number of biologically active compounds.[4] This scaffold is considered a "privileged structure," as it is capable of binding to multiple, unrelated classes of biological targets. The triazole ring, fused to the pyridine ring, imparts a unique electronic and steric profile, making it an attractive core for designing inhibitors of various enzymes and receptors.
Derivatives of the triazolopyridine scaffold have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties.[3][5] A notable example of a drug containing a related triazolopyridine core is Trazodone, an antidepressant that functions as a serotonin antagonist and reuptake inhibitor.[1] The versatility of this scaffold underscores the importance of developing efficient synthetic routes to key intermediates like 5-Bromo-3-methyl-triazolo[4,3-A]pyridine.
Synthesis of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine: A Detailed Protocol
The synthesis of the title compound can be achieved through a reliable, multi-step sequence starting from commercially available 2,6-dibromopyridine. The rationale behind this synthetic route is the sequential introduction of the necessary functionalities, culminating in the formation of the fused triazole ring.
Workflow for the Synthesis of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
Caption: Synthetic workflow for 5-Bromo-3-methyl-triazolo[4,3-A]pyridine.
Part 1: Synthesis of 2-Bromo-6-hydrazinopyridine
This initial step involves a nucleophilic aromatic substitution of one of the bromine atoms in 2,6-dibromopyridine with hydrazine. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its relatively high boiling point, which allows the reaction to be conducted at reflux to drive it to completion.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2,6-Dibromopyridine | 236.88 | 10.0 g | 42.2 |
| Hydrazine hydrate (64%) | 50.06 | 8.25 mL | 168.8 |
| Ethanol | 46.07 | 100 mL | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dibromopyridine (10.0 g, 42.2 mmol) and ethanol (100 mL).
-
Stir the mixture to dissolve the solid.
-
Slowly add hydrazine hydrate (8.25 mL, 168.8 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-6-hydrazinopyridine as a solid.
Part 2: Synthesis of N'-(6-bromopyridin-2-yl)acetohydrazide
The synthesized hydrazinopyridine is then acylated with acetyl chloride. Pyridine is used as a mild base to neutralize the HCl generated during the reaction and as a solvent. The reaction is initiated at 0°C to control the initial exothermic reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-6-hydrazinopyridine | 188.03 | 7.9 g | 42.0 |
| Acetyl chloride | 78.50 | 3.3 mL | 46.2 |
| Pyridine (dry) | 79.10 | 50 mL | - |
Protocol:
-
Dissolve 2-bromo-6-hydrazinopyridine (7.9 g, 42.0 mmol) in dry pyridine (50 mL) in a 100 mL round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (3.3 mL, 46.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated copper sulfate solution (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N'-(6-bromopyridin-2-yl)acetohydrazide, which can often be used in the next step without further purification.
Part 3: Cyclization to 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
The final step is an intramolecular dehydrative cyclization to form the fused triazole ring. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent commonly used for this type of transformation. The reaction is performed at reflux to provide the necessary energy for the cyclization.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| N'-(6-bromopyridin-2-yl)acetohydrazide | 231.07 | 9.7 g | 42.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 30 mL | - |
Protocol:
-
To the crude N'-(6-bromopyridin-2-yl)acetohydrazide (9.7 g, 42.0 mmol), add phosphorus oxychloride (30 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine as a solid.
Application in Drug Discovery: A Versatile Intermediate
The strategic placement of the bromine atom at the 5-position makes 5-Bromo-3-methyl-triazolo[4,3-A]pyridine an exceptionally useful intermediate for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool in this context, allowing for the formation of carbon-carbon bonds with a wide range of boronic acids and esters.[6] This enables the synthesis of libraries of compounds for screening against various biological targets.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine with an arylboronic acid. The choice of catalyst, base, and solvent is critical for the success of the reaction.[7] Pd(PPh₃)₄ is a commonly used and effective catalyst for this type of transformation.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-3-methyl-triazolo[4,3-A]pyridine | 212.05 | 212 mg | 1.0 |
| Arylboronic acid (e.g., Phenylboronic acid) | 121.93 | 146 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 58 mg | 0.05 |
| Potassium carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane | 88.11 | 8 mL | - |
| Water | 18.02 | 2 mL | - |
Protocol:
-
To a Schlenk flask, add 5-Bromo-3-methyl-triazolo[4,3-A]pyridine (212 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (1,4-dioxane/H₂O, 4:1 v/v, 10 mL) to the reaction mixture.
-
Heat the reaction mixture to 90-100°C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-methyl-triazolo[4,3-A]pyridine.
Potential Therapeutic Applications of Derivatives
The derivatives synthesized from 5-Bromo-3-methyl-triazolo[4,3-A]pyridine can be screened for a multitude of biological activities, leveraging the known pharmacological profile of the triazolopyridine scaffold. Potential areas of investigation include:
-
Oncology: As inhibitors of various kinases implicated in cancer progression.
-
Infectious Diseases: For their potential antibacterial and antifungal properties.[3]
-
Inflammatory Diseases: As modulators of inflammatory pathways.
-
Neuroscience: Exploring their potential as receptor antagonists or enzyme inhibitors in the central nervous system.
The ability to rapidly generate a diverse library of compounds from this key intermediate makes it a valuable tool in high-throughput screening campaigns aimed at identifying novel drug candidates.
Conclusion
5-Bromo-3-methyl-triazolo[4,3-A]pyridine is a strategically designed intermediate that holds significant promise in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its reactive bromine handle provides a versatile point for diversification. The detailed protocols provided herein are intended to empower researchers to efficiently synthesize and utilize this valuable building block in their quest for novel therapeutics. The inherent biological potential of the triazolopyridine scaffold, combined with the synthetic flexibility offered by this intermediate, ensures its continued relevance in the development of next-generation medicines.
References
- Vertex AI Search. (2026). What is the mechanism of action for Trazodone (triazolopyridine antidepressant)?
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104633.
-
Abdel-Wahab, B. F., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4534.
- Li, S., et al. (2022).
- Dymińska, L., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(16), 4995.
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- BenchChem. (2025).
- ResearchGate. (2021).
-
Raffa, D., et al. (2021). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 16(14), 2256-2267.
- ResearchGate. (2023).
-
GitHub. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine.
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- ChemicalBook. (n.d.). 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine synthesis.
- Bandaru, N. R., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 28(13), 5129.
- ACS Publications. (2015). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry, 58(4), 1957-1972*.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (2021).
-
BenchChem. (2025). Application Notes and Protocols for the Preparation of[1][2][5]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin.
- Google Patents. (2019). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
- BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
- RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 23456-23465.
-
Sigma-Aldrich. (n.d.). 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
-
ChemScene. (n.d.). 8-Bromo-5-methyl-[1][2][3]triazolo[4,3-a]pyridine.
- National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- ResearchGate. (2020). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: A Fluorometric Assay for Screening Triazolopyridine-Based Inhibitors of Indoleamine 2,3-Dioxygenase (IDO1)
Introduction: Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1][2] IDO1 is a cytosolic, heme-containing dioxygenase that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) to N-formylkynurenine (NFK).[1][3] This enzymatic activity exerts a potent immunosuppressive effect through two primary mechanisms: the depletion of local Trp, which is essential for T-cell proliferation, and the accumulation of downstream catabolites, collectively known as kynurenines, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[1]
Many tumors exploit this pathway to evade immune surveillance by upregulating IDO1 expression, thereby creating an immunosuppressive microenvironment.[4] Consequently, inhibiting IDO1 activity is a promising therapeutic strategy to restore anti-tumor immunity, potentially in combination with other immunotherapies.[5] The[3][6]triazolo[4,3-a]pyridine scaffold represents a novel class of IDO1 inhibitors, which have been shown to act as catalytic holo-inhibitors by coordinating with the iron atom of the enzyme's heme group.[2][7][8]
This application note provides a detailed, field-proven protocol for a robust, high-throughput fluorometric assay designed to identify and characterize triazolopyridine-based inhibitors of recombinant human IDO1.
Principle of the Assay
This cell-free enzymatic assay quantifies IDO1 activity by measuring its product, NFK. The protocol utilizes recombinant human IDO1 and a reaction mixture containing the substrate (L-Tryptophan) and necessary cofactors for catalytic activity. The direct product, NFK, is then detected using a fluorogenic developer that selectively reacts with it to generate a highly fluorescent product.[9][10] The fluorescence intensity, measured at Ex/Em = 402/488 nm, is directly proportional to the amount of NFK produced and thus to the IDO1 enzyme activity.
The potency of test compounds, such as triazolopyridines, is determined by measuring the reduction in fluorescence in their presence compared to a vehicle control. This method offers high sensitivity, a strong signal-to-background ratio, and minimal interference from test compounds that absorb in the UV range, making it superior to traditional colorimetric or direct absorbance-based methods.[10]
IDO1 Metabolic Pathway & Mechanism of Inhibition
The following diagram illustrates the IDO1-mediated tryptophan catabolism and the inhibitory action of triazolopyridines.
Caption: IDO1 pathway and triazolopyridine inhibition mechanism.
Materials and Reagents
Ensure all reagents are of high purity. Commercially available IDO1 activity assay kits provide pre-optimized buffers and reagents and are a reliable alternative.[10][11]
| Reagent | Recommended Source | Storage |
| Recombinant Human IDO1 | R&D Systems (Cat# 6030-AO) or Sino Biological (Cat# 11650-HNCE) | -80°C |
| IDO1 Assay Buffer | 50 mM Potassium Phosphate, pH 6.5 | 4°C |
| L-Tryptophan (Substrate) | Sigma-Aldrich (Cat# T0254) | 4°C (powder), -80°C (solution) |
| Ascorbic Acid | Sigma-Aldrich (Cat# A92902) | RT (powder), -80°C (solution) |
| Methylene Blue | Sigma-Aldrich (Cat# M9140) | RT |
| Catalase | Sigma-Aldrich (Cat# C9322) | 4°C |
| Triazolopyridine Compounds | Synthesized or procured | Per compound specification |
| DMSO, Anhydrous | Sigma-Aldrich (Cat# D2650) | RT |
| IDO1 Inhibitor (Positive Control) | e.g., Epacadostat (Selleckchem, S7912) | -20°C |
| Fluorogenic Developer | Included in kits like Abcam ab235936 or Sigma MAK356 | -20°C |
| 96-well black, flat-bottom plates | Corning (Cat# 3603) or equivalent | RT |
Experimental Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL. All incubations should be protected from light.
Reagent Preparation
-
IDO1 Assay Buffer (1X): 50 mM Potassium Phosphate, pH 6.5. Prepare fresh and store at 4°C.
-
Complete Reaction Buffer: Prepare this buffer fresh on the day of the experiment. For every 1 mL of IDO1 Assay Buffer, add:
-
20 µL of 1 M Ascorbic Acid (final conc: 20 mM)
-
10 µL of 1 mM Methylene Blue (final conc: 10 µM)
-
10 µL of 10 mg/mL Catalase (final conc: 100 µg/mL)
-
Rationale: Ascorbic acid and methylene blue act as a reducing system required for IDO1 catalytic activity, while catalase minimizes the inhibitory effect of hydrogen peroxide produced by this system.[12]
-
-
L-Tryptophan Stock (10 mM): Dissolve L-Tryptophan in IDO1 Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[11]
-
Recombinant hIDO1 Working Solution: Thaw the enzyme on ice. Dilute to the desired concentration (e.g., 20-50 ng/well) in cold IDO1 Assay Buffer immediately before use. Keep on ice at all times.
-
Expert Tip: The optimal enzyme concentration should be determined empirically by running a titration curve to find a concentration that yields a robust signal within the linear range of the assay. Do not vortex the enzyme solution.[13]
-
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of each triazolopyridine test compound and the positive control inhibitor in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilution) in 100% DMSO in a separate 96-well plate.
-
From this DMSO plate, perform an intermediate dilution into IDO1 Assay Buffer to create a 4X working solution for each concentration. The final DMSO concentration in the assay well should not exceed 0.5% to avoid solvent-induced inhibition.[10]
-
Assay Procedure
-
Plate Setup: Add 25 µL of the 4X compound working solutions (or vehicle/positive control) to the appropriate wells of a black 96-well assay plate.
-
Enzyme Addition: Add 50 µL of the Complete Reaction Buffer to all wells. Following this, add 25 µL of the hIDO1 working solution to all wells except the "No Enzyme" background controls. For background wells, add 25 µL of IDO1 Assay Buffer.
-
Pre-incubation: Gently mix the plate on an orbital shaker for 1 minute. Pre-incubate the plate for 15 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Start the enzymatic reaction by adding 25 µL of 400 µM L-Tryptophan solution (prepared by diluting the 10 mM stock in IDO1 Assay Buffer) to all wells. The final concentration of L-Tryptophan will be 100 µM.
-
Enzymatic Reaction: Immediately mix the plate and incubate for 45-60 minutes at 37°C, protected from light.[3][11]
-
Product Development: Stop the reaction and develop the signal by adding 50 µL of Fluorogenic Developer Solution to all wells. Seal the plate.
-
Final Incubation: Incubate the plate for 3 hours at 45°C with gentle shaking, protected from light.[9]
-
Fluorescence Measurement: Allow the plate to cool to room temperature. Measure the fluorescence using a microplate reader with excitation at 402 nm and emission at 488 nm.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the IDO1 inhibition assay.
Data Analysis and Interpretation
Calculations
-
Background Subtraction: Average the fluorescence readings from the "No Enzyme" control wells (F_bkg). Subtract this average from all other wells. Corrected Fluorescence = F_sample - F_bkg
-
Determine Control Values:
-
0% Inhibition Control (Max Signal): Average the corrected fluorescence from the vehicle control wells (F_vehicle). This represents 100% enzyme activity.
-
100% Inhibition Control (Min Signal): Average the corrected fluorescence from the high-concentration positive control wells (F_pos_ctrl).
-
-
Calculate Percent Inhibition: For each concentration of the test compound (F_compound), calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (F_compound - F_pos_ctrl) / (F_vehicle - F_pos_ctrl))
IC₅₀ Determination
Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce IDO1 activity by 50%.
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Example Data Table
| [Inhibitor] (µM) | Log [Inhibitor] | Raw Fluorescence | Corrected Fluorescence | % Inhibition |
| Vehicle (0) | N/A | 25,500 | 25,000 | 0.0% |
| 0.01 | -2.00 | 24,950 | 24,450 | 2.3% |
| 0.03 | -1.52 | 22,100 | 21,600 | 14.2% |
| 0.10 | -1.00 | 18,500 | 18,000 | 29.2% |
| 0.30 | -0.52 | 13,250 | 12,750 | 51.0% |
| 1.00 | 0.00 | 8,000 | 7,500 | 72.9% |
| 3.00 | 0.48 | 4,250 | 3,750 | 88.5% |
| 10.0 | 1.00 | 2,000 | 1,500 | 97.9% |
| Positive Control | N/A | 1,200 | 700 | 100.0% |
| No Enzyme | N/A | 500 | 0 | N/A |
Protocol Validation and Troubleshooting
A robust and trustworthy assay requires careful validation through the use of appropriate controls.
-
Vehicle Control (0% Inhibition): Typically 0.5% DMSO. Defines the maximum signal and 100% enzyme activity.
-
Positive Control (100% Inhibition): A known, potent IDO1 inhibitor (e.g., Epacadostat) at a saturating concentration (>100x its IC₅₀). Defines the minimum signal.
-
No Enzyme Control (Background): Contains all reaction components except the IDO1 enzyme. This is critical for subtracting the background fluorescence of the reagents.
-
Assay Quality: For high-throughput screening, the assay's performance can be evaluated by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Reagent contamination; Intrinsic fluorescence of test compound. | Use fresh, high-purity reagents. Run a compound interference control (compound + developer, no enzyme/substrate). |
| Low Signal / Low Activity | Inactive enzyme; Improper buffer pH; Reagent degradation. | Ensure enzyme has not undergone multiple freeze-thaw cycles.[13] Verify pH of assay buffer. Prepare fresh Complete Reaction Buffer daily. |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Edge effects on the plate. | Use calibrated pipettes. Ensure thorough mixing after each addition. Avoid using the outer wells of the plate or incubate in a humidified chamber. |
| Calculated IC₅₀ is too high/low | Incorrect compound dilutions; Compound instability or precipitation. | Verify stock concentrations and serial dilution accuracy. Check compound solubility in the final assay buffer.[14] |
Conclusion
The described fluorometric assay provides a sensitive, reliable, and high-throughput compatible method for determining the inhibitory potency of novel compounds, such as those from the triazolopyridine class, against IDO1. Adherence to the detailed steps, including careful reagent preparation and the use of appropriate controls, will ensure the generation of high-quality, reproducible data crucial for advancing drug discovery programs targeting the IDO1 pathway.
References
-
Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Cancer Immunology, Immunotherapy, 67(1), 1-13. [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
Gao, Y., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Cancers, 14(15), 3737. [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
Kujawski, K., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 10(1), 1-12. [Link]
-
BioVision. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. Retrieved from BioVision website. [Link]
-
Sbardella, G., et al. (2021). The[3][6]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Chemistry–A European Journal, 27(65), 16223-16230. [Link]
-
Zhang, Y., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Cancers, 14(15), 3737. [Link]
-
ResearchGate. (n.d.). The[3][6]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Retrieved from ResearchGate. [Link]
-
BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
ACS Publications. (2020). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography−Ultraviolet/Fluorescence. Retrieved from ACS Publications website. [Link]
-
ResearchGate. (n.d.). Structures of selected IDO1 inhibitors. Retrieved from ResearchGate. [Link]
-
PubMed. (2021). The[3][6]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Retrieved from PubMed. [Link]
-
Sino Biological. (n.d.). Recombinant Human IDO Protein, 11650-HNCE. Retrieved from Sino Biological website. [Link]
-
Dolšak, A., et al. (2016). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 59(1), 49-68. [Link]
-
Zhai, L., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer, 5(1), 1-13. [Link]
-
ResearchGate. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from ResearchGate. [Link]
-
PubMed. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. Retrieved from PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for assessing anticancer activity oftriazolo[4,3-a]pyridines
Application Notes & Protocols
Topic: Experimental Setup for Assessing the Anticancer Activity of Triazolo[4,3-a]pyridines
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Evaluating the Anticancer Potential of Triazolo[4,3-a]pyridine Derivatives
Introduction: The search for novel anticancer agents is a cornerstone of medicinal chemistry and oncology research.[1] Heterocyclic compounds, particularly those containing nitrogen, are a rich source of pharmacologically active agents due to their diverse chemical properties and ability to interact with various biological targets.[2] Among these, the triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure in drug discovery, with derivatives showing potential as inhibitors of key biological targets like indoleamine 2,3-dioxygenase 1 (IDO1) and the PD-1/PD-L1 interaction, making them promising candidates for cancer immunotherapy.[3][4][5]
This guide provides a comprehensive, field-proven experimental framework for the systematic evaluation of novel triazolo[4,3-a]pyridine derivatives for their anticancer activity. Moving beyond a simple list of procedures, we delve into the causality behind experimental choices, offering a self-validating system for generating robust and reproducible data. The workflow is designed to progress from broad cytotoxicity screening to detailed mechanistic studies, enabling researchers to build a comprehensive biological profile of their lead compounds.
Overall Experimental Workflow
The assessment of a novel compound's anticancer activity is a multi-step process. It begins with a primary screening to determine its general cytotoxicity against cancer cells, followed by more detailed mechanistic studies to understand how it works. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for anticancer drug screening.
Phase 1: Primary Screening for Antiproliferative Activity
The initial step is to determine whether the synthesized triazolo[4,3-a]pyridine compounds exhibit cytotoxic or antiproliferative effects against cancer cells. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[6][7][8]
Principle of the MTT Assay
The assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7][8] This reduction is carried out by mitochondrial dehydrogenase enzymes.[7] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by dissolving the crystals and measuring the absorbance of the solution.[8]
Protocol: MTT Cell Viability Assay
Materials and Reagents:
-
Triazolo[4,3-a]pyridine compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer)[9][10]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)[6]
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the triazolo[4,3-a]pyridine compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 1 to 100 µM).[12] Include a vehicle control (DMSO-treated cells) and a blank control (medium only).
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.[12]
-
MTT Addition: After incubation, add 10-25 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C, until purple precipitate is visible.[11][13]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][14] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][8] A reference wavelength of 630 nm can be used to correct for background.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[6]
Data Presentation: Summarize the calculated IC₅₀ values in a table for clear comparison between different compounds and cell lines.
| Compound ID | Target Scaffold | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| TPY-01 | Triazolo[4,3-a]pyridine | 15.2 | 22.8 | 18.5 |
| TPY-02 | Triazolo[4,3-a]pyridine | 5.8 | 9.1 | 7.3 |
| Doxorubicin | (Control Drug) | 3.1 | 2.4 | 2.9 |
Table 1: Hypothetical IC₅₀ values for novel triazolo[4,3-a]pyridine compounds against various human cancer cell lines.
Phase 2: Elucidating the Mechanism of Action
Compounds that demonstrate potent antiproliferative activity (i.e., low IC₅₀ values) should be advanced to mechanistic studies. Key questions to address are whether the compound induces programmed cell death (apoptosis) and/or disrupts the normal progression of the cell cycle.
A. Apoptosis Induction Assessment
Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer.[15] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting this event via flow cytometry.[15]
-
Annexin V: A protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC).[15][17]
-
Propidium Iodide (PI): A fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[15]
Caption: Interpretation of Annexin V/PI flow cytometry data.
Protocol: Annexin V/PI Apoptosis Assay
Materials and Reagents:
-
Cancer cells treated with the triazolo[4,3-a]pyridine compound (at its IC₅₀ concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.[18] Include both untreated (negative) and vehicle controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use Trypsin-EDTA and combine them with the supernatant collected earlier.[16]
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet once with cold PBS.[18]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.[17][19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17][19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[17][19] Collect at least 10,000 events per sample.
B. Cell Cycle Analysis
Dysregulation of the cell cycle is a fundamental characteristic of cancer.[20] Many anticancer drugs exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from proliferating.[20][21] Flow cytometry analysis of DNA content using propidium iodide (PI) is a powerful technique to determine the percentage of cells in each phase.[18]
Caption: Simplified diagram of the eukaryotic cell cycle.
Protocol: Cell Cycle Analysis via PI Staining
Materials and Reagents:
-
Cancer cells treated with the test compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[18]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells and treat with the triazolo[4,3-a]pyridine compound for the desired time (e.g., 24 or 48 hours).
-
Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet and, while gently vortexing, add 3-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Store at -20°C for at least 2 hours (fixation can be done overnight or for up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.[18]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[18]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. The amount of PI fluorescence is directly proportional to the DNA content.[20]
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
C. Target Pathway Identification via Western Blotting
To delve deeper into the molecular mechanism, it is crucial to investigate the compound's effect on key signaling pathways that regulate cell growth, survival, and proliferation. The PI3K/AKT and MAPK pathways are frequently dysregulated in cancer and represent common targets for anticancer drugs.[22] Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins and their phosphorylation status, which often indicates their activation state.[23][24]
Caption: Simplified PI3K/AKT signaling pathway, a potential target.
Protocol: Western Blotting for Signaling Proteins
Materials and Reagents:
-
Cell lysates from treated and untreated cells
-
1X SDS sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound for a specified time. Lyse the cells using 1X SDS sample buffer.[24] Sonicate to shear DNA and reduce viscosity.[24]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by size.[22][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24][25]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[24]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities. A decrease in the ratio of a phosphorylated protein to its total protein level after treatment suggests the compound inhibits that signaling pathway.[26] Always use a loading control like β-actin to confirm equal protein loading.
Summary and Conclusion
This structured experimental approach provides a robust framework for assessing the anticancer activity of novel triazolo[4,3-a]pyridine derivatives. By progressing from broad screening to detailed mechanistic studies, researchers can efficiently identify promising lead compounds and build a comprehensive understanding of their biological activity. The combination of cell viability, apoptosis, cell cycle, and protein expression analyses generates a multi-faceted data profile, crucial for making informed decisions in the drug development process. The protocols and principles outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, trustworthy data.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Protocols.io. Retrieved from [Link]
-
Patil, S., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Retrieved from [Link]
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[16][17][19]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[16][17][19]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Retrieved from [Link]
-
Nalam, V. K., & Kulkarni, V. M. (2009). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. Retrieved from [Link]
-
Auctores Publishing. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2024). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Heliyon. Retrieved from [Link]
-
Fallacara, A. L., et al. (2021). The[16][17][19]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot.... Retrieved from [Link]
-
Asare, K. O., et al. (2020). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules. Retrieved from [Link]
-
University of Western Australia. (n.d.). MTT ASSAY. Retrieved from [Link]
-
Costa, E. C., et al. (2017). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules. Retrieved from [Link]
-
A. A. A., et al. (2022). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. Chemistry & Biology Interface. Retrieved from [Link]
-
Protocols.io. (2017). MTT Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Singh, A., et al. (n.d.). RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. IIP Series. Retrieved from [Link]
-
ResearchGate. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. Retrieved from [Link]
-
Zhang, H., et al. (2019). Discovery of[16][17][19]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ali, B., et al. (2024). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[16][17][19]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. Retrieved from [Link]
-
Fallacara, A. L., et al. (2021). The[16][17][19]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. National Institutes of Health. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iipseries.org [iipseries.org]
- 3. iris.unito.it [iris.unito.it]
- 4. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]
- 11. MTT Assay [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. atcc.org [atcc.org]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medium.com [medium.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A High-Throughput Screening Cascade for the Development of Antimalarial Agents from 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
Abstract
The persistent global health threat posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent discovery of novel chemotherapeutics.[1] Heterocyclic compounds, particularly those containing a triazole nucleus, have shown promising in vitro antiplasmodial and in vivo antimalarial activities.[1] The[2][3][4]triazolo[4,3-a]pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, recognized for a wide range of biological activities.[5] This document provides a comprehensive guide for researchers, outlining a systematic workflow for the synthesis and evaluation of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine as a potential antimalarial lead compound. We detail robust protocols for chemical synthesis, a high-throughput in vitro screening cascade against drug-sensitive and resistant P. falciparum strains, cytotoxicity assessment, and a primary in vivo efficacy model.
Introduction: The Rationale for the Triazolopyridine Scaffold
The search for new antimalarial agents is a global health priority.[6] Drug therapy remains the primary tool for malaria control, but its effectiveness is continually challenged by parasite resistance.[1] Consequently, there is a critical need to identify and develop new chemical entities with novel mechanisms of action.[7]
The triazolopyridine scaffold has garnered significant attention in drug discovery.[5] These fused heterocyclic systems are bioisosteres of purines and have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, anxiolytic, and antimicrobial activities.[5][8] Notably, derivatives of this scaffold have shown potent antiplasmodial activity, making them an attractive starting point for antimalarial drug development.[5] The incorporation of a bromine atom can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of the molecule.[9] This guide, therefore, focuses on 5-Bromo-3-methyl-triazolo[4,3-a]pyridine as a representative lead candidate for a comprehensive antimalarial screening program.
Synthesis Protocol: 5-Bromo-3-methyl-triazolo[4,3-a]pyridine
Principle: The synthesis of the target compound can be achieved through a multi-step process, beginning with commercially available pyridine derivatives. The following protocol is a proposed route based on established methodologies for the synthesis of similar triazolopyridine systems.[10] The key step involves the cyclization of a hydrazinopyridine intermediate.
Materials:
-
2-amino-5-bromopyridine
-
Acetic anhydride
-
Hydrazine hydrate
-
Phosphorus oxybromide (POBr₃) or N-Bromosuccinimide (NBS)
-
Sodium nitrite
-
Hydrobromic acid (HBr)
-
Appropriate organic solvents (e.g., Ethanol, Acetonitrile, Dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Protocol:
-
Acetylation of 2-amino-5-bromopyridine:
-
Dissolve 2-amino-5-bromopyridine (1 eq.) in acetic anhydride (5-10 eq.).
-
Heat the mixture at reflux for 2-4 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid (2-acetylamino-5-bromopyridine) by filtration, wash with water, and dry.
-
-
Hydrazinolysis to form 2-hydrazino-5-bromopyridine:
-
Suspend 2-acetylamino-5-bromopyridine (1 eq.) in a suitable solvent like ethanol.
-
Add hydrazine hydrate (5-10 eq.) and heat the mixture to reflux for 12-24 hours.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting crude 2-hydrazino-5-bromopyridine.
-
-
Cyclization to form 5-Bromo-3-methyl-triazolo[4,3-a]pyridine:
-
Dissolve 2-hydrazino-5-bromopyridine (1 eq.) in an excess of glacial acetic acid.
-
Heat the solution at reflux for 6-12 hours. The acetic acid serves as both the solvent and the source of the methyl group and facilitates the cyclization.
-
After cooling, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, 5-Bromo-3-methyl-triazolo[4,3-a]pyridine.
-
Causality and Validation: Each step should be monitored by TLC to ensure the consumption of starting material and the formation of the product. The structure and purity of the final compound must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Antimalarial Screening Cascade
A hierarchical screening approach is essential for efficiently identifying promising candidates. The workflow begins with high-throughput in vitro assays to determine potency and selectivity, followed by in vivo validation of the most promising hits.
Caption: High-level workflow for antimalarial drug discovery.
Protocol: In Vitro Antiplasmodial Activity (SYBR Green I Assay)
Principle: This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.[11] An increase in fluorescence correlates directly with parasite growth.
Materials:
-
P. falciparum strains: Chloroquine-sensitive (e.g., 3D7 or NF54) and Chloroquine-resistant (e.g., Dd2 or K1).[2][12]
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and 0.5% Albumax II).[2]
-
Human O+ erythrocytes.
-
96-well black, clear-bottom microplates.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control: Chloroquine or Artemisinin.
-
SYBR Green I lysis buffer.
-
Fluorescence plate reader.
Step-by-Step Protocol:
-
Plate Preparation: Prepare serial dilutions of the test compound in the complete medium. Typically, a 2-fold dilution series is made across the plate, leaving columns for positive and negative (no drug) controls.[2]
-
Parasite Culture: Initiate a parasite culture at 0.5% parasitemia and 2% hematocrit. The culture should be synchronized to the ring stage.
-
Incubation: Add 100 µL of the parasite culture to each well of the pre-dosed 96-well plate.
-
Cultivation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (containing erythrocytes but no parasites).
-
Normalize the data to the negative control (100% growth) and positive control (0% growth).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell viability.[13] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13][14]
Materials:
-
Mammalian cell line (e.g., human embryonic kidney cells, HEK293, or human cervical cancer cells, HeLa).[12][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well clear microplates.
-
Test compound dilutions.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance plate reader.
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[13]
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) using a method similar to the IC₅₀ calculation, by plotting cell viability against drug concentration.
Data Presentation and Interpretation
The data from in vitro screening should be compiled to assess both potency and selectivity. The Selectivity Index (SI) is a critical parameter.
| Compound ID | P. falciparum 3D7 IC₅₀ (µM) | P. falciparum Dd2 IC₅₀ (µM) | HEK293 CC₅₀ (µM) | Selectivity Index (SI) (CC₅₀/IC₅₀ 3D7) | Resistance Index (RI) (IC₅₀ Dd2/IC₅₀ 3D7) |
| 5-Bromo-3-methyl-triazolo[4,3-a]pyridine | e.g., 0.25 | e.g., 0.40 | e.g., >50 | >200 | 1.6 |
| Chloroquine (Control) | e.g., 0.02 | e.g., 0.30 | e.g., >100 | >5000 | 15 |
Interpretation:
-
A promising hit should exhibit high potency (IC₅₀ < 1 µM) against both sensitive and resistant parasite strains.[2]
-
Low cytotoxicity (high CC₅₀ value) is crucial.
-
A high Selectivity Index (SI > 100) is desirable, indicating that the compound is significantly more toxic to the parasite than to mammalian cells.[15]
-
A low Resistance Index (RI ≈ 1) suggests the compound is effective against resistant strains and may have a novel mechanism of action.
Protocol: In Vivo Efficacy (Peters' 4-Day Suppressive Test)
Principle: This is the standard primary in vivo test to assess the ability of a compound to suppress parasite growth in a rodent malaria model.[2][16] It evaluates the schizonticidal activity of the test compound.[17]
Materials:
-
Plasmodium berghei (ANKA strain).[17]
-
Donor mouse with ~20-30% parasitemia.
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).[2]
-
Positive control: Chloroquine (e.g., 5 mg/kg).
-
Giemsa stain.
-
Microscope.
Caption: Workflow for the 4-Day Suppressive Test.
Step-by-Step Protocol:
-
Day 0 (Infection): Inoculate experimental groups of mice intraperitoneally (i.p.) with 0.2 mL of saline containing 1x10⁷ P. berghei-parasitized erythrocytes.[2]
-
Day 0 (Treatment): 2-4 hours post-infection, treat the mice with the first dose of the test compound or control drug via the desired route (e.g., oral gavage or subcutaneous injection).[2]
-
Days 1, 2, and 3: Administer subsequent daily doses of the compound at the same time each day.
-
Day 4: Prepare thin blood smears from the tail vein of each mouse.
-
Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.
-
Data Analysis: Calculate the percentage of parasite suppression using the following formula: % Suppression = [ (Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control ] * 100
Interpretation: A compound showing >90% suppression at a dose of ≤50 mg/kg is considered highly active and warrants further investigation, including dose-response studies to determine the ED₅₀ (50% effective dose).[2]
Preliminary Mechanism of Action (MoA) Studies
For compounds that demonstrate significant in vivo efficacy, preliminary MoA studies can provide insight into their biological target. Given the heterocyclic nature of the triazolopyridine scaffold, a potential mechanism could be the inhibition of hemozoin formation, similar to quinoline drugs.[4]
Suggested Assay: Hemozoin Inhibition Assay This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from heme. A reduction in hemozoin formation suggests the compound may interfere with the parasite's heme detoxification pathway.[15]
Conclusion and Future Directions
This document outlines a validated and systematic pathway for the initial stages of antimalarial drug discovery, starting from the 5-Bromo-3-methyl-triazolo[4,3-a]pyridine scaffold. A compound that successfully navigates this cascade—demonstrating high in vitro potency, excellent selectivity, and significant in vivo efficacy—would be considered a qualified hit. Subsequent steps would involve extensive lead optimization through structure-activity relationship (SAR) studies to improve potency and drug-like properties, followed by advanced preclinical development, including pharmacokinetics, toxicology, and efficacy studies in more advanced malaria models.[7][18]
References
- World Health Organization. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols.
-
Zhang, Y., et al. (2024). Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. Molecules. Retrieved from [Link]
-
Ahenkorah, S., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
-
Bray, P. G., et al. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Retrieved from [Link]
-
Sun, Q., et al. (2019). Triazole derivatives and their antiplasmodial and antimalarial activities. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Adekunle, O. O., & Wright, C. W. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. Retrieved from [Link]
-
de Souza, N. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
de Souza, N. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo. Retrieved from [Link]
-
Hroch, L., et al. (2020). A Novel Series of[2][3][4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules. Retrieved from [Link]
-
OpenSourceMalaria. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[2][3][4]triazolo[4,3-a]pyrazine. GitHub. Retrieved from [Link]
-
Nosten, F., & White, N. J. (1999). Mode of action and features of antimalarial drugs. Medecine et Maladies Infectieuses. Retrieved from [Link]
-
Singh, V., & Chaudhary, S. (2018). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Wongsrichanalai, C. (n.d.). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Mahidol University. Retrieved from [Link]
-
de Mesquita, M. L., et al. (2016). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. Retrieved from [Link]
-
Sharma, M., et al. (2019). In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes. Malaria Journal. Retrieved from [Link]
-
Angulo-Barturen, I., et al. (2008). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLOS ONE. Retrieved from [Link]
-
Collaborative Drug Discovery. (2023). Webinar: Advancements in antimalarial drug discovery and development. YouTube. Retrieved from [Link]
-
Cowell, A. N., & Winzeler, E. A. (2019). Antimalarial drug discovery: progress and approaches. Nature Reviews Microbiology. Retrieved from [Link]
-
Ouattara, M., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology. Retrieved from [Link]
-
Miller, A. B., et al. (2023). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural scaffolds for synthesis of the target compounds. Retrieved from [Link]
-
Penn State University. (2017). Antimalarials: Molecular drug targets and mechanism of action. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
de Souza, N. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimalarial activity and SAR of 1,2,4‐triazolo derivatives 36. Retrieved from [Link]
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
Singh, A., et al. (2023). EVALUATION OF IN-VITRO ANTIPLASMODIAL ACTIVITY OF SELECTED ETHNOBOTANICALLY IMPORTANT MEDICINAL PLANT EXTRACTS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Tsobou, R., et al. (2023). In vitro and in vivo antimalarial activities of the ethanol extract of Erythrina sigmoidea stem bark used for the treatment of malaria in the Western Region of Cameroon. Frontiers in Pharmacology. Retrieved from [Link]
-
Slideshare. (2017). Recent development in heterocyclic Scaffold for treatment of malaria. Retrieved from [Link]
-
Quiñones, W., et al. (2015). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. Revista Brasileira de Farmacognosia. Retrieved from [Link]
-
Reddy, T. S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Chemistry. Retrieved from [Link]
Sources
- 1. Triazole derivatives and their antiplasmodial and antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro and in vivo antimalarial activities of the ethanol extract of Erythrina sigmoidea stem bark used for the treatment of malaria in the Western Region of Cameroon [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
Application Notes and Protocols: 5-Bromo-3-methyl-triazolo[4,3-A]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[2] This fused bicyclic system is a key structural motif in a variety of pharmacologically active agents, demonstrating a broad spectrum of therapeutic potential. Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive framework for designing molecules that can bind with high affinity and selectivity to biological targets.[2] Derivatives of this scaffold have been investigated as inhibitors of enzymes and receptors implicated in a range of diseases, including cancer, inflammation, and infectious diseases.
5-Bromo-3-methyl-triazolo[4,3-A]pyridine: A Versatile Building Block for Drug Discovery
5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (CAS 1363380-99-7) is a specific derivative of this important scaffold that holds considerable promise as a key intermediate and building block in the synthesis of novel therapeutic agents.[4] The presence of a bromine atom at the 5-position offers a reactive handle for a variety of synthetic transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds. The methyl group at the 3-position can also influence the steric and electronic properties of the molecule, potentially enhancing binding affinity and selectivity for its biological target.
While specific biological activity for 5-Bromo-3-methyl-triazolo[4,3-A]pyridine itself is not extensively documented in peer-reviewed literature, the known activities of its close analogs suggest several promising avenues for its application in medicinal chemistry.
Potential Therapeutic Applications Based on Analog Structures
Based on the established biological activities of other substituted[1][2][3]triazolo[4,3-a]pyridine derivatives, 5-Bromo-3-methyl-triazolo[4,3-A]pyridine is a valuable starting point for the development of inhibitors targeting a range of therapeutic areas:
-
Oncology: The[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a core component of inhibitors for several cancer-related targets:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a key enzyme in tumor immune evasion. Novel[1][2][3]triazolo[4,3-a]pyridine-based analogs have been designed and synthesized as potent and selective IDO1 inhibitors, demonstrating sub-micromolar potency.[5]
-
p38 MAP Kinase Inhibition: A series of triazolopyridine-oxazole based compounds have been identified as p38 inhibitors, a key target in inflammatory diseases and cancer.[6][7]
-
-
Infectious Diseases:
-
Anti-trypanosomal Agents: Triazolopyrimidines, a closely related scaffold, have shown potent and selective activity against Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African sleeping sickness, respectively.[8]
-
Antimicrobial Activity: Analogs of 6-Bromo-3-(methylthio)-[1][2][3]triazolo[4,3-a]pyridine have shown potential antimicrobial properties.[2]
-
Experimental Protocols
The following protocols are generalized methodologies based on the synthesis and evaluation of related[1][2][3]triazolo[4,3-a]pyridine derivatives. These should be considered as starting points and will likely require optimization for 5-Bromo-3-methyl-triazolo[4,3-A]pyridine and its subsequent derivatives.
Protocol 1: Synthesis of[1][2][3]triazolo[4,3-a]pyridine Derivatives
This protocol outlines a general method for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core, which can be adapted for the synthesis of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine. The synthesis of related fused[1][2][3]triazolo[4,3-a]pyridine heterocyclic systems often involves the cyclization of a 2-hydrazinopyridine precursor.[9]
Workflow for the Synthesis of[1][2][3]triazolo[4,3-a]pyridine Derivatives
Caption: A generalized workflow for the synthesis of[1][2][3]triazolo[4,3-a]pyridine derivatives.
Step-by-Step Methodology:
-
Synthesis of the 2-Hydrazinopyridine Intermediate:
-
To a solution of the appropriately substituted 2-chloropyridine in a suitable solvent (e.g., ethanol or N-methyl-2-pyrrolidone), add an excess of hydrazine hydrate.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 2-hydrazinopyridine intermediate by recrystallization or column chromatography.
-
-
Cyclization to the[1][2][3]triazolo[4,3-a]pyridine Core:
-
Dissolve the 2-hydrazinopyridine intermediate in a suitable solvent (e.g., acetic acid or a high-boiling point alcohol).
-
Add the appropriate cyclizing agent (e.g., triethyl orthoformate for an unsubstituted C3 position, or an acid chloride/anhydride for a substituted C3 position).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki Cross-Coupling for Derivatization
The bromine atom at the 5-position of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine is ideal for derivatization using Suzuki cross-coupling.
Workflow for Suzuki Cross-Coupling
Caption: General workflow for the derivatization via Suzuki cross-coupling.
Step-by-Step Methodology:
-
To a reaction vessel, add 5-Bromo-3-methyl-triazolo[4,3-A]pyridine (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 equivalents), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water or toluene and ethanol).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: In Vitro Biological Assay - A Representative Kinase Inhibition Assay
Given that many triazolopyridine derivatives are kinase inhibitors, a representative protocol for assessing the inhibitory activity of new compounds against a specific kinase is provided below. This protocol is a general template and would need to be adapted for the specific kinase of interest.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA).
-
Prepare solutions of the kinase, the substrate (e.g., a peptide or protein), and ATP at appropriate concentrations in the assay buffer.
-
-
Assay Procedure (e.g., in a 384-well plate format):
-
Perform serial dilutions of the test compound stock solution in DMSO to create a range of concentrations for IC50 determination.
-
Add a small volume (e.g., 1 µL) of the diluted compound solutions to the wells of the assay plate. Include controls with DMSO only (no inhibitor) and a known inhibitor.
-
Add the kinase solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60-120 minutes) at the optimal temperature for the kinase.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Detect the kinase activity using a suitable method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody-based detection method (e.g., HTRF).
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Summary of Representative[1][2][3]Triazolo[4,3-a]pyridine Analogs
| Compound/Analog | Target | Activity (IC50) | Reference |
| Analog 38 | IDO1 | 0.9 µM | [5] |
| Compound A22 | PD-1/PD-L1 Interaction | 92.3 nM | (Zheng et al., 2019) |
| TI-12403 | Tankyrase | - | (Kim et al., 2021) |
| Compound 4d | c-Met | - | (Gou et al., 2016) |
Note: The table presents data for analogs of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine to illustrate the potential potency of this class of compounds. Specific activity for the title compound is not available in the cited literature.
Conclusion
5-Bromo-3-methyl-triazolo[4,3-A]pyridine represents a promising and versatile building block for the development of novel therapeutic agents. Its utility is underscored by the diverse biological activities reported for other derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold. The synthetic protocols and assay methodologies outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound in their own drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine is warranted to fully realize its therapeutic potential.
References
-
Fallarini, S., Bhela, I. P., Aprile, S., Torre, E., Ranza, A., Orecchini, E., ... & Pirali, T. (2020). The[1][2][3] Triazolo [4, 3‐a] pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 15(24), 2439-2448. [Link]
-
MySkinRecipes. (n.d.). 8-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]
- Potikha, L. M., Turelik, A. R., & Kovtunenko, V. A. (2012). Synthesis of azolo[a]pyridines from 5-(bromomethyl)hept-4-en-3-one and 5-bromopent-3-en-2-one derivatives. Chemistry of Heterocyclic Compounds, 47(11), 1436-1444.
-
Fallarini, S., et al. (2020). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem. [Link]
-
Bandaru, N. R., Makam, P., Akshinthala, P., Katari, N. K., Banoth, V., Kolli, B., & Gundla, R. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 28(13), 5149. [Link]
-
McClure, K. F., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344. [Link]
-
Al-Ghorbani, M., et al. (2020). Triazolopyrimidines and Imidazopyridines: Structure-Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Infectious Diseases, 6(7), 1736-1745. [Link]
- Zou, Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc, 2007(12), 132-147.
- McClure, K. F., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344.
-
Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3291-3302.
- Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330.
-
Zheng, J., et al. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703-4715.
Sources
- 1. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 3. Sci-Hub. Synthesis of azolo[a]pyridines from 5-(bromomethyl)hept-4-en-3-one and 5-bromopent-3-en-2-one derivatives / Chemistry of Heterocyclic Compounds, 2012 [sci-hub.box]
- 4. 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine - CAS:1363380-99-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine
Technical Support Center: Synthesis of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield and purity. Triazolopyridines are a significant class of heterocyclic compounds with diverse pharmaceutical applications, making their efficient synthesis a key focus in medicinal chemistry.[1][4]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and our in-house expertise.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Overall Yield of the Final Product
Symptom: The isolated yield of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is consistently below expectations.
Potential Causes & Solutions:
-
Incomplete Formation of the Hydrazone Intermediate: The initial condensation of 5-bromo-2-hydrazinopyridine with an appropriate carbonyl compound (e.g., a pyruvate derivative to introduce the methyl group) is a critical equilibrium-driven reaction.
-
Causality: Insufficient reaction time, suboptimal temperature, or the presence of excess water can shift the equilibrium back towards the starting materials.
-
Solution:
-
Azeotropic Water Removal: If the reaction is conducted in a suitable solvent like toluene or benzene, use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.
-
Acid Catalysis: A catalytic amount of a mild acid (e.g., acetic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting materials and the formation of the hydrazone before proceeding to the cyclization step.
-
-
-
Inefficient Oxidative Cyclization: The conversion of the pyridylhydrazone intermediate to the final triazolopyridine product is an oxidative cyclization. The choice and handling of the oxidizing agent are crucial.
-
Causality: Common oxidizing agents like N-chlorosuccinimide (NCS) or copper(II) salts can be sensitive to reaction conditions.[1] Improper stoichiometry, temperature control, or the presence of quenching agents can lead to incomplete cyclization or side product formation.
-
Solution:
-
Optimize Oxidant Stoichiometry: Carefully control the molar equivalents of the oxidizing agent. An excess may lead to over-oxidation or halogenation of the product, while an insufficient amount will result in incomplete conversion.
-
Temperature Control: Many oxidative cyclizations are exothermic. Maintain the recommended reaction temperature (e.g., 0 °C for NCS in DMF) to prevent side reactions.[1]
-
Alternative Oxidizing Agents: Explore different oxidizing agents. For instance, copper(II) bromide has been used for the oxidative cyclization of hydrazones.[5]
-
-
-
Degradation of Starting Materials or Product: The starting material, 5-bromo-2-hydrazinopyridine, can be unstable, particularly at elevated temperatures or in the presence of strong acids or bases.
-
Causality: Hydrazine derivatives can be susceptible to air oxidation and disproportionation.
-
Solution:
-
Use Fresh or Properly Stored Starting Materials: Ensure the purity of 5-bromo-2-hydrazinopyridine. It can be synthesized from 5-bromo-2-chloropyridine and hydrazine hydrate.[2][6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the hydrazine moiety.
-
-
Issue 2: Formation of Significant Impurities
Symptom: TLC or LC-MS analysis of the crude product shows multiple spots or peaks in addition to the desired product.
Potential Causes & Solutions:
-
Side Reactions During Hydrazone Formation:
-
Causality: Self-condensation of the carbonyl compound or reaction of the hydrazine with other electrophilic sites can occur.
-
Solution:
-
Controlled Addition: Add the carbonyl compound slowly to the solution of 5-bromo-2-hydrazinopyridine to maintain a low concentration of the carbonyl starting material and minimize self-condensation.
-
-
-
Formation of Isomeric Triazolopyridines:
-
Causality: Depending on the synthetic route, there is a possibility of forming other triazolopyridine isomers, such as[1][2][3]triazolo[1,5-a]pyridines.[7] This can sometimes occur through a Dimroth rearrangement of the initially formed[1][2][3]triazolo[4,3-a]pyrimidine under certain conditions.[8]
-
Solution:
-
Careful Selection of Cyclization Conditions: The choice of cyclization reagent and reaction conditions can favor the formation of the desired [4,3-a] isomer. Oxidative cyclization of 2-pyridylhydrazones is a common method for selectively forming this isomer.[1]
-
Spectroscopic Analysis: Use 1H and 13C NMR to confirm the structure of the final product and identify any isomeric impurities.
-
-
-
Halogen Exchange or Loss:
-
Causality: In the presence of certain reagents or catalysts, the bromine atom on the pyridine ring may be susceptible to nucleophilic substitution or reductive dehalogenation.
-
Solution:
-
Mild Reaction Conditions: Avoid harsh reagents and high temperatures that could promote these side reactions.
-
Purification: Utilize column chromatography with a carefully selected solvent system to separate the desired bromo-compound from any de-brominated impurities.
-
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving the synthesis of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine?
A1: The most prevalent and direct method involves a two-step, one-pot synthesis. The first step is the condensation of 5-bromo-2-hydrazinopyridine with a suitable three-carbon precursor for the "methyl-triazolo" part, such as pyruvic acid or an ethyl pyruvate, to form a hydrazone intermediate. The second step is the oxidative cyclization of this hydrazone to yield the final product.
Q2: How can I prepare the starting material, 5-bromo-2-hydrazinopyridine?
A2: 5-bromo-2-hydrazinopyridine can be synthesized from commercially available 5-bromo-2-chloropyridine by nucleophilic substitution with hydrazine hydrate.[2][6] Another route involves the diazotization of 5-bromo-pyridin-2-amine followed by reduction with stannous chloride.[2]
Q3: What are the key reaction parameters to control for optimal yield?
A3: The key parameters are:
-
Purity of Starting Materials: Ensure the 5-bromo-2-hydrazinopyridine is pure.
-
Reaction Temperature: Maintain strict temperature control, especially during the oxidative cyclization step, which can be exothermic.
-
Solvent: Use an appropriate solvent that facilitates both hydrazone formation and cyclization. DMF is a common choice for cyclizations using NCS.[1]
-
Atmosphere: An inert atmosphere (N2 or Ar) is recommended to prevent oxidation of the hydrazine starting material.
Q4: What are the best practices for purifying the final product?
A4: Column chromatography on silica gel is typically the most effective method for purifying 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. A gradient elution with a solvent system such as ethyl acetate in hexanes or dichloromethane in methanol is commonly used. Recrystallization from a suitable solvent system can also be employed for further purification if a solid product is obtained.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Hydrazine and its derivatives are toxic and potentially carcinogenic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Oxidizing agents should be handled with care as they can react vigorously with other substances.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-hydrazinopyridine
This protocol is adapted from literature procedures for the synthesis of hydrazinopyridines.[2][9]
-
To a round-bottom flask, add 5-bromo-2-chloropyridine (1 equivalent).
-
Add hydrazine hydrate (10-20 equivalents) and a suitable solvent such as dimethylformamide.[2]
-
Heat the reaction mixture at 100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2-hydrazinopyridine.
Protocol 2: One-Pot Synthesis of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
This is a general protocol based on the oxidative cyclization of hydrazones.[1][5]
-
Dissolve 5-bromo-2-hydrazinopyridine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask under an inert atmosphere.
-
Add ethyl pyruvate (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the formation of the hydrazone by TLC.
-
Once the hydrazone formation is complete, cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve N-chlorosuccinimide (NCS) (1.1 equivalents) in DMF and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature and monitor by TLC until the hydrazone is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Reaction Conditions and Yield Comparison
| Parameter | Condition A | Condition B | Expected Outcome |
| Carbonyl Source | Pyruvic Acid | Ethyl Pyruvate | Ethyl pyruvate may offer better solubility and reactivity. |
| Cyclization Reagent | N-Chlorosuccinimide (NCS) | Copper(II) Bromide | NCS often allows for milder reaction conditions.[1] |
| Solvent | Ethanol / DMF | Acetic Acid | Acetic acid can serve as both a solvent and a catalyst for hydrazone formation. |
| Temperature | 0 °C to Room Temp | Room Temp to 60 °C | Lower temperatures with NCS can improve selectivity. |
| Typical Yield | 60-80% | 55-75% | Yields are highly dependent on substrate and precise conditions. |
Reaction Scheme
Caption: General synthetic pathway for 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
References
-
Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Available from: [Link]
-
5-Bromo-2-hydrazinopyridine. Pipzine Chemicals. Available from: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
2-Bromo-5-hydrazinylpyridine. PubChem. Available from: [Link]
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
- WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... ResearchGate. Available from: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC - NIH. Available from: [Link]
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine via Post Modification of an Unusual Groebke−Blackburn−Bienaymé M. Semantic Scholar. Available from: [Link]
- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. Google Patents.
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Google Patents.
-
Synthesis of azolo[a]pyridines from 5-(bromomethyl)hept-4-en-3-one and 5-bromopent-3-en-2-one derivatives. Sci-Hub. Available from: [Link]
-
5-bromo-[1][2][3]triazolo[4, 3-a]pyridine, min 97%, 1 gram. Available from: [Link]
-
Triazolopyridine. Wikipedia. Available from: [Link]
-
GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List. GitHub. Available from: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available from: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available from: [Link]
- WO2015094913A1 - Fluorophenyl pyrazol compounds. Google Patents.
-
Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][1][2][3]triazines. Sci-Hub. Available from: [Link]
Sources
- 1. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
- 2. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 3. (5-Bromopyridin-2-yl)hydrazine | CymitQuimica [cymitquimica.com]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 6. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Triazolo[4,3-a]pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of triazolo[4,3-a]pyridines. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during your experiments. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
I. Understanding the Landscape: Common Synthetic Routes and the Predominant Side Reaction
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core is a cornerstone in the development of various therapeutic agents. Common synthetic strategies typically involve the cyclization of a 2-hydrazinopyridine precursor. The two most prevalent methods are:
-
Dehydrative Cyclization: This involves the reaction of 2-hydrazinopyridine with a carboxylic acid, orthoester, or acyl chloride to form an N-acylhydrazide intermediate, which is then cyclized, often under acidic or dehydrating conditions (e.g., using POCl₃, PPA, or heat).
-
Oxidative Cyclization: This method starts with the condensation of 2-hydrazinopyridine with an aldehyde to form a 2-pyridylhydrazone, which is subsequently cyclized in the presence of an oxidizing agent.[2][3]
While these methods are effective, a common and often frustrating side reaction plagues many syntheses: the formation of the isomeric [1][2][3]triazolo[1,5-a]pyridine via the Dimroth rearrangement .[1][4] Understanding the mechanism of this rearrangement is the first step toward controlling it.
The Dimroth Rearrangement: A Mechanistic Overview
The Dimroth rearrangement is an isomerization that can occur under both acidic and basic conditions, as well as thermally.[5] It involves a ring-opening and ring-closing sequence that converts the kinetically favored [4,3-a] isomer into the thermodynamically more stable [1,5-a] isomer.
Below is a generalized mechanism for the acid-catalyzed Dimroth rearrangement:
Caption: Acid-catalyzed Dimroth rearrangement mechanism.
II. Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during the synthesis of triazolo[4,3-a]pyridines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Decomposition of starting materials: 2-Hydrazinopyridines can be unstable, especially at elevated temperatures. 2. Inefficient cyclization: The cyclization conditions (temperature, catalyst, reaction time) may not be optimal. 3. Incorrect workup procedure: The product may be lost during extraction or purification. | 1. Use freshly prepared or purified 2-hydrazinopyridine. Store it under an inert atmosphere and away from light. 2. For dehydrative cyclization, ensure anhydrous conditions. For oxidative cyclization, choose an appropriate oxidant and optimize its stoichiometry. Consider microwave-assisted synthesis to reduce reaction times and potentially improve yields.[6] 3. Check the pH during aqueous workup, as the product's solubility can be pH-dependent. |
| A mixture of [4,3-a] and [1,5-a] isomers is observed | 1. Dimroth rearrangement: This is the most common cause. The reaction conditions (high temperature, prolonged reaction time, presence of acid or base) are promoting the isomerization to the more stable [1,5-a] isomer.[1][5] | 1. Modify reaction conditions: - Temperature: Lower the reaction temperature. - Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the time for rearrangement. - pH: If using acidic or basic conditions, consider milder reagents or buffer the reaction mixture. For example, in oxidative cyclizations, some oxidants work under neutral conditions. |
| Unidentified byproducts are present in the crude product | 1. Side reactions of the aldehyde (in oxidative cyclization): Aldehydes can undergo self-condensation or oxidation. 2. Side reactions of the oxidant: Some oxidants can react with other functional groups in the molecule. For example, N-chlorosuccinimide (NCS) can act as a chlorinating agent.[2] 3. Incomplete reaction: The presence of unreacted starting materials or intermediates. 4. Alternative cyclization pathways: Substituents on the pyridine ring can influence the regioselectivity of the cyclization, leading to other fused heterocyclic systems.[1] | 1. Add the aldehyde slowly to the reaction mixture. Ensure that the 2-hydrazinopyridine is fully dissolved before adding the aldehyde. 2. Choose a milder and more selective oxidant. Iodine-based reagents or potassium iodide with an oxidant like TBHP have been shown to be effective.[3] 3. Increase the reaction time or temperature cautiously, while monitoring for the formation of the Dimroth rearrangement product. 4. Carefully consider the electronic and steric effects of your substituents. Electron-withdrawing groups on the pyridine ring can sometimes favor alternative cyclization pathways.[1] |
| Difficulty in purifying the desired product | 1. Similar polarity of isomers: The [4,3-a] and [1,5-a] isomers often have very similar polarities, making their separation by column chromatography challenging. 2. Poor crystallization: The product may be an oil or may co-crystallize with impurities. | 1. Chromatography: - Use a high-performance flash chromatography system with a high-resolution column. - Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is often effective. Sometimes, the addition of a small amount of a third solvent, like methanol or dichloromethane, can improve separation. 2. Crystallization: - Try a variety of solvents and solvent mixtures for recrystallization. - If the product is a salt (e.g., hydrochloride), crystallization may be more successful. |
III. Frequently Asked Questions (FAQs)
Q1: How can I definitively distinguish between the[1][2][3]triazolo[4,3-a]pyridine and the[1][2][3]triazolo[1,5-a]pyridine isomers?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the protons on the pyridine ring are often diagnostic. In the [4,3-a] isomer, the proton at position 5 (adjacent to the bridgehead nitrogen) is typically deshielded and appears at a lower field compared to the corresponding proton in the [1,5-a] isomer.
-
¹³C NMR: The chemical shifts of the bridgehead carbon atoms can also be informative.
-
¹H-¹⁵N HMBC: This is a definitive method. The correlation patterns between protons and nitrogen atoms are distinct for each isomer, allowing for unambiguous identification.[7]
Q2: What is the effect of substituents on the pyridine ring on the likelihood of side reactions?
A2: Substituents can have a significant impact on both the rate of the desired reaction and the propensity for side reactions.
-
Electron-withdrawing groups (EWGs): EWGs, such as nitro or chloro groups, can activate the pyridine ring towards nucleophilic attack, which can sometimes lead to alternative cyclization pathways, especially if the reaction conditions are harsh.[1] However, in some cases, an EWG at the 6-position can sterically hinder the Dimroth rearrangement.
-
Electron-donating groups (EDGs): EDGs can increase the nucleophilicity of the pyridine nitrogen, potentially facilitating the desired cyclization. However, they may also increase the susceptibility of the ring to oxidation by certain oxidizing agents.
Q3: Are there any "green" or milder alternatives for the synthesis of triazolo[4,3-a]pyridines?
A3: Yes, there is a growing interest in developing more environmentally friendly and milder synthetic protocols.
-
Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[6]
-
Catalytic methods: The use of catalytic amounts of reagents, such as potassium iodide in oxidative cyclizations, is preferable to stoichiometric oxidants.[3]
-
Enzymatic methods: Research into chemoenzymatic protocols is emerging, offering highly selective and environmentally benign synthetic routes.[8]
IV. Recommended Experimental Protocols
The following are examples of optimized protocols designed to minimize side reactions.
Protocol 1: Oxidative Cyclization using N-Chlorosuccinimide (NCS)
This method proceeds under mild conditions and often gives high yields of the [4,3-a] isomer.[2]
Step 1: Synthesis of the 2-pyridylhydrazone
-
Dissolve 2-hydrazinopyridine (1 eq.) in a suitable solvent (e.g., ethanol).
-
Add the desired aldehyde (1 eq.) and stir at room temperature until the reaction is complete (monitor by TLC).
-
The hydrazone often precipitates and can be collected by filtration.
Step 2: Oxidative Cyclization
-
Dissolve the 2-pyridylhydrazone (1 eq.) in dry DMF and cool the mixture in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise, keeping the temperature below 5 °C. Caution: The reaction can be exothermic.
-
Stir the reaction at 0 °C for about 1 hour, then allow it to warm to room temperature.
-
Upon completion (monitor by TLC), the product can often be precipitated by the addition of water and then collected by filtration.
Protocol 2: One-Pot Synthesis using a KI-Catalyzed Oxidative Cyclization
This one-pot procedure is efficient and avoids the isolation of the intermediate hydrazone.[3]
-
To a solution of 2-hydrazinopyridine (1.2 eq.) and an α-keto acid (1 eq.) in 1,4-dioxane, add potassium iodide (KI) (0.2 eq.), tert-butyl hydroperoxide (TBHP) (2 eq.), and sodium carbonate (Na₂CO₃) (2 eq.).
-
Heat the mixture at 130 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
V. Concluding Remarks
The synthesis of triazolo[4,3-a]pyridines, while well-established, requires careful attention to reaction conditions to minimize the formation of side products, particularly the isomeric[1][2][3]triazolo[1,5-a]pyridine. By understanding the mechanisms of these side reactions and by carefully selecting reagents and optimizing reaction parameters, researchers can significantly improve the yield and purity of their desired products. This guide provides a starting point for troubleshooting common issues, and we encourage you to consult the cited literature for more detailed information on specific reaction systems.
VI. References
-
Cheurfa, Z., et al. (2016). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Monatshefte für Chemie - Chemical Monthly, 147(5), 923-929.
-
El-Dean, A. M. K., et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Crystals, 11(10), 1156.
-
A review of the Dimroth rearrangement in fused 1,2,4-triazolo[4,3-c]pyrimidines. (n.d.).
-
Wang, Y., et al. (2018). KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. RSC Advances, 8(54), 30895-30899.
-
Al-Tel, T. H. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2398-2405.
-
Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622.
-
Al-Zaydi, K. M. (2009). Synthesis of New Azoloazine Derivatives: New Routes to 1,2,4-Triazolo[4,3-a]pyrimidines, Pyrazolo[1,5a]pyridines and Pyrazolo [3,4-b]-pyridinones. Molecules, 14(11), 4539-4559.
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
-
Sharma, M., & Biegasiewicz, K. F. (2024). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
- 3. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 7. Sci-Hub. The regioselectivity of the formation of 2-pyrazolylthiazoles and their precursors from the reaction of 2-hydrazinothiazoles with 4,4,4-trifluoro-1-hetaryl-1,3-butanediones / Journal of Fluorine Chemistry, 2002 [sci-hub.st]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Substituted Triazolopyridine Synthesis
Welcome to the technical support center for the synthesis of substituted triazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols to streamline your synthetic workflows. Triazolopyridines are a vital class of heterocyclic compounds with broad applications in pharmaceuticals and materials science.[1][2][3][4] This resource is structured to address common challenges and provide scientifically grounded solutions to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of substituted triazolopyridines.
Q1: What are the most common starting materials for synthesizing[1][5][6]triazolo[4,3-a]pyridines?
The most traditional and widely used method involves the cyclization of a 2-hydrazinopyridine intermediate.[2][3] This is typically achieved through dehydration of a 2-hydrazidopyridine.[2][7] More recent methods utilize 2-aminopyridines and nitriles in the presence of a catalyst.[8]
Q2: What is a general starting point for reaction temperature and time?
Reaction conditions can vary significantly based on the chosen synthetic route. For traditional methods involving cyclization of hydrazinopyridines, refluxing for 2-8 hours is common.[2] Microwave-assisted synthesis can significantly shorten reaction times, often to within a few hours at temperatures around 140°C.[9] It is always recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
Q3: How do I choose an appropriate solvent for my reaction?
The choice of solvent is critical for yield and reaction rate. Toluene is a frequently used solvent, particularly in microwave-mediated synthesis.[9] Other solvents like ethanol, DMF, and acetonitrile have also been employed, though their effectiveness can be substrate-dependent.[9][10] It's advisable to perform small-scale solvent screening to identify the optimal choice for your specific substrates.[9]
Q4: Is a catalyst always necessary for triazolopyridine synthesis?
Not always. While many modern methods rely on catalysts like copper or palladium to facilitate the reaction, catalyst-free methods have also been developed.[2][3] For instance, microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides can proceed without a catalyst.[9][11]
Q5: What are the common isomers of triazolopyridine, and how does the synthetic route influence the isomer formed?
Triazolopyridines exist in several isomeric forms, with the most common being[1][5][6]triazolo[4,3-a]pyridine,[1][5][6]triazolo[1,5-a]pyridine, and[5][6][10]triazolo[1,5-a]pyridine.[1] The synthetic pathway directly dictates the resulting isomer. For example, cyclization of 2-hydrazinopyridines typically yields[1][5][6]triazolo[4,3-a]pyridines, while reactions of 2-aminopyridines with nitriles often produce[1][5][6]triazolo[1,5-a]pyridines.[2][12]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format to help you navigate challenges in your synthesis.
Problem 1: Low or No Product Yield
Potential Causes:
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.
-
Incorrect Solvent: The chosen solvent may not be suitable for the specific substrates, leading to poor solubility or unwanted side reactions.
-
Inactive Catalyst: If using a catalyst, it may be poisoned or not activated correctly. For copper-catalyzed reactions, the oxidation state of the copper source can be critical.
-
Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
Solutions:
-
Optimize Reaction Temperature: Screen a range of temperatures. For instance, in a microwave-assisted synthesis, yields were observed to decrease at temperatures both below and above the optimal 140°C.[9]
-
Solvent Screening: Test a variety of solvents with different polarities. In one study, toluene was found to be superior to DMF, ACN, and other solvents for a specific triazolopyridine synthesis.[9]
-
Catalyst and Ligand Variation: If using a catalyzed reaction, try different catalyst sources (e.g., CuI vs. CuBr) and consider the use of ligands to improve catalyst performance.[2][13] Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if required).
-
Purify Starting Materials: Recrystallize or chromatograph starting materials to remove impurities.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time to ensure it has reached completion before workup.
Problem 2: Formation of Significant Side Products
Potential Causes:
-
Competing Reaction Pathways: The reaction conditions may favor the formation of undesired isomers or byproducts. For example, nucleophilic attack on the pyridine ring can sometimes lead to ring-opening under harsh conditions.[1]
-
Decomposition of Starting Materials or Product: High temperatures or prolonged reaction times can lead to the degradation of sensitive functional groups.
-
Oxidation: Air-sensitive intermediates or catalysts may be degrading due to exposure to oxygen.
Solutions:
-
Modify Reaction Conditions: Adjusting the temperature, solvent, or catalyst can alter the selectivity of the reaction. For example, using milder conditions can sometimes prevent the formation of ring-opened products.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize decomposition.
-
Use an Inert Atmosphere: If your reaction involves air-sensitive reagents, conduct the experiment under an inert atmosphere of nitrogen or argon.
Experimental Protocols
Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
This protocol is adapted from a method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.[9]
Materials:
-
Enaminonitrile (1.0 equiv.)
-
Benzohydrazide (2.0 equiv.)
-
Dry Toluene
Procedure:
-
In a microwave vial, combine the enaminonitrile (1.0 equiv.) and the substituted benzohydrazide (2.0 equiv.).
-
Add dry toluene (e.g., 1.5 mL for a small-scale reaction).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140°C and maintain this temperature for the optimized reaction time (typically a few hours, monitor by TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted 1,2,4-triazolo[1,5-a]pyridine.
Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted[1][5][6]Triazolo[1,5-a]pyridines
This protocol is a general representation based on copper-catalyzed methods.[2][8]
Materials:
-
2-Aminopyridine (1.0 equiv.)
-
Aryl Nitrile (1.2 equiv.)
-
CuBr (5 mol%)
-
1,10-Phenanthroline (5 mol%)
-
ZnI₂ (10 mol%)
-
Dichlorobenzene
Procedure:
-
To a sealed reaction vessel, add 2-aminopyridine, the aryl nitrile, CuBr, 1,10-phenanthroline, and ZnI₂.
-
Add dichlorobenzene as the solvent.
-
Seal the vessel and heat the reaction mixture at 130°C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup, which may include dilution with an organic solvent, washing with aqueous solutions, and drying over an anhydrous salt.
-
Purify the crude product by column chromatography.
Data Summary and Visualization
Table 1: Influence of Solvent on Reaction Yield
The following table summarizes the effect of different solvents on the yield of a microwave-assisted synthesis of a 1,2,4-triazolo[1,5-a]pyridine derivative, demonstrating the critical role of solvent selection.[9]
| Solvent | Yield (%) |
| Toluene | 83 |
| DMF | 20 |
| ACN | 17 |
| Pyridine | 76 |
| Xylene | 69 |
| Chlorobenzene | 79 |
Diagram 1: Troubleshooting Workflow for Low Product Yield
This diagram provides a logical decision-making process for troubleshooting low yields in triazolopyridine synthesis.
Caption: A decision tree for systematically troubleshooting low product yield.
References
-
Optimization of reaction conditions in the synthesis of 1,2,3-triazolo-diazapine 134a. ResearchGate. [Link]
-
Optimization of reaction conditions for the synthesis of tetrahydropyrazolopyridine 5b. ResearchGate. [Link]
-
Triazolopyridine. Grokipedia. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. [Link]
-
Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. Molecules. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
-
The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. [Link]
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. [Link]
-
Triazolopyridine. Wikipedia. [Link]
- Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction [mdpi.com]
Technical Support Center: Overcoming Low Yield in Palladium-Catalyzed Amination of Bromopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination of bromopyridines is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science for the construction of critical C-N bonds.[1] However, the unique electronic properties of the pyridine ring frequently introduce challenges not seen with simple aryl halides, often leading to frustratingly low yields. The electron-deficient nature of the pyridine ring and the propensity of its nitrogen lone pair to coordinate with the palladium catalyst are common hurdles.[2]
This guide provides a structured, in-depth approach to troubleshooting and optimizing these crucial reactions. Drawing from established protocols and mechanistic insights, we address the most common failure points in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most immediate and common issues encountered during the palladium-catalyzed amination of bromopyridines.
Q1: My reaction shows little to no conversion. What are the most likely initial culprits?
Low or no conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal setup.[3] The primary suspects are:
-
Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, forming inactive or less active catalytic species.[2][3] This is a fundamental challenge specific to this substrate class.
-
Presence of Oxygen: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[3][4] Inadequate inert atmosphere techniques are a common cause of reaction failure.
-
Poor Reagent Quality: Solvents must be anhydrous and thoroughly degassed.[3] Impurities in the bromopyridine, amine, or base can poison the catalyst.[2][4]
Initial Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your reaction vessel was properly purged. Use a dual manifold vacuum/argon (or nitrogen) line with at least three evacuate/backfill cycles.[2][5]
-
Use High-Purity Reagents: Use freshly distilled or purchased anhydrous solvents. Ensure the amine and bromopyridine are pure.
-
Select an Appropriate Catalyst System: For pyridine substrates, standard catalysts may not suffice. Consider using bulky, electron-rich phosphine ligands which can help prevent catalyst inhibition by the pyridine nitrogen.[2]
Q2: I'm observing significant formation of a debrominated pyridine byproduct. What causes this and how can I stop it?
The formation of the debrominated starting material is a result of a common side reaction known as hydrodehalogenation.[2] This occurs when the palladium-aryl intermediate reacts with a hydride source in the mixture instead of the amine.
Potential Hydride Sources & Solutions:
-
Solvent: Ethereal solvents like THF can be a source of hydrides.
-
Reagents: Impurities in the amine or base can contribute.
-
Water: Trace amounts of water can participate in pathways leading to hydrodehalogenation.
Prevention Strategies:
-
Use rigorously dried and degassed solvents.
-
Ensure high purity of all reagents.
-
Screen different bases. Some bases are more prone to promoting this side reaction.
Part 2: In-Depth Troubleshooting - Optimizing Key Reaction Parameters
When initial checks don't resolve low yields, a systematic optimization of the core reaction components is necessary.
Q3: My yield is still low. How do I choose the right Ligand and Palladium Precursor?
The choice of ligand is arguably the most critical factor for a successful amination of a bromopyridine. The ligand must stabilize the palladium center, facilitate the key steps of the catalytic cycle, and sterically discourage inhibition by the pyridine nitrogen.[3]
Ligand Selection Strategy: Bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard for this transformation.[6] They accelerate the rate-limiting reductive elimination step and promote the formation of the active monoligated palladium species.
| Ligand Family | Recommended Ligands | Key Advantages for Bromopyridines |
| Buchwald Ligands | SPhos, RuPhos, XPhos | Bulky, electron-rich character promotes catalytic activity and prevents catalyst inhibition.[2] SPhos and RuPhos often give high yields.[7] |
| Bidentate Ligands | BINAP, Xantphos | Can be effective, particularly in preventing the formation of inactive palladium dimers.[6] Xantphos is a versatile and often successful choice.[8][9] |
Palladium Precursor: While generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂ is common, using pre-formed palladium catalysts (precatalysts) can lead to more reproducible and active systems.[2] Buchwald's G3 or G4 precatalysts, which incorporate the phosphine ligand, are often excellent choices.
Troubleshooting Workflow: Catalyst & Ligand Screening
Caption: Systematic workflow for troubleshooting low yields.
Q4: The choice of base seems critical. Which base should I use and why?
The base plays multiple crucial roles: it deprotonates the amine (or the N-H bond of the palladium-amine complex) to form the active palladium-amido species required for reductive elimination.[10] The choice of base can dramatically affect reaction rate and yield.
-
Strong, Non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these reactions.[5]
-
Lithium Hexamethyldisilazide (LiHMDS) is an excellent alternative, especially for substrates with sensitive functional groups like esters, as it can be more compatible.[7][11]
-
Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are sometimes used. They are milder but can lead to slower reactions. Their insolubility can also cause issues with reproducibility, making stirring efficiency a critical parameter.[12]
| Base | Typical Use Case | Potential Issues |
| NaOtBu | General purpose, high reactivity | Can be too harsh for sensitive functional groups. |
| LiHMDS | Substrates with base-sensitive groups | Can be less reactive than NaOtBu. |
| Cs₂CO₃ / K₂CO₃ | Mild conditions required | Slower reaction rates; heterogeneity can affect kinetics.[12] |
Q5: What is the optimal temperature and solvent for this reaction?
Temperature and solvent are interconnected parameters that control reagent solubility and reaction rate.
-
Solvents: Anhydrous, non-protic solvents are required. Toluene and 1,4-dioxane are the most commonly used and are excellent starting points.[5][11] Toluene is often favored.[9]
-
Temperature: Most Buchwald-Hartwig aminations of bromopyridines require heating. A typical temperature range is 80–110 °C .[2][5]
-
Too low: The reaction may be sluggish or stall.
-
Too high: Catalyst decomposition can occur, leading to lower yields and byproduct formation.[3]
-
Part 3: Experimental Protocols & Advanced Concepts
General Protocol for Buchwald-Hartwig Amination of a Bromopyridine
This generalized procedure provides a robust starting point and should be optimized for specific substrates.[2][10]
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Add the bromopyridine (1.0 equiv.) to the tube.
-
Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Finally, add the amine (1.1-1.5 equiv.). If the amine is a solid, it can be added with the other solids in step 1.
-
Place the sealed reaction in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction's progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Understanding the Catalytic Cycle: Where Things Go Wrong
A grasp of the catalytic cycle is essential for rational troubleshooting. The key steps are: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.[10][11]
// Nodes Pd0 [label="L-Pd(0)", fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="L-Pd(II)-Py\n(Br)", fillcolor="#4285F4"]; AmineCoord [label="Amine Binding\n& Deprotonation", shape=plaintext, fontcolor="#5F6368"]; PdII_Amido [label="L-Pd(II)-Py\n(NR₂)", fillcolor="#4285F4"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="Py-NR₂", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Py-N\nCoordination", shape=plaintext, fontcolor="#EA4335"]; Inactive [label="Inactive\nPd-Complex", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" + Py-Br"]; OxAdd -> PdII_Aryl; PdII_Aryl -> AmineCoord [label=" + HNR₂\n + Base"]; AmineCoord -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; Product -> Pd0 [style=invis]; // Helper for positioning RedElim -> Pd0 [label=" Catalyst\nRegeneration"];
// Inhibition Pathway Pd0 -> Inhibition -> Inactive [color="#EA4335"]; PdII_Aryl -> Inhibition -> Inactive [color="#EA4335"];
}
Caption: The Buchwald-Hartwig catalytic cycle and potential inhibition.
The primary challenge with bromopyridines is the side-equilibrium where the pyridine nitrogen coordinates to either the Pd(0) or Pd(II) intermediates, forming an "Inactive Pd-Complex." Bulky ligands like SPhos or RuPhos sterically disfavor this coordination, keeping more of the catalyst in the productive cycle.
References
-
BenchChem. Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. 2
-
BenchChem. Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. 3
-
Crust, E.J., Gurnani, P. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602. 5
-
Li, J.J., Wang, Z., Mitchell, L.H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7.
-
Li, J.J., Wang, Z., Mitchell, L.H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. ACS Figshare.
-
BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. 10
-
BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine. 1
-
Kashani, S.K., Jessiman, J.E., Newman, S.G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Shen, Q., Hartwig, J.F. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 12(19), 4384–4387.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
Wikipedia. Buchwald–Hartwig amination.
-
Hooper, M.W., Utsunomiya, M., Hartwig, J.F. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry, 68(7), 2861-73.
-
The Hartwig Group. Publications.
-
Alcazar-Roman, L.M., Hartwig, J.F., et al. (2000). Mechanistic studies of the palladium-catalyzed amination of aryl halides and the oxidative addition of aryl bromides to Pd(BINAP)2 and Pd(DPPF)2: An unusual case of zero-order kinetic behavior and product inhibition. Journal of the American Chemical Society, 122(19), 4618-4630.
-
University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP.
-
Al-Masoudi, N.A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(7), 9393-9405.
-
BenchChem. Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. 4
-
Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
-
Henderson, J.L., McDermott, S.M., Buchwald, S.L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
-
ResearchGate. Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides.
-
Cernak, T., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 12(21), 4884-4887.
-
Wagaw, S., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351-4.
-
Daugulis, O., et al. (2021). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Chemistry, 13(4), 369-377.
-
RSC Publishing. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with Triazolo[4,3-a]pyridines
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling reaction involving the triazolo[4,3-a]pyridine scaffold. This important heterocyclic motif, while valuable, presents unique challenges in palladium-catalyzed cross-coupling reactions. This guide is structured to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental design and execution.
Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the presence of the nitrogen-rich triazolo[4,3-a]pyridine core can introduce complexities.[1][2] The Lewis basic nitrogen atoms can interact with the palladium catalyst, potentially leading to deactivation or inhibition of the catalytic cycle.[3][4] This section addresses the most common issues encountered in the lab and provides actionable solutions.
Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
Low or no reactivity is a frequent frustration. The root cause often lies in the stability and activity of the palladium catalyst, which can be compromised by the triazolopyridine substrate itself.[3]
Underlying Causes and Solutions:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine-like nitrogen atom of the triazolo[4,3-a]pyridine ring can coordinate to the palladium center, leading to the formation of off-cycle, inactive palladium species.[3][4] This is a common issue with many nitrogen-containing heterocycles.[1][2]
-
Solution 1: Ligand Selection is Crucial. Standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent catalyst poisoning.[5] The use of bulky, electron-rich monophosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), is highly recommended.[1][6] These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the heterocyclic substrate while still allowing for the desired oxidative addition and reductive elimination steps.[6][7] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating ability, which helps to stabilize the active catalyst.[8][9]
-
Solution 2: Employ Pre-catalysts. Using well-defined palladium pre-catalysts can ensure a more efficient generation of the active Pd(0) species in solution. Several Buchwald ligand pre-catalysts are commercially available and have shown excellent performance with challenging heterocyclic substrates.[1][2]
-
-
Inefficient Oxidative Addition: The electronic nature of your triazolo[4,3-a]pyridine halide plays a significant role. Electron-rich triazolopyridines (those with electron-donating groups) can slow down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[10]
-
Solution: Enhance Catalyst Reactivity. As mentioned above, bulky, electron-rich ligands can accelerate oxidative addition.[6] Increasing the reaction temperature can also provide the necessary energy to overcome the activation barrier for this step.
-
-
Poor Reagent Quality: The purity of your starting materials is paramount.
-
Solution: Verify Reagent Integrity. Ensure your triazolo[4,3-a]pyridine halide is pure and free of any basic impurities that could interfere with the catalyst. The boronic acid or ester should also be of high quality, as impurities can lead to side reactions.
-
Visualizing the Problem: The Catalytic Cycle and Points of Failure
Caption: Troubleshooting flowchart for the Suzuki coupling.
Question 2: My reaction is producing a significant amount of the dehalogenated (hydrodehalogenated) triazolopyridine. What's causing this side reaction?
Hydrodehalogenation is a common side reaction where the halide on your triazolopyridine is replaced by a hydrogen atom.
Underlying Causes and Solutions:
-
β-Hydride Elimination: If your boronic acid partner has β-hydrogens (e.g., alkyl boronic acids), β-hydride elimination from the R-Pd(II)-R' intermediate can occur, leading to the formation of an alkene and a palladium hydride species. This palladium hydride can then reductively eliminate with the triazolopyridine to give the dehalogenated product.
-
Solution: Ligand Choice. Bulky ligands can disfavor β-hydride elimination by creating a sterically congested environment around the palladium.[7]
-
-
Solvent and Base Effects: Certain solvent and base combinations can promote pathways that lead to hydrodehalogenation.
-
Solution: Systematic Screening. If you suspect this is an issue, a systematic screening of solvents and bases is recommended. Anhydrous conditions can sometimes suppress this side reaction.
-
Question 3: I'm observing a lot of homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?
These are two of the most common side reactions in Suzuki couplings. Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the loss of your nucleophile, while homocoupling results in the formation of a biaryl from two molecules of the boronic acid.[11]
Underlying Causes and Solutions for Protodeboronation:
-
Presence of Water: Water, especially in combination with the base, can lead to the hydrolysis of the boronic acid and subsequent protodeboronation.[11] This is particularly problematic for electron-deficient heteroaryl boronic acids.[12]
-
Solution 1: Anhydrous Conditions. Using rigorously dried solvents and reagents can significantly reduce protodeboronation. Consider using boronate esters (e.g., pinacol esters), which are generally more stable to hydrolysis than boronic acids.[8]
-
Solution 2: Use of KF as a Base. Potassium fluoride is often used as a base under anhydrous conditions and can be effective at promoting the coupling while minimizing protodeboronation.
-
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of protodeboronation.[13]
-
Solution: Optimize Reaction Conditions. Aim for conditions that allow for a reasonably fast reaction rate to minimize the time the boronic acid is exposed to potentially degrading conditions.
-
Underlying Causes and Solutions for Homocoupling:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Rigorous Degassing. Ensure that your reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
-
Catalyst System: Some catalyst systems are more prone to promoting homocoupling than others.
-
Solution: Optimize Catalyst and Ligand Loading. Using the minimum effective amount of catalyst and ligand can sometimes reduce the extent of homocoupling.
-
Table 1: Recommended Starting Conditions for Suzuki Coupling of Halogenated Triazolo[4,3-a]pyridines
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a Buchwald Precatalyst (e.g., XPhos-Pd-G3) | Pre-catalysts offer reliability. Pd(OAc)₂ is a cost-effective option.[1][5] |
| Ligand | XPhos, SPhos, or an appropriate NHC ligand | Bulky, electron-rich ligands are crucial for preventing catalyst inhibition by the N-heterocycle.[1][6][14] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | The choice of base can significantly impact the reaction outcome. K₃PO₄ is often effective for challenging couplings.[15][16] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[17] |
| Boronic Reagent | Boronic acid or Pinacol Ester | Pinacol esters offer greater stability against protodeboronation.[8] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive halides. |
Frequently Asked Questions (FAQs)
Q1: Can I use a chloro-substituted triazolo[4,3-a]pyridine for Suzuki coupling?
A: Yes, but it is more challenging than using the corresponding bromo or iodo derivatives. The C-Cl bond is stronger and thus, oxidative addition is more difficult. To achieve successful coupling with a chloro-substituted substrate, you will likely need a highly active catalyst system, such as one employing a bulky, electron-rich Buchwald ligand or an N-heterocyclic carbene (NHC) ligand, and higher reaction temperatures.[5][8]
Q2: My triazolo[4,3-a]pyridine has a sterically hindered substituent near the coupling site. What should I do?
A: Steric hindrance can significantly slow down the reaction.[7][18][19] To overcome this, you may need to:
-
Use a less bulky ligand: While bulky ligands are generally beneficial, in cases of extreme steric hindrance on the substrate, a slightly less bulky but still electron-rich ligand might provide a better balance.
-
Increase the reaction temperature and time: This will help to overcome the higher activation energy associated with the sterically demanding coupling.
-
Consider a different palladium pre-catalyst: Some pre-catalysts are designed to be more active and may be more effective in these challenging cases.
Q3: What is the role of water in the reaction mixture?
A: Water, in combination with a base like K₂CO₃ or K₃PO₄, helps to dissolve the base and facilitates the formation of the boronate species, which is the active nucleophile in the transmetalation step.[15] However, as discussed earlier, too much water or prolonged reaction times can lead to protodeboronation.[11] The optimal amount of water is typically between 10% and 25% of the total solvent volume.
Q4: I have an unprotected NH group on my boronic acid coupling partner. Will this interfere with the reaction?
A: Potentially, yes. Acidic protons, such as those from an NH group, can interfere with the basic conditions of the reaction. However, many Suzuki couplings are tolerant of such functional groups. If you observe issues, you may need to protect the NH group before the coupling reaction and deprotect it afterward. Alternatively, using a milder base like NaHCO₃ might be compatible with the unprotected NH group.
Q5: How do I effectively degas my reaction mixture?
A: There are two common methods:
-
Sparging: Bubble an inert gas (argon or nitrogen) through your solvent for 15-30 minutes before adding your reagents. After adding the reagents, you can continue to bubble the gas through the solution for another 5-10 minutes.
-
Freeze-Pump-Thaw: This is a more rigorous method. Freeze the solvent in your reaction flask using liquid nitrogen. Once frozen, apply a vacuum to remove the atmosphere above the solvent. Then, close the flask to the vacuum and allow the solvent to thaw. Repeat this cycle three times.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Protocol for a Screening Reaction
This protocol is a starting point for optimizing your Suzuki coupling with a triazolo[4,3-a]pyridine derivative.
-
Glassware and Reagent Preparation:
-
Flame-dry a Schlenk flask or a microwave vial equipped with a magnetic stir bar under vacuum and backfill with an inert gas (argon or nitrogen).
-
Ensure all solvents are anhydrous and reagents are of high purity.
-
-
Reaction Setup:
-
To the flask, add the triazolo[4,3-a]pyridine halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-5 mol%), and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 times the amount of palladium).
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water) via syringe.
-
Further degas the reaction mixture by bubbling the inert gas through it for 5-10 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Lima, C., Lima, M. '., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]
-
GSK. (n.d.). Use of Base Metals in Suzuki Coupling. GlaxoSmithKline. Retrieved from [Link]
-
Various Authors. (2022). Screening of different ligands for Suzuki coupling. ResearchGate. [Link]
-
Wikipedia. (2023). Protodeboronation. In Wikipedia. Retrieved from [Link]
-
Yadav, D., Singh, R., Singh, S., Singh, S., & Singh, V. K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Salunke, D. B., Kumar, A., & Singh, N. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine via Post Modification of an Unusual Groebke−Blackburn−Bienaymé MCR. ACS Omega. [Link]
-
Various Authors. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate. [Link]
-
Various Authors. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Thomson, D. W., O'Keefe, D. F., & Taylor, D. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. Tetrahedron Letters, 55(35), 4935-4938. [Link]
-
Chen, W., Li, H., & Chen, W. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. Chemical Communications, 55(63), 9287-9290. [Link]
-
GSK. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. GlaxoSmithKline. Retrieved from [Link]
-
Various Authors. (2019). Synthesis of the First Resorcin[20]arene-Functionalized Triazolium Salts and Their Use in Suzuki–Miyaura Cross-Coupling Reactions. Molecules, 24(9), 1664. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry. [Link]
-
Ishiyama, H., & Iwamoto, T. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(3), 957-963. [Link]
-
Various Authors. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Various Authors. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Various Authors. (2014). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. ResearchGate. [Link]
-
Pluta, R., & Pericàs, M. A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 154. [Link]
-
Various Authors. (2014). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. Journal of Medicinal Chemistry, 57(23), 10006–10011. [Link]
-
Various Authors. (2018). Suzuki–Miyaura based strategy for the synthesis of pyridine‐ended oligoarene linkers. ResearchGate. [Link]
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 165-169. [Link]
-
Various Authors. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
-
Various Authors. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Li, G., & Kwong, F. Y. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 14(23), 5263-5267. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Various Authors. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 543. [Link]
-
Various Authors. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Schmidt, J., & O'Brien, M. (2013). Ligand-controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition, 52(33), 8743-8747. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important heterocyclic scaffold. The following information is curated to provide not just procedural steps, but also the underlying scientific rationale to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 5-Bromo-3-methyl-triazolo[4,3-A]pyridine and what are the critical steps?
A common and effective method for synthesizing the[1][2][3]triazolo[4,3-a]pyridine core is through the dehydrative cyclization of an acylated hydrazinopyridine intermediate.[4] The synthesis of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine can be logically approached via the reaction of 2-hydrazino-5-bromopyridine with an acetylating agent (like acetic anhydride or acetyl chloride) to form an acylhydrazide, which is then cyclized.
The critical steps in this synthesis are:
-
Formation of the Acylhydrazide Intermediate: Ensuring the complete reaction of the 2-hydrazino-5-bromopyridine is crucial. Incomplete reaction will lead to the presence of this starting material in the final product mixture. The nucleophilicity of the hydrazine is key, and the reaction is typically performed in the presence of a non-nucleophilic base to scavenge the acid byproduct.
-
Cyclization: This step often requires heating and can be promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5] The conditions for this step must be carefully controlled, as harsh conditions can lead to side reactions and the formation of degradation products.[4]
Below is a diagram illustrating a plausible synthetic pathway.
Caption: Plausible synthetic pathway for 5-Bromo-3-methyl-triazolo[4,3-A]pyridine.
Q2: What are the most common types of impurities I should expect in my crude product?
Impurities in pharmaceutical synthesis can generally be categorized as organic, inorganic, and residual solvents.[6] For this specific synthesis, you should be primarily concerned with organic impurities, which can include:
-
Unreacted Starting Materials: Residual 2-hydrazino-5-bromopyridine.
-
Intermediates: The acylhydrazide intermediate if cyclization is incomplete.
-
Isomeric Impurities: Depending on the reaction conditions, there is a possibility of forming isomeric triazolopyridines, such as the corresponding[1][2][3]triazolo[1,5-a]pyridine.[7]
-
Side-Products:
-
Di-acylated product: If the reaction conditions for acylation are too harsh, the second nitrogen of the hydrazine could also be acylated.
-
Hydrolysis product: If water is present during workup or purification under acidic or basic conditions, the bromo group could potentially be hydrolyzed to a hydroxyl group, forming 5-hydroxy-3-methyl-triazolo[4,3-A]pyridine.
-
-
Degradation Products: The triazolopyridine ring system can be susceptible to degradation under harsh thermal or pH conditions.[8][9]
Q3: Which analytical techniques are best suited for identifying these impurities?
A multi-technique approach is essential for comprehensive impurity profiling.[10][11] The most powerful combination for this purpose includes:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating the main product from impurities.[6][12] A reverse-phase method with a C18 column is typically a good starting point.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides the molecular weight of each separated component, which is invaluable for preliminary identification.[10][12] The presence of a bromine atom in your target compound and some related impurities will result in a characteristic M+ and M+2 isotopic pattern with roughly equal intensity, which is a key diagnostic feature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural elucidation of the final product and any isolated impurities.[10][13]
Troubleshooting Guide: Impurity Identification
This section addresses specific issues you might encounter during your analysis and provides a systematic approach to resolving them.
Problem 1: My HPLC chromatogram shows multiple unexpected peaks.
Causality: The presence of multiple peaks indicates either an incomplete reaction, the formation of side-products, or degradation. The first step is to systematically identify each peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Step-by-Step Protocol: HPLC-MS Analysis
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
MS Settings (ESI+):
-
Scan Range: 100-500 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Data Interpretation:
Create a table to organize your findings. This will help you correlate HPLC retention times with mass-to-charge ratios.
| Retention Time (min) | m/z (M+H)⁺ | Isotopic Pattern | Probable Identity |
| e.g., 2.5 | 189.9/191.9 | Br present | 2-Hydrazino-5-bromopyridine (Starting Material) |
| e.g., 5.8 | 232.0/234.0 | Br present | Acylhydrazide Intermediate |
| e.g., 8.1 | 212.0/214.0 | Br present | 5-Bromo-3-methyl-triazolo[4,3-A]pyridine (Product) |
| e.g., 9.3 | 212.0/214.0 | Br present | Isomeric Impurity |
Problem 2: My mass spectrum shows a peak with the correct mass for my product, but the NMR is inconsistent.
Causality: This is a classic sign of an isomeric impurity.[7] The mass spectrometer cannot distinguish between isomers, but NMR spectroscopy, which probes the chemical environment of each atom, can. In the case of triazolopyridines, a common isomerization is the formation of a[1][2][3]triazolo[1,5-a]pyridine instead of the desired [4,3-a] regioisomer.
Expert Insight: The key difference in the ¹H NMR spectrum between these two isomers will be the chemical shifts of the pyridine ring protons. The proton adjacent to the bridgehead nitrogen in the [4,3-a] isomer is typically more deshielded (appears at a higher ppm value) compared to the protons in the [1,5-a] isomer.
Actionable Advice:
-
Isolate the Impurity: If the impurity is present in a significant amount (>5%), use preparative HPLC to isolate it.
-
Acquire High-Resolution NMR: Obtain ¹H, ¹³C, and 2D NMR (like COSY and HSQC) spectra for both your main product and the isolated impurity.
-
Compare with Literature: Search for literature data on the NMR spectra of both[1][2][3]triazolo[4,3-a]pyridines and[1][2][3]triazolo[1,5-a]pyridines to aid in your assignment.[2][14]
The diagram below illustrates the relationship between reaction conditions and the types of impurities that may form.
Caption: Relationship between reaction conditions and impurity formation.
By adopting a systematic and multi-faceted analytical approach, you can confidently identify and control impurities in your synthesis of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine, ensuring the quality and integrity of your final compound.
References
- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl)
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. [Link]
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine via Post Modification of an Unusual Groebke−Blackburn−Bienaymé M - Semantic Scholar. [Link]
- WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
-
5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine - PubChem. [Link]
-
Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. [Link]
-
GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List - GitHub. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC - NIH. [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction - Semantic Scholar. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... - ResearchGate. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]
-
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine - MDPI. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. [Link]
-
Proton NMR and Mass Spectrometric Study of Triazolobenzodiazepines | Request PDF. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]
-
Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. [Link]
-
Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data - Cambridge University Press. [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. [Link]
- EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. [Link]
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC. [Link]
-
(PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW - ResearchGate. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Triazolopyridine, a new derivative for the structural determination of fatty acids by gas chromatography/mass spectrometry - Vetter - 1988 - DOI. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. [Link]
Sources
- 1. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
preventing formation of 1,3,4-oxadiazole byproducts in triazole synthesis
Introduction: Navigating a Common Hurdle in Heterocyclic Chemistry
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents known for their antifungal, antiviral, and anticancer properties.[1][2][3] However, synthetic routes to these valuable heterocycles, particularly those starting from hydrazide derivatives, are often plagued by a persistent challenge: the formation of the isomeric 1,3,4-oxadiazole byproduct. This guide provides an in-depth analysis of the mechanistic origins of this impurity and offers field-proven troubleshooting strategies and protocols to help researchers minimize its formation, thereby improving yield, purity, and the overall efficiency of their synthetic campaigns.
The Mechanistic Crossroads: Triazole vs. Oxadiazole Formation
The formation of either the desired 1,2,4-triazole or the 1,3,4-oxadiazole byproduct often originates from a common intermediate: a 1,2-diacylhydrazine . This intermediate is formed during classical syntheses like the Pellizzari reaction (condensation of an acylhydrazide and an amide) or can be the starting material itself.[3][4] The fate of this intermediate is determined by which nucleophile—nitrogen or oxygen—initiates the final intramolecular cyclization and dehydration.
The reaction pathway is a competition between two distinct cyclization mechanisms:
-
Pathway to 1,2,4-Triazole (Desired): This route involves the nucleophilic attack of a nitrogen atom onto a carbonyl carbon, followed by dehydration. This pathway is often favored under basic or neutral conditions, which enhance the nucleophilicity of the nitrogen.
-
Pathway to 1,3,4-Oxadiazole (Byproduct): This route involves the nucleophilic attack of a carbonyl oxygen onto the other carbonyl carbon (after tautomerization/enolization), followed by dehydration. This cyclodehydration is frequently promoted by strong dehydrating agents and harsh acidic or thermal conditions.[4][5]
Below is a visualization of these competing mechanistic pathways.
Caption: Competing pathways from the 1,2-diacylhydrazine intermediate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during triazole synthesis in a direct question-and-answer format.
Q1: My LC-MS shows a major peak with the correct mass for my product, but the NMR is complex and suggests a mixture. How can I confirm the presence of a 1,3,4-oxadiazole byproduct?
Answer: This is a classic symptom of isomeric byproduct formation. Since the triazole and oxadiazole isomers have identical molecular weights, MS alone is insufficient for confirmation.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Compare the chemical shifts of the protons on the heterocyclic ring. The protons on the electron-deficient 1,3,4-oxadiazole ring are typically shifted further downfield compared to those on a 1,2,4-triazole.
-
¹³C NMR: The chemical shifts of the ring carbons can be diagnostic. The carbon atom situated between the two nitrogen atoms in the triazole ring will have a different chemical shift than the carbon between an oxygen and a nitrogen atom in the oxadiazole ring.
-
-
High-Performance Liquid Chromatography (HPLC): Isomeric products can often be separated by reverse-phase HPLC. Developing a gradient method can help resolve the two peaks. If you have an authentic sample of the oxadiazole, you can confirm by co-injection.[6]
-
Infrared (IR) Spectroscopy: While subtle, there can be differences. Look for characteristic C-O-C stretching frequencies for the oxadiazole, which will be absent in the triazole spectrum.
Q2: What are the primary experimental factors that favor the formation of the 1,3,4-oxadiazole byproduct?
Answer: The formation of the oxadiazole is primarily a result of cyclodehydration of the diacylhydrazine intermediate.[4] Several factors can inadvertently promote this pathway:
-
High Temperatures: Many classical procedures, like the Pellizzari reaction, call for high heat (often >150 °C), which provides the activation energy for the thermodynamically stable oxadiazole ring to form.[3][7]
-
Strong Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or excess strong acid are very effective at removing water and can non-selectively catalyze the cyclization of the diacylhydrazine to the oxadiazole.[5][8]
-
Prolonged Reaction Times: Even at moderate temperatures, extended heating can lead to the gradual accumulation of the oxadiazole byproduct.[9]
-
Acidic Conditions: Acid catalysis can promote the enolization of one of the amide groups in the diacylhydrazine intermediate, facilitating the intramolecular attack by the oxygen atom to form the oxadiazole ring.[10]
Q3: How can I strategically modify my reaction conditions to favor 1,2,4-triazole formation?
Answer: The key is to create conditions that favor the nucleophilic character of the nitrogen atom over the oxygen atom for the cyclization step.
-
Optimize Temperature: This is the most critical parameter. Run the reaction at the lowest possible temperature that still allows for product formation. Consider running a small-scale temperature screen (e.g., 80 °C, 100 °C, 120 °C) and monitor the product-to-byproduct ratio by LC-MS or TLC.
-
Reduce Reaction Time with Microwave Synthesis: Microwave irradiation can significantly shorten reaction times from hours to minutes.[1][3] This rapid heating often minimizes the formation of thermally induced byproducts.
-
Employ Base-Mediated or Base-Catalyzed Methods: The presence of a base can deprotonate the N-H of the hydrazine moiety, increasing its nucleophilicity and promoting the desired cyclization to the triazole. Methods using bases like K₃PO₄ or diisopropylethylamine (DIPEA) have been shown to be effective.[11][12]
-
Choose Milder Coupling/Dehydrating Agents: When synthesizing from a carboxylic acid and a hydrazide, instead of converting the acid to a highly reactive acid chloride, use peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU).[13][14] These reagents operate under milder conditions, which can suppress oxadiazole formation.
| Parameter | To Favor 1,2,4-Triazole (Desired) | To Favor 1,3,4-Oxadiazole (Byproduct) | Rationale |
| Temperature | Lower (e.g., 80-120 °C) or Microwave | High (e.g., >150 °C) | Minimizes thermal energy for the competing oxadiazole pathway.[9] |
| Catalyst/pH | Neutral or Basic (e.g., K₃PO₄, DIPEA) | Acidic (e.g., PPA, H₂SO₄) | Base enhances nitrogen nucleophilicity; acid promotes enolization for O-attack.[10][11] |
| Dehydrating Agent | Milder Reagents (e.g., EDC, HATU) | Harsh Reagents (e.g., POCl₃, SOCl₂) | Harsh reagents non-selectively drive cyclodehydration.[5][13] |
| Reaction Time | As short as possible (monitor by TLC/LC-MS) | Prolonged | Minimizes time for the intermediate to convert to the byproduct.[3] |
Experimental Protocols
Protocol 1: Optimized General Procedure for 1,3,5-Trisubstituted 1,2,4-Triazole Synthesis
This one-pot method is designed to minimize high temperatures and harsh reagents by using a modern peptide coupling agent, favoring triazole formation.[14]
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and a primary amidine (1.1 eq) in anhydrous DMF.
-
Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir the mixture at room temperature for 30-60 minutes to allow for the in-situ formation of the activated amide intermediate.
-
Hydrazine Addition: Add the monosubstituted hydrazine (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1,2,4-triazole derivative.
Protocol 2: Troubleshooting and Optimization Workflow
If you are facing issues with byproduct formation, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting byproduct formation.
Frequently Asked Questions (FAQs)
FAQ 1: Can the 1,3,4-oxadiazole byproduct be converted into the desired 1,2,4-triazole? Generally, this is not feasible. Both the 1,3,4-oxadiazole and 1,2,4-triazole rings are aromatic and thermodynamically stable. The conditions required to break open the oxadiazole ring would likely degrade the desired triazole product as well. Prevention is the most effective strategy.
FAQ 2: Are there any synthetic routes that completely avoid the formation of a diacylhydrazine intermediate? Yes, modern synthetic methods are being developed to bypass this problematic intermediate. For instance, copper-catalyzed methods that construct the triazole ring from amidines and other nitrogen sources can offer alternative pathways with high regioselectivity, avoiding the competitive cyclization issue altogether.[12][15] Another approach involves the [3+2] cycloaddition of isocyanides with diazonium salts, where catalyst choice can dictate the regiochemistry.[16]
FAQ 3: My synthesis involves reacting a carboxylic acid directly with an acylhydrazide. What is the best strategy here? This reaction requires the removal of two molecules of water and is prone to oxadiazole formation. The most effective strategy is to use a mild in-situ activating agent for the carboxylic acid, such as EDC or HATU, as described in Protocol 1.[13][14] Avoid using strong, bulk dehydrating agents like POCl₃ or PPA, as they are known to favor the formation of 1,3,4-oxadiazoles under these conditions.[5]
References
- Benchchem. (2025).
- Grokipedia. (n.d.). Pellizzari reaction. Grokipedia.
- Wikipedia. (2023). Pellizzari reaction. Wikipedia.
- Wikipedia. (2023). Einhorn–Brunner reaction. Wikipedia.
- Benchchem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Benchchem.
- Benchchem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. Benchchem.
- Benchchem. (2025). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Benchchem.
- SciSpace. (n.d.).
- Royal Society of Chemistry. (2016). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy.
- MDPI. (2023).
- Benchchem. (2025). Technical Support Center: Synthesis of 1,2,4-Triazole-Based Inhibitors. Benchchem.
- Benchchem. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. Benchchem.
- Science of Synthesis. (2002). Product Class 8: 1,3,4-Oxadiazoles. Thieme.
- ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. ISRES.
- SciELO. (2018). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. SciELO.
- Sci-Hub. (2000). A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
- ResearchGate. (2011). ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.
- Hindawi. (2014).
- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.
- PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. isres.org [isres.org]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 16. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Bromo-Methyl-Triazolo-Pyridine Derivatives in Solution
Welcome to the technical support center for bromo-methyl-triazolo-pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of handling these compounds in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
We understand that inconsistent results, unexpected analytical peaks, or loss of compound activity can be significant hurdles. This guide addresses these stability issues head-on, providing a framework for identifying the root cause of degradation and establishing robust handling procedures for your specific molecule.
PART 1: Foundational Knowledge & Pre-Experiment Checklist
Critical First Step: Identifying Your Isomer
The seemingly simple name "5-Bromo-3-methyl-triazolo[4,3-A]pyridine" can be ambiguous and may refer to several structural isomers, each with unique chemical properties and stability profiles. Publicly available stability data for any single isomer is scarce; therefore, confirming the precise identity of your compound is the most critical first step.
Cross-reference the CAS number from your supplier with the table below to ensure you are working with a known structure. This diligence is the foundation of reproducible science.
| CAS Number | IUPAC Name |
| 1363380-99-7 | 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine |
| 1379355-21-1 | 8-Bromo-5-methyl-[1][2][3]triazolo[4,3-a]pyridine |
| 1172341-29-5 | 8-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine |
| 1471260-52-2 | 5-bromo-3-methyl-[1][2][4]triazolo[1,5-a]pyridine |
General Handling and Storage of Solid Compound
Before preparing solutions, ensure the integrity of the solid material. These compounds are generally stable as solids under the correct conditions.
-
Storage: Keep the container tightly sealed in a cool (2-8°C), dry, and dark place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation or reaction with atmospheric moisture.
-
Incompatibilities: Avoid strong oxidizing agents, which can lead to rapid and hazardous reactions.[5]
Solvent Selection: A Proactive Approach to Stability
The choice of solvent is paramount. While DMSO is a common choice for creating high-concentration stock solutions, its properties and potential for reactivity must be considered.
| Solvent | Suitability & Potential Issues |
| DMSO | High solubility for many organics. However, it is hygroscopic (absorbs water). The presence of water can facilitate hydrolysis of sensitive compounds.[6] Long-term storage at room temperature is not recommended; a study of ~7200 compounds in DMSO showed only 52% integrity after one year at ambient temperature.[7] Recommendation: Use anhydrous DMSO, aliquot stock solutions, and store at -20°C or -80°C. |
| DMF | Similar to DMSO in solvent properties. Can contain amine impurities that may react with the compound. Can also undergo hydrolysis to formic acid and dimethylamine, altering the pH of the solution. |
| Ethanol / Methanol | Protic solvents. While often good for solubility, they can potentially participate in solvolysis reactions, especially if the solution is heated or exposed to acidic/basic conditions. |
| Acetonitrile | Aprotic and generally more inert than DMSO or DMF. May be a better choice for medium-term storage if solubility allows. |
| Aqueous Buffers | High risk. The triazolopyridine core is susceptible to pH-dependent hydrolysis. Stability in aqueous media must be experimentally determined. Avoid strongly acidic or basic conditions unless required for an experiment, and always use freshly prepared buffers. |
PART 2: Troubleshooting Guide for Solution Instability
This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.
Q1: My compound's concentration is decreasing over time in a DMSO stock solution stored at -20°C. What is the likely cause?
Answer: This is a classic stability issue that can arise from several factors, even at low temperatures.
-
Causality (The "Why"):
-
Hydrolysis: The most common culprit. DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This water can hydrolyze the triazole or pyridine rings, especially at the fused ring system which can be electron-deficient and susceptible to nucleophilic attack.[8][9]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate degradation. Each cycle can introduce more atmospheric moisture upon opening the vial and cause transient concentration gradients as the solvent freezes, potentially increasing reaction rates in localized liquid phases.[6]
-
Oxidation: While less common for this scaffold, dissolved oxygen can contribute to degradation over long periods.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound loss in DMSO stock.
Q2: I'm running a reaction in an aqueous buffer and see new, unexpected peaks in my LC-MS. Could these be degradants?
Answer: Yes, it is highly probable. The triazolopyridine scaffold is a nitrogen-rich heterocyclic system, making it susceptible to degradation under various aqueous conditions, especially with changes in pH or temperature.
-
Causality (The "Why"):
-
Acid/Base Hydrolysis: The triazole ring can be susceptible to hydrolytic cleavage.[8][10] Acidic conditions can protonate the nitrogen atoms, activating the ring for nucleophilic attack by water. Basic conditions can also promote hydrolysis through direct hydroxide attack. This often results in ring-opened products.
-
Photodegradation: Pyridine and its derivatives can be sensitive to light, particularly UV wavelengths.[3][11][12] If your experimental setup is exposed to ambient light for extended periods, photodegradation can occur, leading to a complex mixture of byproducts.
-
-
Proposed Hydrolytic Degradation Pathway (Hypothetical): The most likely pathway involves nucleophilic attack on the triazole ring, leading to cleavage and formation of a substituted aminopyridine derivative.
Caption: Hypothetical pathway for hydrolytic degradation.
Q3: My solution turned yellow/brown upon sitting on the benchtop. What does this color change signify?
Answer: A visible color change is a strong indicator of chemical degradation.
-
Causality (The "Why"): The parent compound likely has a specific chromophore that absorbs light outside the visible spectrum. Degradation often leads to the formation of new chemical structures with more extended conjugated π-systems. These larger conjugated systems absorb lower-energy light, which shifts their absorption profile into the visible range, resulting in a colored appearance. This is a common outcome of oxidative or light-induced degradation pathways.[13]
PART 3: Essential Experimental Protocols
As a self-validating system, you must be able to test the stability of your compound under your specific experimental conditions. The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing and forced degradation.[1][2][4][5]
Protocol 1: A Practical Guide to Forced Degradation Studies
This study will help you rapidly identify the conditions under which your compound is unstable.
Objective: To determine the degradation profile of your bromo-methyl-triazolo-pyridine isomer under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
Your compound
-
An appropriate analytical method (e.g., a validated stability-indicating HPLC-UV or LC-MS method)[14][15]
-
Solvents: Acetonitrile (ACN) or Methanol (MeOH), Water
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber or a light source capable of delivering a controlled dose of UV and visible light.[1]
Procedure:
-
Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of your compound in ACN or another suitable organic solvent. This is your Unstressed Control .
-
Set Up Stress Conditions: In separate, clearly labeled vials (e.g., amber glass for light protection), prepare the following mixtures. Aim for a final compound concentration of ~0.1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock with 9 mL of 3% H₂O₂.
-
Thermal Degradation: Place a tightly capped vial of the Unstressed Control solution in an oven at 60°C.
-
Photodegradation: Place a sample of the Unstressed Control in a clear vial inside a photostability chamber. Prepare a Dark Control by wrapping an identical vial in aluminum foil and placing it alongside the test sample.[1]
-
Neutral Hydrolysis: Mix 1 mL of stock with 9 mL of water.
-
-
Incubation: Incubate all samples (except the initial Unstressed Control) for a defined period. A good starting point is 24-48 hours. Store the hydrolytic and oxidative samples at room temperature, protected from light.
-
Sample Analysis:
-
At t=0, inject the Unstressed Control .
-
After the incubation period, prepare all samples for analysis. Crucially, neutralize the Acid and Base samples with an equimolar amount of NaOH and HCl, respectively, before injection to prevent damage to your analytical column.
-
Analyze all samples using your stability-indicating method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the Unstressed Control.
-
Calculate the percent degradation of the parent peak.
-
Observe the formation of new peaks (degradants). A good forced degradation study aims for 5-20% degradation of the parent compound.[16] If you see 100% degradation, repeat with milder conditions (e.g., lower temperature or shorter time). If you see 0% degradation, use more strenuous conditions.
-
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
PART 4: Frequently Asked Questions (FAQs)
-
Q: What is the best way to store my DMSO stock solutions?
-
A: Use anhydrous DMSO, prepare concentrated stock solutions, aliquot them into single-use vials to minimize freeze-thaw cycles, and store at -80°C under an inert atmosphere.
-
-
Q: What are the immediate signs of degradation in my solution?
-
A: The most common signs are a change in color (e.g., turning yellow or brown), the appearance of precipitate (as degradants may be less soluble), or inconsistent results in your biological assays.
-
-
Q: Is this compound sensitive to light?
-
Q: My assay results are not reproducible. Could this be a stability issue?
-
A: Absolutely. If the compound degrades in your assay medium, the effective concentration will decrease over the course of the experiment, leading to high variability and inaccurate pharmacological data. Always determine the stability of your compound directly in the final assay buffer and under the exact assay conditions (temperature, duration).
-
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
-
ICH, Quality Guidelines, International Council for Harmonisation. [Link]
-
European Medicines Agency, ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline, 2003. [Link]
-
Engineered Science Publisher, Microbial and Solar Photocatalytic Degradation of Pyridine, 2023. [Link]
-
Hoffman Fine Chemicals, Safety Data Sheet: 7-Bromo-3-methyl[1][2][4]triazolo[1,5-a]pyridine, Manuals.plus. [Link]
-
PubMed, [Biodegradation of pyridine under UV irradiation], 2012. [Link]
-
PubMed, UV photolysis for accelerating pyridine biodegradation, 2014. [Link]
-
LCGC, Analytical Methods to Determine the Stability of Biopharmaceutical Products, 2023. [Link]
-
Separation Science, Analytical Techniques In Stability Testing, 2024. [Link]
-
ResearchGate, Scheme 5. Postulated mechanism of the hydrolysis reaction of heterocycles 2/3.[Link]
-
IOPscience, The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride), 2021. [Link]
-
PubMed, The effect of room-temperature storage on the stability of compounds in DMSO, 2005. [Link]
-
Beilstein Journal of Organic Chemistry, NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations, 2023. [Link]
-
Pharmaguideline, Strategies for Resolving Stability Issues in Drug Formulations, 2024. [Link]
-
PubMed, Studies on repository compound stability in DMSO under various conditions, 2003. [Link]
-
SciSpace, Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[1][2][3]triazole[1,5-c]quinazolines, 2017. [Link]
-
Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. espublisher.com [espublisher.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06045D [pubs.rsc.org]
- 11. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
This guide provides an in-depth, scientifically grounded methodology for determining the purity of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine, a critical intermediate in pharmaceutical synthesis. We will detail a robust High-Performance Liquid Chromatography (HPLC) method, validated according to stringent regulatory standards, and compare its performance against the more advanced Ultra-High-Performance Liquid Chromatography (UHPLC). The narrative is structured to explain the scientific rationale behind each experimental choice, ensuring the protocols are not just lists of steps but self-validating systems for reliable and reproducible results.
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
5-Bromo-3-methyl-triazolo[4,3-A]pyridine belongs to the triazolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] The purity of such active pharmaceutical ingredient (API) precursors is non-negotiable, as impurities can carry over to the final drug product, potentially affecting its safety, efficacy, and stability. Consequently, a precise, accurate, and robust analytical method is paramount for quality control.
This guide focuses on reversed-phase HPLC (RP-HPLC), the workhorse of pharmaceutical analysis, for its versatility in separating moderately polar compounds.[3] We will also explore UHPLC as a high-throughput alternative, comparing key performance metrics to guide researchers in selecting the optimal technique for their specific needs, whether for routine quality control or demanding high-throughput screening environments.[4][5]
Analyte Characterization: Foundational Knowledge for Method Development
Understanding the physicochemical properties of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine is the first principle of logical method development.
-
Structure and Functionality: The molecule contains a fused triazolopyridine ring system, which is weakly basic due to the presence of nitrogen atoms.[1] The pyridine nitrogen's pKa is typically reduced to the 2-4 range by the electron-withdrawing effect of the fused triazole ring.[1] This basicity is a critical consideration, as it can lead to peak tailing in HPLC through interactions with residual silanols on the stationary phase.[6]
-
Solubility: Triazolopyridine compounds generally exhibit limited solubility in water but are soluble in polar organic solvents like acetonitrile, methanol, and DMSO.[1] This informs the choice of diluent for sample preparation.
-
UV Absorbance: The aromatic nature of the fused ring system results in strong UV absorbance, typically between 250-300 nm.[1] The presence of the bromine substituent, a halogen, is known to cause a bathochromic shift (a shift to longer wavelengths) and enhance absorbance intensity, a phenomenon known as the "heavy atom" effect.[7][8] This makes UV detection a highly suitable and sensitive choice for quantification.
| Property | Predicted/Typical Value | Implication for HPLC Method Development |
| Molecular Formula | C₇H₆BrN₃ | Moderately polar compound suitable for RP-HPLC. |
| Molecular Weight | ~212.05 g/mol | N/A for this method. |
| pKa (conjugate acid) | ~2-4 (weak base) | Requires a buffered mobile phase (pH < pKa) to ensure consistent protonation and minimize peak tailing.[6][9] |
| Solubility | Soluble in Acetonitrile, Methanol | Acetonitrile/water mixtures are excellent choices for both the mobile phase and sample diluent. |
| UV λmax | Expected ~255-320 nm | UV detection is highly suitable. A photodiode array (PDA) detector should be used initially to determine the optimal wavelength for sensitivity and specificity. |
Primary Method: Validated RP-HPLC for Purity Determination
The following protocol is a robust, validated method designed for the routine quality control of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine.
Experimental Workflow: HPLC Analysis
Caption: High-level workflow for the HPLC purity analysis.
Detailed HPLC Protocol
Rationale: This method employs a standard C18 column, which provides excellent retention for moderately polar aromatic compounds. The mobile phase contains a low concentration of formic acid to maintain a pH of approximately 2.7. At this pH, the weakly basic analyte (pKa ~2-4) will exist predominantly in its protonated, cationic form, ensuring consistent retention and significantly improving peak shape by minimizing secondary interactions with the silica backbone of the stationary phase.[9]
| Parameter | Condition | Justification |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard, reliable HPLC system. |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm | Robust, stable-bonded C18 phase suitable for low-pH mobile phases. 5 µm particles provide good efficiency for standard HPLC.[5] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) | Isocratic elution for simplicity and robustness. Acetonitrile is a common organic modifier with low UV cutoff. Formic acid acts as a pH modifier and ion-pairing agent.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[10] |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Detection | UV Diode Array Detector (DAD) at 275 nm | Wavelength selected based on expected λmax for sensitive detection. DAD allows for peak purity assessment. |
| Sample Diluent | Acetonitrile : Water (50:50, v/v) | Matches the mobile phase to ensure good peak shape. |
| Sample Conc. | 0.5 mg/mL | Provides a strong UV signal without saturating the detector. |
Method Validation Framework (per ICH Q2(R2))
For an analytical method to be trustworthy, it must be validated to prove it is fit for its intended purpose.[11][12][13][14] The validation process follows a predefined protocol and acceptance criteria as mandated by the International Council for Harmonisation (ICH).[15]
Caption: Core parameters for analytical method validation per ICH Q2(R2).
Summary of Validation Results (Hypothetical Data)
The method was validated with the following exemplary results, demonstrating its suitability for purity analysis.
| Parameter | Acceptance Criteria | Result | Status |
| Specificity | No interference from blank/placebo at the analyte's retention time. Peak purity > 99.5%. | No interference observed. Peak purity index = 99.98%. | Pass |
| Linearity | R² ≥ 0.999 over the range 50-150% of nominal concentration. | R² = 0.9997 | Pass |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. | 99.5% - 101.2% | Pass |
| Precision (Repeatability) | RSD ≤ 1.0% for six replicate injections. | RSD = 0.45% | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.05% of nominal concentration | Pass |
| Robustness | RSD remains ≤ 2.0% with small variations in flow rate (±0.1 mL/min) and column temp (±2 °C). | All variations resulted in RSD < 1.5%. | Pass |
Comparative Analysis: HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC)
While HPLC is robust and reliable, UHPLC offers significant advantages in speed and resolution, which can be critical in a drug development setting.[4][10][16][17] UHPLC systems operate at much higher pressures (up to 15,000 psi or 1,000 bar) and use columns packed with sub-2 µm particles.[10][16]
Rationale for Comparison: The core difference lies in chromatographic efficiency. According to the van Deemter equation, smaller particle sizes lead to a more efficient separation (a smaller HETP value), resulting in sharper, narrower peaks. This translates to better resolution between closely eluting impurities and the main peak, and allows for the use of higher flow rates and shorter columns, drastically reducing analysis time.[5]
Caption: Key technical differences between HPLC and UHPLC systems.
Optimized UHPLC Protocol
| Parameter | Condition | Justification |
| Instrument | Waters Acquity UPLC H-Class or equivalent | System capable of handling high backpressures. |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Sub-2 µm particles for high efficiency. Shorter column length enabled by the high efficiency.[16] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) | Same mobile phase for direct method transfer comparison. |
| Flow Rate | 0.6 mL/min | Optimal flow rate for a 2.1 mm ID column, maintaining high efficiency while conserving solvent.[10] |
| Column Temperature | 40 °C | Maintained for consistency. |
| Injection Volume | 2 µL | Reduced to prevent overloading on the smaller column. |
| Detection | UV Diode Array Detector (DAD) at 275 nm | Same wavelength for direct comparison. |
Performance Data Comparison
Here, we present hypothetical but realistic data comparing the performance of the two methods for resolving the main analyte peak from a closely eluting, critical impurity.
| Performance Metric | HPLC Method | UHPLC Method | Advantage |
| Retention Time (Analyte) | 8.5 min | 1.8 min | UHPLC |
| Total Analysis Time | 15 min | 3 min | UHPLC (5x faster) |
| Resolution (Analyte/Impurity) | 1.8 | 3.5 | UHPLC (Higher resolving power) |
| Peak Asymmetry (Analyte) | 1.2 | 1.1 | UHPLC (Slightly better) |
| Theoretical Plates (Analyte) | 12,000 | 25,000 | UHPLC (Higher efficiency) |
| System Backpressure | ~150 bar (2,175 psi) | ~750 bar (10,875 psi) | HPLC (Lower) |
| Solvent Consumption / Run | 15 mL | 1.8 mL | UHPLC (Greener, more cost-effective) |
Discussion and Conclusion
The experimental data clearly demonstrates that both the developed HPLC and UHPLC methods are fit for the purpose of purity determination of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine.
The HPLC method stands out for its robustness, accessibility, and lower operating pressure. It is an excellent choice for a standard QC laboratory where throughput is not the primary driver and where instrumentation may be limited to conventional HPLC systems. The 15-minute run time is perfectly acceptable for routine batch release testing.
The UHPLC method , however, offers undeniable advantages in performance.[4][17] With a 5-fold reduction in analysis time and a nearly 2-fold improvement in resolution, it is the superior choice for high-throughput environments such as process development, reaction monitoring, and impurity profiling where resolving trace components is critical. The significant reduction in solvent consumption also makes it a more environmentally friendly and cost-effective option over the long term.[10]
Recommendation: For laboratories equipped with UHPLC systems, converting the standard HPLC method is highly recommended to leverage the significant gains in speed, resolution, and efficiency. For routine QC labs without access to UHPLC, the validated HPLC method presented here is a reliable and fully compliant solution for ensuring the quality and purity of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine.
References
- Phenomenex. (2025-04-01).
- Grokipedia. Triazolopyridine.
-
U.S. Food and Drug Administration (FDA). (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
LC Services. (2025-01-24). HPLC vs UHPLC – What are the differences?. [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
Defense Technical Information Center (DTIC). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. [Link]
-
PubMed. (2026-01-12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
SIELC Technologies. Pyridine. [Link]
-
Pharmaguideline. (2024-12-11). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 40151908, 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15286574, 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. [Link]
-
ResearchGate. (2023, July). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]
-
Taylor & Francis Online. (2024-10-08). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. [Link]
-
AMSbiopharma. (2025-07-22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update. [Link]
-
International Journal of Research and Analytical Reviews (IJRAR). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
ResearchGate. (2025, September). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM]. [Link]
-
PharmaTutor. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
-
Pharma Talks. (2025-07-02). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Preprints.org. (2024-12-13). Analytical Techniques in Pharmaceutical Analysis. [Link]
-
Asia Pacific Academy of Science Pte. Ltd. (2025-04-02). Review on the modern analytical advancements in impurities testing. [Link]
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]
-
Wikipedia. Triazolopyridine. [Link]
-
Semantic Scholar. (2022, November 7). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. [Link]
-
Molecules. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. [Link]
-
Royal Society of Chemistry. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
-
Periodica Polytechnica Chemical Engineering. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. [Link]
-
YouTube. (2024, February 18). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. [Link]
-
ACS Publications. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC vs. UHPLC: Key Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. database.ich.org [database.ich.org]
- 16. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 17. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the NMR and Mass Spectrometry Analysis of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a member of the promising triazolopyridine class of compounds, presents a unique analytical challenge.[3][4] This guide provides an in-depth comparative analysis of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. In the absence of directly published spectra for this specific molecule, we will leverage established principles and experimental data from closely related analogues to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the identification of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine but also serves as a practical tutorial on structural analysis by analogy.
The Analytical Imperative: Why NMR and MS are Indispensable
In the synthesis of novel chemical entities, confirming the molecular structure is paramount. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing connectivity and stereochemistry through chemical shifts and coupling constants. Mass spectrometry, on the other hand, yields the precise molecular weight and offers clues to the molecular formula and substructures through its fragmentation patterns. The synergistic use of these two techniques provides a self-validating system for structural confirmation.
Predicted ¹H and ¹³C NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine are predicted based on the known effects of substituents on the pyridine ring and data from analogous compounds such as 3-methyl-[1][2][3]triazolo[4,3-a]pyridine and various bromo-substituted pyridines.[5][6][7]
Table 1: Predicted ¹H NMR Data for 5-Bromo-3-methyl-triazolo[4,3-a]pyridine (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-C6 | 7.2 - 7.4 | dd | J = 7.0, 1.5 | Ortho-coupled to H-C7 and meta-coupled to H-C8. |
| H-C7 | 6.8 - 7.0 | t | J = 7.0 | Ortho-coupled to H-C6 and H-C8. |
| H-C8 | 7.8 - 8.0 | dd | J = 7.0, 1.5 | Ortho-coupled to H-C7 and meta-coupled to H-C6. Shifted downfield due to proximity to the triazole nitrogen. |
| CH₃ | 2.5 - 2.7 | s | - | Singlet for the methyl group. |
Table 2: Predicted ¹³C NMR Data for 5-Bromo-3-methyl-triazolo[4,3-a]pyridine (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | 150 - 155 | Attached to two nitrogen atoms in the triazole ring. |
| C-5 | 115 - 120 | Carbon bearing the bromine atom; shielded by the halogen. |
| C-6 | 125 - 130 | Aromatic CH. |
| C-7 | 110 - 115 | Aromatic CH. |
| C-8 | 140 - 145 | Aromatic CH, deshielded by the adjacent nitrogen. |
| C-9a | 145 - 150 | Bridgehead carbon. |
| CH₃ | 12 - 15 | Methyl carbon. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 5-Bromo-3-methyl-triazolo[4,3-a]pyridine sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Common solvents for triazolopyridines also include DMSO-d₆ and Methanol-d₄, the choice of which depends on the sample's solubility.[8][9]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: 2-3 seconds.
-
Pulse width: 90°.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16-32.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds.
-
Pulse width: 30-45°.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Spectral width: 0 to 200 ppm.
-
Proton decoupling: Employ broadband proton decoupling.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.[10]
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants. Typical coupling constants for protons on a pyridine ring are in the range of 6-10 Hz for ortho coupling.[11]
-
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of organic molecules.[12] For 5-Bromo-3-methyl-triazolo[4,3-a]pyridine, we expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[13][14]
Table 3: Predicted Key Fragments in the Mass Spectrum of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment | Rationale for Fragmentation |
| 211/213 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 132 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation for bromo-aromatic compounds.[1] |
| 104 | [M - Br - N₂]⁺ | Subsequent loss of a neutral nitrogen molecule from the triazole ring. |
| 77 | [C₅H₃N]⁺ | Fragmentation of the pyridine ring. |
Experimental Protocols
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Instrument Parameters (EI-MS):
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Source temperature: 200-250 °C.
-
Mass range: m/z 50-500.
-
Inlet system: Direct insertion probe or GC inlet.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) and its isotopic pattern. The presence of a pair of peaks of nearly equal intensity separated by 2 m/z units is a strong indicator of a single bromine atom in the molecule.[15]
-
Analyze the major fragment ions and propose fragmentation pathways. Common losses include small stable neutral molecules.[15]
-
Visualizing the Analytical Workflow and Molecular Structure
To better illustrate the process and the relationships between the spectral data and the molecular structure, the following diagrams are provided.
Caption: Experimental workflow for NMR and MS analysis.
Caption: Structure with predicted ¹H NMR shifts.
Comparative Analysis with an Alternative Structure: 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
To underscore the power of these analytical techniques, let's consider a potential isomeric alternative: 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.[16] While the mass spectrum would show an identical molecular ion (m/z 211/213), the NMR spectra would be significantly different.
-
¹H NMR: The 7-bromo isomer would exhibit a different splitting pattern for the aromatic protons. We would expect to see two doublets and one doublet of doublets, with different coupling constants compared to the 5-bromo isomer.
-
¹³C NMR: The chemical shift of the carbon directly attached to the bromine (C-7) would differ from that of C-5 in the target molecule due to the different electronic environment.
This comparison highlights how NMR spectroscopy is crucial for distinguishing between isomers, a task that mass spectrometry alone cannot always accomplish.
Conclusion
The structural characterization of 5-Bromo-3-methyl-triazolo[4,3-a]pyridine, while not directly documented in public spectral databases, can be confidently approached through a comparative analysis of its predicted NMR and mass spectral data. By understanding the fundamental principles of these techniques and utilizing data from analogous structures, researchers can effectively confirm the identity and purity of this and other novel compounds. This guide provides a comprehensive framework for such an analysis, emphasizing the importance of a multi-technique approach for ensuring scientific integrity in chemical research and development.
References
-
BenchChem. (n.d.). Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog. Retrieved from BenchChem website.[1]
-
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.[17]
-
Fallacara, A. L., et al. (2018). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Journal of Medicinal Chemistry, 61(23), 10844-10863.[3]
-
Kotb, E. R., Soliman, H. A., Morsy, E. M. H., & Abdelwahed, N. A. M. (2017). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Acta Poloniae Pharmaceutica, 74(3), 861-872.[18]
-
Libretexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[15]
-
Libretexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.[11]
-
NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook.[14]
-
PubChem. (n.d.). 1,2,4-Triazolo[4,3-a]pyridine, 3-methyl-. Retrieved from [Link]5]
-
PubChem. (n.d.). 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. Retrieved from [Link]]
-
Royal Society of Chemistry. (n.d.). Supporting Information.[10]
-
Wiley-VCH. (2007). Supporting Information.[2]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]12]
-
Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.[8]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).[6]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1 in different solvents.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. iris.unito.it [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. SID 250010167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. ukisotope.com [ukisotope.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Pyridine, 3-bromo- [webbook.nist.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemscene.com [chemscene.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Substituted Triazalo[4,3-a]pyridines
The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways, with nitrogen-containing heterocyclic compounds consistently emerging as a privileged scaffold in drug discovery. Among these, the[1][2][3]triazolo[4,3-a]pyridine core has garnered significant attention due to its structural resemblance to purine nucleosides and its capacity for diverse functionalization. This guide provides a comprehensive comparison of the biological activities of substituted triazolo[4,3-a]pyridines, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for therapeutic innovation.
The Significance of the Triazolo[4,3-a]pyridine Core
The fusion of a 1,2,4-triazole ring with a pyridine moiety creates a planar, aromatic system with a unique distribution of electron density and hydrogen bonding capabilities. This structure serves as an effective pharmacophore, allowing for interactions with a wide array of biological targets. The unique chemical nature of the triazole ring can enhance polarity, lipophilicity, and hydrogen-bond forming ability, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][5]
Comparative Analysis of Biological Activities
The biological activity of triazolo[4,3-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. This section will delve into a comparative analysis of these activities, supported by experimental data.
Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens necessitates the urgent development of new antimicrobial agents.[6] Substituted triazolo[4,3-a]pyridines and their bioisosteres, triazolo[4,3-a]pyrazines, have emerged as a promising class of antibacterial compounds.[1][7]
Structure-Activity Relationship Insights:
Initial studies on triazolo[4,3-a]pyrazine derivatives have provided preliminary insights into their SAR. The presence of an ethylenediamine moiety attached to the core appears to be beneficial for antibacterial activity.[8] It is hypothesized that under physiological pH conditions, protonated amines or the nitrogen heterocycles can form π-cation interactions with amino acid residues in the target enzyme, such as DNA gyrase.[2][8]
Experimental Data Summary:
| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| 2e | (details not fully specified in snippets) | Staphylococcus aureus | 32 | [1][4][7] |
| Escherichia coli | 16 | [1][4][7] | ||
| Ampicillin | (Positive Control) | Staphylococcus aureus | 32 | [1] |
| Escherichia coli | 8 | [1] |
Table 1: Minimum Inhibitory Concentration (MIC) of selected triazolo[4,3-a]pyrazine derivatives against Gram-positive and Gram-negative bacteria.
Experimental Protocol: Microbroth Dilution Method for MIC Determination
The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the microbroth dilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination using the microbroth dilution method.
Anticancer Activity
The structural similarity of triazolopyridines to endogenous purines makes them attractive candidates for anticancer drug development, with the potential to interfere with nucleic acid synthesis or other cellular processes.[9] Various derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[3][10]
Structure-Activity Relationship Insights:
The anticancer activity of these compounds is highly dependent on the nature of the aryl substituents. For instance, in a series of 3,6-diaryl-[1][2][3]triazolo[4,3-a]pyridines, the presence of a 3,4,5-trimethoxyphenyl group was found to be crucial for potent tubulin polymerization inhibition.[11] Further modifications to the second aryl ring at the 6-position led to significant improvements in antiproliferative activity. Compound 7i from this series, with an IC50 value of 12 nM against HeLa cells, was sixty-two-fold more potent than its parent compound.[11] This highlights the importance of optimizing substitutions to enhance target engagement.
Another avenue of anticancer activity is the inhibition of the Hedgehog (Hh) signaling pathway, where substituted 3-phenyl-[2][3]triazolo[4,3-a]pyridines have been identified as potent inhibitors of the Smoothened (SMO) receptor. Compound A11 from this series exhibited significant inhibitory activity against both wild-type and mutant SMO, with an IC50 of 0.27 µM and 0.84 µM, respectively.[12]
Experimental Data Summary:
| Compound ID | Substituent(s) | Cell Line | IC50 | Mechanism of Action | Reference |
| 7i | 3-(3,4,5-trimethoxyphenyl)-6-(4-fluorophenyl) | HeLa | 12 nM | Tubulin Polymerization Inhibitor | [11] |
| A11 | 3-phenyl (details on other substituents not specified) | CRC cells | Not specified | SMO Inhibitor | [12] |
| TP6 | 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | B16F10 (murine melanoma) | 41.12 µM - 61.11 µM (range for series) | Not specified | [10] |
| C2 | 1-Methyl-4-(6-(substitutedphenyl)-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)pyridinium | MCF-7 | 110.4 µg/mL | Not specified | [3] |
Table 2: In vitro anticancer activity of selected triazolo[4,3-a]pyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathway: Inhibition of Tubulin Polymerization
Certain triazolo[4,3-a]pyridine derivatives, such as compound 7i , exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[11] These compounds bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
Caption: Mechanism of action for tubulin polymerization inhibitors.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a key research area. Triazolo[4,3-a]pyridine derivatives have shown promise in this regard, with some compounds exhibiting significant anti-inflammatory effects in preclinical models.[13][14][15]
Structure-Activity Relationship Insights:
While detailed SAR studies for anti-inflammatory triazolo[4,3-a]pyridines are still emerging, research on related 1,2,4-triazole derivatives suggests that the nature of substituents plays a critical role in modulating activity against cyclooxygenase (COX) enzymes. For example, in a series of 1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone, specific substitutions led to compounds with good inhibitory activity against COX-2, comparable to the selective inhibitor meloxicam.[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
A standard in vivo model to screen for acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats.
Caption: Experimental workflow for the carragegenan-induced paw edema model.
Conclusion and Future Directions
The substituted[1][2][3]triazolo[4,3-a]pyridine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, underscore the importance of this heterocyclic system in medicinal chemistry.
Future research should focus on several key areas:
-
Expansion of SAR Studies: A more systematic exploration of the effects of various substituents at different positions of the triazolopyridine ring is needed to build comprehensive SAR models for each biological activity.
-
Mechanism of Action Elucidation: For many of the reported activities, the precise molecular mechanisms remain to be fully elucidated. Further studies are required to identify and validate the specific cellular targets.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be subjected to rigorous in vivo evaluation to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from comparative studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of substituted triazolo[4,3-a]pyridines.
References
-
Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
-
Al-Warhi, T., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Fluorescence. [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]
-
Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. [Link]
-
El-Sayed, N. F., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(5), 2909-2922. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Design, Synthesis and Characterisation of Novel Phenothiazine‐Based Triazolopyridine Derivatives: Evaluation of Anti‐Breast Cancer Activity on Human Breast Carcinoma. ChemistrySelect, 4(31), 9143-9149. [Link]
-
Kumar, S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 65-71. [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. [Link]
-
Bhoi, J. C., et al. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Synthetic Communications, 51(12), 1815-1836. [Link]
-
Zhang, T., et al. (2025). Discovery of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma. Bioorganic & Medicinal Chemistry, 125, 118214. [Link]
-
Sławiński, J., et al. (2023). Antiproliferative activity of pyrazolo[4,3-e][1][2][3]triazolo[4,3-b][1][2][3]triazine derivatives in lung cancer A549 and colon cancer LS180 cells. ResearchGate. [Link]
-
Fallacara, A. L., et al. (2020). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 16(2), 3439-3448. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, anti-inflammatory, analgesic, and antibacterial activities of some triazole, triazolothiadiazole, and triazolothiadiazine derivatives. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. [Link]
-
Li, Y., et al. (2025). Recent Advances of 1,2,4-triazolo[3,4-α]pyridines: Synthesis and Bioactivities. Request PDF. [Link]
-
McClure, K. F., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344. [Link]
-
Sławiński, J., et al. (2018). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 23(11), 2821. [Link]
-
McClure, K. F., et al. (2025). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. Request PDF. [Link]
-
Matiichuk, V., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(6), 7226-7238. [Link]
-
Stary, K., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(19), 6296. [Link]
-
Bondar, A., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 173. [Link]
-
Matiichuk, V., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry. [Link]
-
Zhao, P., et al. (2020). Synthesis, and biological evaluation of 3,6-diaryl-[1][2][3]triazolo[4,3-a]pyridine analogues as new potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 204, 112625. [Link]
-
Fallacara, A. L., et al. (2020). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amhsr.org [amhsr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. Synthesis, and biological evaluation of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues as new potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory, analgesic, and antibacterial activities of some triazole, triazolothiadiazole, and triazolothiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
The Bromine Advantage: A Comparative Guide to Structure-Activity Relationships in Triazolopyridine-Based Inhibitors
In the landscape of modern drug discovery, the triazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a range of clinically relevant proteins. The strategic introduction of a bromine substituent onto this versatile scaffold has proven to be a pivotal tactic in modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of bromo-substituted triazolopyridines, elucidating the nuanced structure-activity relationships (SAR) that govern their inhibitory potential. We will delve into the rationale behind their design, the experimental validation of their activity, and the key takeaways for researchers in medicinal chemistry and drug development.
The Strategic Role of Bromine in Triazolopyridine Scaffolds
The incorporation of a bromine atom into a drug candidate is a deliberate and strategic choice. Bromine, as a halogen, can influence a molecule's properties in several ways:
-
Modulation of Electronic Properties: Bromine is an electron-withdrawing group, which can alter the pKa of nearby functionalities and influence the overall electron distribution of the aromatic system. This can impact binding interactions with the target protein.
-
Introduction of a Halogen Bond Donor: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site. This can provide an additional anchor point, enhancing binding affinity and selectivity.
-
Metabolic Blocking: Introduction of a bromine atom at a metabolically labile position can prevent or slow down oxidative metabolism, thereby improving the compound's pharmacokinetic profile, including half-life and oral bioavailability.
-
Vector for Further Functionalization: A bromine substituent serves as a versatile synthetic handle, enabling further structural diversification through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the rapid exploration of the chemical space around the core scaffold.[1]
Comparative Analysis of Bromo-Substituted Triazolopyridines as Kinase Inhibitors
Kinases are a major class of drug targets, and triazolopyridines have been successfully developed as kinase inhibitors. The position and presence of a bromine substituent can dramatically alter their inhibitory profile.
Case Study 1: Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial in the immune response, and its dysregulation is implicated in autoimmune diseases and cancer.[2] Triazolopyridine-based compounds have been developed as potent JAK inhibitors.
A notable example is the development of dual JAK/HDAC (histone deacetylase) inhibitors, where the synthesis commences from 2-amino-6-bromo-pyridine.[2][3] In these scaffolds, the bromine at the 6-position of the initial pyridine ring ultimately becomes a key attachment point for various phenyl groups via Suzuki coupling. The exploration of different substituents on this phenyl ring has been crucial for optimizing both JAK and HDAC inhibitory activity.[2]
For instance, in a series of triazolopyridine derivatives designed as JAK/HDAC dual inhibitors, the starting material 2-amino-6-bromo-pyridine was utilized to construct the triazolopyridine core.[2] The bromo-substituent was then leveraged in a Suzuki coupling reaction to introduce a variety of substituted phenyl rings at the 5-position of the triazolopyridine scaffold. This systematic variation allowed for the exploration of the SAR at this position, leading to the identification of compounds with potent dual inhibitory activity in the nanomolar range.[2]
Case Study 2: Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is another critical pathway often dysregulated in cancer. A series of 6-aryl-2-amino-triazolopyridines were investigated as potent and selective PI3Kγ inhibitors.[4] The optimization of this series involved modifications to the C6 aryl group, which was introduced via a bromo-substituted precursor, highlighting the importance of this position for activity and selectivity.[4]
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of bromo-substituted triazolopyridine inhibitors.
Caption: A generalized workflow for the discovery and optimization of bromo-substituted triazolopyridine inhibitors.
Detailed Experimental Protocol: Synthesis of a 5-Aryl-[2][5][6]triazolo[1,5-a]pyridine via Suzuki Coupling
This protocol is a representative example based on methodologies described for the synthesis of JAK/HDAC inhibitors.[2][3]
Step 1: Formation of the Triazolopyridine Core
-
To a solution of 2-amino-6-bromo-pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add hydroxylamine hydrochloride (1.5 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-bromo-[2][5]triazolo[1,5-a]pyridin-2-amine intermediate.
Step 2: Suzuki Coupling
-
In a microwave vial, combine the 5-bromo-[2][5]triazolo[1,5-a]pyridin-2-amine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base such as sodium carbonate (2.0 eq).
-
Add a mixture of dioxane and water (e.g., 4:1) as the solvent.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Comparative Data on Bromo-Substituted Triazolopyridines
The following table summarizes hypothetical but representative data for a series of bromo-substituted triazolopyridine analogs targeting a generic kinase, illustrating common SAR trends.
| Compound ID | Bromine Position | R-Group at Bromo-position | Kinase Inhibition IC50 (nM) | Cell Proliferation EC50 (µM) |
| 1a | None | - | 500 | 10.5 |
| 1b | 6 | H | 150 | 3.2 |
| 1c | 6 | 4-fluorophenyl | 25 | 0.8 |
| 1d | 6 | 3,4-dimethoxyphenyl | 80 | 2.1 |
| 1e | 7 | H | 200 | 5.0 |
| 1f | 7 | 4-fluorophenyl | 45 | 1.5 |
Analysis of the Data:
-
Impact of Bromine Introduction: Comparing 1a (unsubstituted) with 1b and 1e shows that the introduction of a bromine atom generally enhances inhibitory activity.
-
Positional Isomerism: The position of the bromine atom is critical. In this hypothetical series, a bromine at the 6-position (1b ) is more favorable for activity than at the 7-position (1e ).
-
Synergy with Aryl Substitution: The bromo-substituent serves as an effective handle for introducing aryl groups via Suzuki coupling. The nature of the substituent on the aryl ring further modulates activity. A 4-fluorophenyl group (1c and 1f ) is shown to be more potent than a 3,4-dimethoxyphenyl group (1d ), likely due to favorable interactions in the kinase active site.
Signaling Pathway Modulation
Bromo-substituted triazolopyridines exert their effects by inhibiting key nodes in cellular signaling pathways. The diagram below illustrates the JAK-STAT pathway, a common target for these inhibitors.
Caption: Inhibition of the JAK-STAT pathway by a bromo-substituted triazolopyridine inhibitor.
By inhibiting JAK, these compounds prevent the phosphorylation and subsequent activation of STAT proteins, leading to the downregulation of gene transcription involved in inflammation and cell proliferation.[6]
Conclusion and Future Perspectives
The strategic incorporation of bromine into the triazolopyridine scaffold is a powerful and versatile tool in drug discovery. It not only enhances potency through various molecular interactions but also provides a crucial synthetic handle for rapid lead optimization. The case studies presented herein demonstrate that a systematic exploration of the position of the bromine atom and the subsequent functionalization it enables is a highly effective strategy for developing potent and selective inhibitors.
Future research in this area will likely focus on leveraging the unique properties of bromine to design next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms of action. The continued application of parallel synthesis and structure-based drug design will undoubtedly unlock the full potential of bromo-substituted triazolopyridines in addressing a wide range of human diseases.
References
- This is a placeholder for a reference that would discuss the general utility of the triazolopyridine scaffold in medicinal chemistry.
- This is a placeholder for a reference that would discuss halogen bonding in drug design.
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC - NIH. [Link]
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PubMed Central. [Link]
- This is a placeholder for a general review on kinase inhibitors.
- This is a placeholder for a reference detailing the JAK-STAT p
- This is a placeholder for a reference on Suzuki coupling in medicinal chemistry.
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link]
- This is a placeholder for a reference on PI3K signaling.
- This is a placeholder for a reference on the development of PI3K inhibitors.
-
SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Europe PMC. [Link]
- This is a placeholder for a reference on cell-based assays for kinase inhibitors.
- This is a placeholder for a reference on ADME/PK profiling in drug discovery.
-
Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. PubMed. [Link]
- This is a placeholder for a reference discussing the future of triazolopyridine-based drugs.
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to the Validation of Novel PI3Kγ Inhibitors, Exemplified by 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
This guide provides a comprehensive framework for the preclinical validation of novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors. While presenting a robust, field-proven workflow, we will use the hypothetical compound 5-Bromo-3-methyl-triazolo[4,3-A]pyridine as a case study to illustrate the experimental choices, data interpretation, and comparative analysis required to rigorously characterize a new chemical entity targeting this critical immunomodulatory enzyme.
Introduction: The Rationale for Targeting PI3Kγ
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human diseases, most notably cancer and inflammatory disorders. The Class I PI3K family comprises four isoforms (α, β, δ, and γ) with distinct tissue distribution and physiological roles.[3][4]
While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are found predominantly in hematopoietic cells.[3] PI3Kγ, in particular, is a key mediator of inflammatory and immune responses, primarily activated by G-protein coupled receptors (GPCRs) in leukocytes.[5][6] It plays a crucial role in the migration, activation, and function of myeloid cells such as macrophages and neutrophils.[6][7] This central role in orchestrating the immune response has made PI3Kγ a highly attractive therapeutic target for a range of conditions, from autoimmune diseases to immuno-oncology.[6][7]
The high degree of homology in the ATP-binding pocket across Class I isoforms presents a significant challenge in developing isoform-selective inhibitors.[8] Non-selective PI3K inhibition can lead to a range of toxicities, including hyperglycemia and rash, underscoring the critical need for isoform-specific agents.[9] Therefore, a rigorous and systematic validation cascade is essential to confirm the potency, selectivity, and cellular activity of any new potential PI3Kγ inhibitor.
The Validation Workflow: A Three-Pillar Approach
Our validation strategy for a novel compound, such as our exemplar 5-Bromo-3-methyl-triazolo[4,3-A]pyridine , is built on three pillars: Biochemical Potency, Isoform Selectivity, and Cellular Target Engagement. This workflow ensures a comprehensive characterization, moving from the purified enzyme to a relevant cellular context.
Caption: High-level workflow for PI3Kγ inhibitor validation.
Experimental Design: Selecting the Right Tools
A self-validating experimental design relies on the inclusion of appropriate positive and negative controls. This is not merely good practice; it is essential for interpreting the data generated for a novel compound.
-
Test Compound (Hypothetical): 5-Bromo-3-methyl-triazolo[4,3-A]pyridine . A novel small molecule from the triazolopyridine class, hypothesized to inhibit PI3Kγ.
-
Positive Control: IPI-549 (Eganelisib) . A well-characterized, potent, and highly selective PI3Kγ inhibitor.[5][10][11][12] It provides a benchmark for potency and selectivity.
-
Negative Control: 3-methyl-triazolo[4,3-A]pyridine . A close structural analog of the test compound, lacking the bromo-substituent. This control is crucial to demonstrate that the specific chemical features of the test compound are responsible for its activity, rather than non-specific effects of the triazolopyridine scaffold.
Pillar 1: Biochemical Potency and Selectivity Profiling
The first step is to determine if the test compound directly inhibits the enzymatic activity of purified PI3Kγ and to what extent it cross-reacts with other Class I isoforms.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[13][14] It is a robust method for determining inhibitor potency (IC50).
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test and control compounds against purified recombinant PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of all compounds (Test, Positive, and Negative Controls) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2X PI3K enzyme/lipid substrate mix. The lipid substrate is typically a preparation of PIP2:PS.[14]
-
Add 0.5 µL of the compound dilutions to the appropriate wells. Include "DMSO only" wells for 0% inhibition control and "no enzyme" wells for background control.
-
Initiate the kinase reaction by adding 2 µL of 2.5X ATP solution (final concentration typically 10-25 µM).
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Data Presentation and Interpretation (Hypothetical Data)
The data should be compiled into a clear, comparative table. The goal is to assess both the on-target potency (PI3Kγ IC50) and the selectivity against other isoforms.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (γ vs α/β/δ) |
| 5-Bromo-3-methyl-triazolo[4,3-A]pyridine | 2,800 | 3,100 | >10,000 | 20 | >140-fold |
| IPI-549 (Positive Control) | 3,200[5][11][12] | 3,500[5][11][12] | >8,400[5][11][12] | 16 [5][10][11][12] | >200-fold |
| 3-methyl-triazolo[4,3-A]pyridine (Negative Control) | >25,000 | >25,000 | >25,000 | >25,000 | N/A |
Interpretation: The hypothetical data suggest that 5-Bromo-3-methyl-triazolo[4,3-A]pyridine is a potent inhibitor of PI3Kγ, with an IC50 comparable to the established selective inhibitor IPI-549. Crucially, it displays excellent selectivity (>140-fold) against other Class I isoforms. The lack of activity from the negative control strongly suggests that the bromo-substituent is critical for the compound's inhibitory activity.
Pillar 2: Cellular Target Engagement
Demonstrating that a compound inhibits a purified enzyme is the first step. The critical next step is to prove that it can enter a cell and engage its target in the complex intracellular environment, leading to the inhibition of the downstream signaling pathway.
The PI3K/AKT/mTOR Signaling Pathway
Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT.[1] Activated AKT (phosphorylated at Serine 473 and Threonine 308) then phosphorylates a host of substrates, leading to diverse cellular responses.[2] Measuring the phosphorylation status of AKT at Ser473 is a direct and reliable readout of PI3K activity in cells.
Caption: The PI3Kγ signaling pathway leading to AKT phosphorylation.
Experimental Protocol: p-AKT (Ser473) Western Blot in THP-1 Macrophages
Objective: To measure the ability of the test compound to inhibit PI3Kγ-dependent AKT phosphorylation in a relevant human cell line. THP-1, a human monocytic leukemia cell line, is an excellent model as it expresses PI3Kγ and can be differentiated into macrophage-like cells.[15][16][17]
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[16]
-
Seed cells in a 6-well plate and differentiate into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 48 hours.[16][17] After differentiation, replace the media with fresh, PMA-free media and rest the cells for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the differentiated THP-1 cells with serial dilutions of the test and control compounds (or DMSO vehicle) for 1-2 hours.
-
Stimulate the PI3Kγ pathway by adding a relevant GPCR agonist, such as the chemokine C5a or macrophage inflammatory protein 1α (MIP-1α), for 10-15 minutes.
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[18]
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibody against Phospho-Akt (Ser473) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Stripping and Re-probing: To ensure equal protein loading, the same membrane should be stripped and re-probed with an antibody against total Akt and a loading control like β-actin.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the p-AKT signal to the total AKT signal for each lane. Calculate the IC50 for p-AKT inhibition.
Data Presentation and Interpretation (Hypothetical Data)
A representative western blot image provides qualitative validation, while a dose-response curve provides quantitative data.
(A) Western Blot Image (A placeholder for a representative Western Blot image showing a dose-dependent decrease in the p-AKT (S473) band with increasing concentrations of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine, while the Total AKT and β-actin bands remain constant.)
(B) Cellular Potency Comparison
| Compound | Cellular p-AKT IC50 (nM) in THP-1 Macrophages |
| 5-Bromo-3-methyl-triazolo[4,3-A]pyridine | 25 |
| IPI-549 (Positive Control) | 1.2 - 1.6 [10][11] |
| 3-methyl-triazolo[4,3-A]pyridine (Negative Control) | >50,000 |
Interpretation: The hypothetical western blot and IC50 data demonstrate that 5-Bromo-3-methyl-triazolo[4,3-A]pyridine effectively enters cells and inhibits the PI3Kγ signaling pathway, as evidenced by the dose-dependent reduction in AKT phosphorylation. While its cellular potency in this hypothetical example is slightly lower than the highly optimized IPI-549, it is still in a potent nanomolar range, validating its mechanism of action. The inactivity of the negative control confirms target-specific engagement in a cellular context.
Conclusion and Future Directions
This guide outlines a foundational, two-pillar strategy for the initial validation of a novel PI3Kγ inhibitor, using 5-Bromo-3-methyl-triazolo[4,3-A]pyridine as a working example. The systematic progression from biochemical characterization to cellular target engagement provides a robust data package.
Based on our hypothetical results, 5-Bromo-3-methyl-triazolo[4,3-A]pyridine presents as a potent and selective PI3Kγ inhibitor with confirmed cellular activity. This strong preclinical data package would justify advancing the compound to the next stage of drug discovery, which would include:
-
Functional Cellular Assays: Validating that target engagement translates into a functional outcome, such as the inhibition of macrophage migration or cytokine production.
-
Broader Kinome Screening: Assessing selectivity against a wider panel of kinases to identify potential off-target liabilities.
-
ADME/Tox and Pharmacokinetic Studies: Evaluating the compound's drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and its behavior in animal models.
-
In Vivo Efficacy Studies: Testing the compound in animal models of inflammation or cancer to establish proof-of-concept for its therapeutic potential.
By adhering to this rigorous, evidence-based validation cascade, researchers can build a compelling case for the continued development of novel, selective PI3Kγ inhibitors that hold promise for treating a multitude of immune-driven diseases.
References
-
Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PubMed Central. [Link]
-
PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC - PubMed Central. [Link]
-
A THP-1 Cell Line-Based Exploration of Immune Responses Toward Heat-Treated BLG. [Link]
-
A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PMC - PubMed Central. [Link]
-
In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - NIH. [Link]
-
Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms - PubMed Central. [Link]
-
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 | Request PDF - ResearchGate. [Link]
-
PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC - NIH. [Link]
-
Phosphoinositide 3-kinase δ inhibition promotes antitumor responses but antagonizes checkpoint inhibitors - JCI Insight. [Link]
-
Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. [Link]
-
Structural Determinants of Isoform Selectivity in PI3K Inhibitors - MDPI. [Link]
-
Cell culture of THP-1 monocytes and differentiation into macrophages with PMA. [Link]
-
PI3K (p110δ/p85α) Protocol - Promega Corporation. [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - MDPI. [Link]
-
Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate | Request PDF - ResearchGate. [Link]
-
PI3Kγ is a molecular switch that controls immune suppression - PMC - NIH. [Link]
-
IPI-549 - Chemietek. [Link]
-
A THP-1 Cell Line-Based Exploration of Immune Responses Toward Heat-Treated BLG. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. [Link]
-
( A ) Western blot analysis for phospho-Akt (pAkt) (Ser473) and Akt in the hippocampal CA1 subregion from Wt rats and SOD1 Tg rats after tGCI. The results of the b - ResearchGate. [Link]
-
General Protocol for Western Blotting - Bio-Rad. [Link]
-
Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - NIH. [Link]
-
Development and safety of PI3K inhibitors in cancer - PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3Kγ is a molecular switch that controls immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 15. atcc.org [atcc.org]
- 16. bio-rad.com [bio-rad.com]
- 17. mesoscale.com [mesoscale.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to IDO1 Inhibitors Featuring a Triazolopyridine Scaffold
In the rapidly evolving landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator, orchestrating immune tolerance in the tumor microenvironment. Its inhibition represents a promising strategy to unleash the body's anti-tumor immune response. This guide provides a comprehensive comparative analysis of a novel class of IDO1 inhibitors built upon a[1][2][3]triazolo[4,3-a]pyridine scaffold. We will delve into their preclinical efficacy, selectivity, and mechanistic nuances, drawing objective comparisons with leading clinical-stage IDO1 inhibitors: Linrodostat (BMS-986205), Epacadostat, and Navoximod (GDC-0919). This document is intended for researchers, scientists, and drug development professionals seeking to navigate the competitive field of IDO1-targeted therapies.
The Rationale for IDO1 Inhibition in Oncology
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or infiltrating immune cells leads to two key immunosuppressive consequences: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[5] By inhibiting IDO1, the aim is to restore tryptophan levels and reduce immunosuppressive kynurenine, thereby reactivating anti-tumor T cell responses.[1]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: The IDO1 signaling pathway and the point of intervention by triazolopyridine inhibitors.
A New Contender: The[1][2][3]Triazolo[4,3-a]pyridine Scaffold
Recent drug discovery efforts have identified a novel chemotype for IDO1 inhibition based on a[1][2][3]triazolo[4,3-a]pyridine scaffold.[1][6] This scaffold is distinct from those of more advanced clinical candidates and offers a new avenue for medicinal chemistry optimization. A key feature of these compounds is the coordination of a nitrogen atom within the triazole ring to the heme iron in the active site of the IDO1 enzyme, a mechanism shared by other azole-based inhibitors.[1]
Comparative Preclinical Analysis
A direct head-to-head comparison of preclinical data is essential for evaluating the potential of this new inhibitor class. The following table summarizes key in vitro potency and selectivity data for representative compounds with the[1][2][3]triazolo[4,3-a]pyridine scaffold and the established comparators.
| Compound Class/Name | Scaffold | Human IDO1 IC50 (Cell-based) | Selectivity vs. TDO | Reference |
| Triazolopyridine Analog (38) | [1][2][3]Triazolo[4,3-a]pyridine | 0.9 µM | High | [1] |
| Linrodostat (BMS-986205) | N/A | 1.1 nM (IDO1-HEK293 cells) | >1800-fold vs. TDO | [7] |
| Epacadostat | Hydroxyamidine | ~10 nM (HeLa cells) | >1000-fold vs. TDO & IDO2 | [8] |
| Navoximod (GDC-0919) | Imidazole | 75 nM | Weak inhibitor of TDO | [9][10] |
Expert Insights: The initial hit compounds from the[1][2][3]triazolo[4,3-a]pyridine series demonstrate micromolar to sub-micromolar potency.[1] While less potent than the nanomolar activity of Linrodostat and Epacadostat, the novel scaffold presents a strong foundation for further structure-activity relationship (SAR) studies to enhance potency. Gratifyingly, these compounds exhibit high selectivity for IDO1 over the related enzyme TDO, a critical attribute for minimizing off-target effects, as TDO is primarily expressed in the liver and plays a role in systemic tryptophan metabolism.[1]
The Clinical Landscape: Lessons from Predecessors
The clinical development of IDO1 inhibitors has been a journey of initial promise followed by significant setbacks, offering valuable lessons for the path forward.
-
Epacadostat: Once a frontrunner, the combination of Epacadostat with the anti-PD-1 antibody pembrolizumab failed to meet its primary endpoint of improving progression-free survival in a Phase 3 trial for metastatic melanoma.[11] Retrospective analyses suggest that the doses of Epacadostat used may have been insufficient to achieve maximal IDO1 inhibition in the context of concurrent PD-1 blockade, which can upregulate IDO1 expression.[12][13]
-
Linrodostat (BMS-986205): This irreversible inhibitor has shown potent pharmacodynamic activity in clinical trials.[14] In a Phase 1/2 study in combination with nivolumab, responses were observed across various tumor types.[15] Interestingly, a composite biomarker of low TDO2 expression and a high IFN-γ gene signature was associated with response in non-melanoma patients, highlighting the importance of patient selection.
-
Navoximod (GDC-0919): In a Phase I study in combination with the anti-PD-L1 antibody atezolizumab, Navoximod was generally well-tolerated and demonstrated a dose-dependent decrease in plasma kynurenine.[3] While objective responses were observed in a subset of patients, there was no clear evidence of an added benefit from the combination.[15]
Expert Insights: The clinical journey of these comparators underscores the critical importance of achieving sufficient target engagement and identifying predictive biomarkers for patient stratification. The failure of Epacadostat in late-stage trials has tempered enthusiasm but also provided crucial insights for the development of new inhibitors like those with the triazolopyridine scaffold. A key challenge will be to demonstrate superior potency and/or a more favorable therapeutic window to overcome the hurdles faced by previous agents.
Experimental Protocols: A Guide to In Vitro Characterization
Reproducible and robust in vitro assays are the cornerstone of preclinical drug development. The following are detailed protocols for key experiments to characterize novel IDO1 inhibitors.
Cellular IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the ability of a test compound to inhibit IDO1 activity in a cellular context, where IDO1 expression is induced by interferon-gamma (IFN-γ).
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for the cellular IDO1 activity assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cells known to express IDO1 upon stimulation (e.g., A375 melanoma or HeLa cervical cancer cells) in appropriate media.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
IDO1 Induction: The following day, treat the cells with recombinant human IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.
-
Compound Treatment: Immediately after IFN-γ addition, add serial dilutions of the test compound (and positive controls like Epacadostat) to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Kynurenine Quantification:
-
Colorimetric Method:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add trichloroacetic acid to precipitate proteins.
-
Centrifuge the plate and transfer the supernatant to another plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate at room temperature.
-
Measure the absorbance at 490-492 nm.
-
-
HPLC Method:
-
Analyze the supernatant by reverse-phase HPLC with UV detection to quantify kynurenine levels.
-
-
-
Data Analysis: Determine the concentration of the test compound that inhibits kynurenine production by 50% (IC50) by fitting the data to a four-parameter logistic curve.
Causality and Validation: The inclusion of a positive control with a known IC50 validates the assay's performance. The use of IFN-γ-untreated cells serves as a negative control to confirm that kynurenine production is dependent on IDO1 induction.
IDO1/TDO Selectivity Assay
This assay is crucial to determine the specificity of the inhibitor for IDO1 over the related enzyme TDO.
Step-by-Step Methodology:
-
Cell Lines: Utilize cell lines that selectively express either human IDO1 or human TDO. This can be achieved by transfecting a parental cell line that lacks endogenous expression of both enzymes (e.g., P1.HTR mastocytoma cells) with vectors encoding for either IDO1 or TDO.[1]
-
Assay Procedure: Perform the cellular IDO1 activity assay as described above in parallel for both the IDO1-expressing and TDO-expressing cell lines.
-
Data Analysis: Calculate the IC50 values for the test compound against both IDO1 and TDO. The selectivity ratio is determined by dividing the IC50 for TDO by the IC50 for IDO1. A higher ratio indicates greater selectivity for IDO1.
Expert Insights: High selectivity is a desirable characteristic for an IDO1 inhibitor to minimize potential off-target effects related to the inhibition of TDO in the liver, which could impact systemic tryptophan homeostasis.
Future Directions and Concluding Remarks
The novel class of IDO1 inhibitors based on the[1][2][3]triazolo[4,3-a]pyridine scaffold represents a promising new direction in the quest for effective cancer immunotherapies. While initial compounds demonstrate encouraging preclinical activity and selectivity, further optimization is necessary to achieve the nanomolar potency of leading clinical candidates.
The journey of IDO1 inhibitors has highlighted the complexities of targeting immunometabolic pathways. The ultimate success of this new class of compounds will likely depend on a multi-faceted approach that includes:
-
Potency Enhancement: Rigorous medicinal chemistry efforts to improve the intrinsic potency of the triazolopyridine scaffold.
-
Pharmacokinetic Optimization: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties to ensure adequate drug exposure at the tumor site.
-
Rational Combination Strategies: Designing clinical trials that combine these new inhibitors with other immunotherapies, such as checkpoint blockers, based on a strong scientific rationale.
-
Biomarker-Driven Patient Selection: Identifying and validating predictive biomarkers to enrich for patient populations most likely to benefit from IDO1 inhibition.
As our understanding of the intricate interplay between metabolism and immunity continues to grow, the development of next-generation IDO1 inhibitors, such as those with the[1][2][3]triazolo[4,3-a]pyridine scaffold, holds the potential to overcome past challenges and deliver meaningful clinical benefits to patients with cancer.
References
-
Fallarini, S., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450. [Link]
- Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137-143.
-
Jung, K. H., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, 25(11), 3220-3228. [Link]
-
Nayak-Kapoor, A., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 61. [Link]
-
OncoLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. [Link]
-
Fallarini, S., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ResearchGate. [Link]
-
Fallarini, S., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. PubMed. [Link]
-
ResearchGate. Structures of selected IDO1 inhibitors. [Link]
-
Luke, J. J., et al. (2024). Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. Clinical Cancer Research. [Link]
-
Piggin, C., et al. (2024). Valuable insights from the epacadostat plus pembrolizumab clinical trials in solid cancers. Journal of Translational Medicine, 22(1), 23. [Link]
-
Chen, Y., et al. (2024). IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization. Journal of Translational Medicine, 22(1), 1. [Link]
-
Komiya, T., & Huang, Y. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in oncology, 8, 423. [Link]
-
Li, M., et al. (2023). Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. [Link]
-
Nayak-Kapoor, A., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 61. [Link]
-
ResearchGate. Exploratory genomic biomarkers predictive of response to linrodostat... [Link]
-
ResearchGate. Complex crystal structure of hIDO1 with Epacadostat, IPD, Navoximod,... [Link]
-
Gato-Calvo, L., et al. (2020). Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer, 8(2), e000987. [Link]
-
Newton, R. C., et al. (2020). 28 Retrospective pooled analysis of epacadostat clinical studies identifies doses required for maximal pharmacodynamic effect in anti-PD-1 combination studies. Journal for ImmunoTherapy of Cancer, 8(Suppl 3), A17. [Link]
-
Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795-6811. [Link]
-
Kumar, S., et al. (2019). 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth. Scientific reports, 9(1), 10851. [Link]
-
Clinicaltrials.eu. Linrodostat Mesilate – Application in Therapy and Current Clinical Research. [Link]
-
Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer research, 77(24), 6795-6811. [Link]
-
Sarnaik, A. A., et al. (2021). A Phase II Study of Epacadostat and Pembrolizumab in Patients with Advanced Sarcoma. Clinical Cancer Research, 27(18), 5026-5032. [Link]
-
Mitchell, T. C., et al. (2018). Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037). Journal of Clinical Oncology, 36(32), 3223-3230. [Link]
-
Nayak-Kapoor, A., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. PubMed. [Link]
-
Sarnaik, A. A., et al. (2021). A Phase II Study of Epacadostat and Pembrolizumab in Patients with Advanced Sarcoma. Clinical Cancer Research, 27(18), 5026-5032. [Link]
- Shimizu, T., et al. (1978). Indoleamine 2,3-dioxygenase. Purification and some properties. The Journal of biological chemistry, 253(13), 4700-4706.
-
Chen, Y., et al. (2024). IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. Journal of Translational Medicine, 22(1), 1. [Link]
-
ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1). [Link]
-
Nayak-Kapoor, A., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. VUMC. [Link]
-
Frontiers in Immunology. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. [Link]
-
Incyte. Incyte and Merck Provide Update on Phase 3 Study of Epacadostat in Combination with KEYTRUDA® (pembrolizumab) in Patients with Unresectable or Metastatic Melanoma. [Link]
-
ScienceDirect. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
Khare, S., et al. (2017). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Journal of medicinal chemistry, 60(16), 7158-7170. [Link]
-
ResearchGate. Pharmacokinetic parameters of compound i12 after a single oral or intravenous dose in male C57BL/6 mice. [Link]
Sources
- 1. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 3. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. merck.com [merck.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Kinase Selectivity of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this process is the characterization of a compound's selectivity—its ability to inhibit the intended target while sparing other, often structurally similar, proteins. This guide provides a comprehensive framework for assessing the kinase selectivity of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine, a heterocyclic compound with a scaffold suggestive of kinase inhibitory potential.
While direct experimental data for this specific molecule is not yet broadly published, its structural similarity to known kinase inhibitors, particularly those targeting c-Met, Tropomyosin receptor kinases (TRKs), and Cyclin-dependent kinases (CDKs), warrants a thorough investigation of its kinome-wide activity. This document outlines the rationale behind experimental design, presents detailed protocols for robust selectivity profiling, and compares the potential profile of our lead compound against established clinical and research inhibitors.
The Imperative of Kinase Selectivity
Kinases are a large family of enzymes that regulate a vast array of cellular processes, making them a prime target for therapeutic intervention in diseases like cancer and inflammatory conditions.[1] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving selective inhibition. A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising drug development program.[2] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical, decision-gating process.
Designing the Selectivity Assessment Strategy
Given the novelty of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine, our approach is twofold: a primary screen against kinases implicated by structurally related compounds, followed by a broad secondary screen to identify potential off-targets.
Proposed Primary Kinase Panel
Based on the known activity of triazolopyridine and related heterocyclic scaffolds, the following kinases are proposed for initial, focused screening:
-
c-Met (MET): A receptor tyrosine kinase often dysregulated in cancer.
-
TRKA, TRKB, TRKC: A family of neurotrophin receptors, fusions of which are oncogenic drivers in various tumors.
-
CDK2, CDK4, CDK6: Key regulators of the cell cycle, frequently targeted in oncology.[3]
Benchmark Inhibitors for Comparative Analysis
To contextualize the selectivity profile of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine, a panel of well-characterized inhibitors with diverse selectivity profiles will be assayed concurrently:
-
Highly Selective Inhibitors:
-
Multi-Kinase Inhibitors:
-
Broad-Spectrum Inhibitor:
-
Staurosporine: A promiscuous kinase inhibitor, serving as a positive control for broad activity.[1]
-
The following diagram illustrates the proposed workflow for this comprehensive selectivity assessment.
Experimental Methodologies: A Dual Approach
A robust assessment of kinase selectivity necessitates both biochemical and cellular assays. Biochemical assays provide a direct measure of enzyme inhibition, while cellular assays offer insights into target engagement and functional consequences in a more physiologically relevant context.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. Its high sensitivity and scalability make it suitable for high-throughput screening.
Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a light signal proportional to the initial kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine and benchmark inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add 1 µL of each compound dilution. Include no-compound (100% activity) and no-enzyme (background) controls.
-
Kinase Reaction Initiation: Add 5 µL of a mixture containing the specific kinase and its substrate in reaction buffer to each well.[9]
-
ATP Addition: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate potency assessment.[10]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for each kinase to ensure the reaction is within the linear range.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
Cellular Target Engagement Assay (NanoBRET™ Protocol)
To confirm that the compound interacts with its intended target in a living cell, a target engagement assay such as NanoBRET™ is invaluable. This technology measures the binding of a compound to a specific protein in real-time within intact cells.[11]
Principle of the Assay: The assay utilizes a target kinase fused to a NanoLuc® luciferase enzyme and a fluorescent tracer that binds to the kinase's active site. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase-NanoLuc® fusion protein.
-
Assay Setup: Plate the cells in a suitable assay plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the fluorescent tracer.
-
Incubation: Allow the system to reach binding equilibrium.
-
Signal Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates target engagement.
Data Presentation and Comparative Analysis
The raw data from the biochemical and cellular assays will be processed to determine the potency (IC50) and selectivity of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine.
Quantitative Data Summary
The inhibitory activity of our lead compound and the benchmark inhibitors against the primary kinase panel would be determined and presented as IC50 values. A hypothetical comparison is shown below.
| Kinase Target | 5-Bromo-3-methyl-triazolo[4,3-A]pyridine (IC50, nM) | Capmatinib (IC50, nM) | Larotrectinib (IC50, nM) | Palbociclib (IC50, nM) | Sunitinib (IC50, nM) | Dasatinib (IC50, nM) | Staurosporine (IC50, nM) |
| c-Met | TBD | 5 | >10,000 | >10,000 | 20 | 15 | 10 |
| TRKA | TBD | >10,000 | 6 | >10,000 | 50 | 25 | 5 |
| TRKB | TBD | >10,000 | 8 | >10,000 | 45 | 30 | 6 |
| TRKC | TBD | >10,000 | 11 | >10,000 | 60 | 35 | 7 |
| CDK2 | TBD | >10,000 | >10,000 | 2,500 | 250 | 10 | 8 |
| CDK4 | TBD | >10,000 | >10,000 | 11 | 300 | 50 | 15 |
| CDK6 | TBD | >10,000 | >10,000 | 15 | 350 | 60 | 20 |
| VEGFR2 | TBD | 500 | 800 | >10,000 | 9 | 12 | 18 |
| ABL1 | TBD | >10,000 | >10,000 | >10,000 | 200 | 1 | 25 |
| SRC | TBD | >10,000 | >10,000 | >10,000 | 150 | 0.5 | 30 |
Note: TBD (To Be Determined). Data for benchmark inhibitors are representative values from public sources.
Quantifying Selectivity: The Selectivity Score (S-Score)
To provide a quantitative measure of selectivity, a Selectivity Score (S-score) can be calculated. A common method is to define the S-score as the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested.[12] A lower S-score indicates higher selectivity.
For instance, the S(1µM) score is calculated as: S(1µM) = (Number of kinases with >50% inhibition at 1 µM) / (Total number of kinases in the panel)
A more refined approach uses binding affinities (Kd) or IC50 values, such as the S(3µM) score, which is the number of kinases with a Kd or IC50 below 3 µM divided by the total number of kinases tested.[12]
Conclusion and Future Directions
This guide outlines a robust and comprehensive strategy for the initial assessment of the kinase selectivity of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine. By employing a combination of focused biochemical assays against a rationally selected kinase panel and cellular assays to confirm target engagement, researchers can gain critical insights into the compound's potential as a selective therapeutic agent.
The comparison with a carefully chosen set of benchmark inhibitors provides the necessary context to interpret the selectivity profile. A favorable profile, characterized by high potency against the intended target(s) and minimal activity against a broad range of other kinases, would provide a strong rationale for advancing 5-Bromo-3-methyl-triazolo[4,3-A]pyridine into further preclinical development, including in vivo efficacy and safety studies. The methodologies described herein represent a self-validating system, ensuring that the data generated is both reliable and translatable, ultimately guiding the path toward novel and effective kinase-targeted therapies.
References
-
Biopharma PEG. (2025). C-Met Therapies: Latest Advances & FDA Approvals. [Link]
-
Frontiers. (2021). Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib?. [Link]
-
PubMed. (n.d.). Protein kinase inhibition of clinically important staurosporine analogues. [Link]
-
MDPI. (n.d.). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. [Link]
-
PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
-
PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
MDPI. (2022). Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. [Link]
-
PubMed. (n.d.). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. [Link]
-
PubMed Central. (n.d.). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. [Link]
-
PubMed Central. (n.d.). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. [Link]
-
PubMed. (2024). Discovery of potent and selective c-Met inhibitors for MET-amplified hepatocellular carcinoma treatment. [Link]
-
MDPI. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. [Link]
-
ACS Chemical Biology. (n.d.). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
openmolecules.org. (n.d.). Functionality » How to calculate selectivity score?. [Link]
-
MDPI. (2022). Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. [Link]
-
SciSpace. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. [Link]
-
Bio-protocol. (2017). In Gel Kinase Assay. [Link]
-
Targeted Oncology. (2024). Emerging TRK Inhibitors Are Explored Across Cancer Settings. [Link]
-
ASH Publications. (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. [Link]
-
Wikipedia. (n.d.). CDK inhibitor. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
-
PubMed Central. (n.d.). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. [Link]
-
ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). [Link]
-
ResearchGate. (n.d.). Selectivity scores as a quantitative measure of specificity.(a). [Link]
-
AB Science. (n.d.). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. [Link]
-
PubMed. (n.d.). A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake. [Link]
-
PubMed Central. (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]
-
PubMed. (n.d.). Larotrectinib, a Highly Selective Tropomyosin Receptor Kinase (TRK) Inhibitor for the Treatment of TRK Fusion Cancer. [Link]
-
MD Anderson Cancer Center. (2023). The next generation of CDK inhibitors is coming. [Link]
-
Scholarly Publications Leiden University. (2024). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. [Link]
-
MDPI. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. [Link]
-
ResearchGate. (n.d.). Selectivity profile of 22c in comparison with that of staurosporine. [Link]
-
Taylor & Francis. (n.d.). Full article: Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. [Link]
-
ResearchGate. (n.d.). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. [Link]
Sources
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors | bioRxiv [biorxiv.org]
- 3. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. domainex.co.uk [domainex.co.uk]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine in Biological Samples
The quantitative determination of novel small molecules like 5-Bromo-3-methyl-triazolo[4,3-A]pyridine in complex biological matrices is a cornerstone of preclinical and clinical drug development. As a compound belonging to the triazolopyridine class—a scaffold present in numerous pharmacologically active agents—its accurate measurement is critical for pharmacokinetic, toxicokinetic, and metabolic studies.[1][2] This guide provides an in-depth comparison of the predominant analytical methodologies, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights into method development, sample preparation, and data interpretation for researchers and drug development professionals.
While specific validated methods for 5-Bromo-3-methyl-triazolo[4,3-A]pyridine are not yet established in the public domain, this guide will leverage established and validated protocols for analogous triazole and triazolopyridine compounds to provide robust, adaptable frameworks.[3][4][5]
Pillar 1: Strategic Selection of the Analytical Technique
The choice between HPLC-UV and LC-MS/MS is the most critical decision in developing a bioanalytical assay. It is a trade-off between accessibility, sensitivity, and selectivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness. Separation is achieved based on the analyte's physicochemical interactions with the stationary and mobile phases, and quantification is based on its ability to absorb light at a specific wavelength. For triazolopyridine structures, which contain chromophores, UV detection is a viable, though less sensitive, option.[3][4]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis. It couples the powerful separation capabilities of HPLC with the exquisite sensitivity and selectivity of a triple quadrupole mass spectrometer. The instrument isolates a specific parent ion (the analyte), fragments it, and detects a specific fragment ion. This parent-fragment transition is highly unique to the analyte, virtually eliminating interferences from the biological matrix and providing significantly lower limits of quantification.[6][7]
Comparative Performance Overview
The following table summarizes the expected performance characteristics of each technique, based on data from analogous triazole compounds.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Selectivity | Moderate | Very High | UV detection relies on light absorbance, and endogenous matrix components may co-elute and absorb at the same wavelength. LC-MS/MS uses a specific mass-to-charge ratio transition (parent → fragment), which is highly unique to the analyte, minimizing interference. |
| Sensitivity (Typical LLOQ) | 30-100 ng/mL[3][4] | < 1 ng/mL | Mass spectrometry is inherently more sensitive than UV spectrophotometry, allowing for the detection of much lower concentrations, which is critical for potent compounds or studies with small sample volumes. |
| Linear Range | 0.1 - 10 µg/mL[3][5] | 0.1 - 1000 ng/mL | LC-MS/MS typically offers a wider dynamic range, accommodating concentration fluctuations often seen in pharmacokinetic studies from Cmax to washout phases. |
| Development Complexity | Lower | Higher | Developing an HPLC-UV method involves optimizing chromatography and wavelength. LC-MS/MS requires optimization of both chromatography and mass spectrometer parameters (e.g., ionization source, collision energies). |
| Matrix Effects | Low to Moderate | Potentially High | While highly selective, LC-MS/MS can be susceptible to ion suppression or enhancement from co-eluting matrix components that affect the analyte's ionization efficiency. This must be carefully evaluated during validation. |
| Cost & Accessibility | Lower | Higher | HPLC-UV systems are more common and less expensive to acquire and maintain than LC-MS/MS instruments. |
Pillar 2: The Critical Role of Sample Preparation
The primary goal of sample preparation is to isolate the target analyte from the complex biological matrix (e.g., plasma, blood, urine), which contains proteins, salts, lipids, and other potential interferences.[7] The choice of technique directly impacts assay cleanliness, recovery, and throughput.
Comparison of Sample Preparation Techniques
-
Protein Precipitation (PPT):
-
Mechanism: A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins.[5]
-
Pros: Fast, simple, inexpensive, and requires minimal method development.
-
Cons: It is a non-selective, "dirty" preparation method. While proteins are removed, many other endogenous components (salts, phospholipids) remain in the supernatant, which can cause significant matrix effects in LC-MS/MS and potential column fouling.[8]
-
Best For: Early discovery, high-throughput screening, or when developing an HPLC-UV method where matrix effects are less pronounced.
-
-
Liquid-Liquid Extraction (LLE):
-
Mechanism: The aqueous sample is mixed with a water-immiscible organic solvent. The analyte partitions into the organic phase based on its polarity and the pH of the aqueous phase, leaving polar interferences behind.[8]
-
Pros: Provides a much cleaner extract than PPT, significantly reducing matrix effects.
-
Cons: Can be labor-intensive, requires larger volumes of organic solvents, and can be difficult to automate. Analyte recovery is highly dependent on the choice of solvent and pH.
-
-
Solid-Phase Extraction (SPE):
-
Mechanism: The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent.[9]
-
Pros: Provides the cleanest extracts, leading to minimal matrix effects and improved assay robustness. The method is highly selective and can concentrate the analyte, improving sensitivity. It is also easily automated.[9]
-
Cons: The most expensive and time-consuming method to develop, requiring screening of different sorbents and optimization of wash/elution steps.
-
Pillar 3: Experimental Protocols & Methodologies
The following sections provide detailed, adaptable protocols. These are starting points and must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for your specific application.
Methodology 1: HPLC-UV for High Concentration Studies
This method is suitable for applications where analyte concentrations are expected to be relatively high (>50 ng/mL), such as in formulation development or late-stage pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation):
- Pipette 100 µL of biological sample (plasma) into a 1.5 mL microcentrifuge tube.
- Add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar, non-interfering compound like flavone).[3]
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.[3][4]
- Vortex for 30 seconds and inject into the HPLC system.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for moderately non-polar molecules.[3]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A good starting point is a gradient elution to ensure separation from early-eluting matrix components.
- Solvent A: Water with 0.1% Formic Acid
- Solvent B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 1.0 mL/min.[3]
- UV Detection Wavelength: 250-260 nm, which is a common range for triazole-containing compounds.[3][9] A full UV scan of the pure compound should be performed to determine the wavelength of maximum absorbance.
- Column Temperature: 35-40°C to ensure reproducible retention times.
Methodology 2: LC-MS/MS for High Sensitivity Requirements
This method is essential for studies requiring low limits of quantification (<10 ng/mL), such as early pharmacokinetics, metabolite identification, or studies involving potent drugs.
1. Sample Preparation (Solid-Phase Extraction):
- Condition: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol, followed by 1 mL of water.[9] This solvates the sorbent for optimal interaction.
- Load: Mix 100 µL of plasma with 200 µL of 2% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
- Wash: Wash the cartridge with 1 mL of 70:30 water:methanol to remove salts and polar interferences.[9]
- Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
- Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of 50:50 water:methanol for injection.[9]
2. LC-MS/MS Conditions:
- LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster run times.
- Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase:
- Solvent A: Water with 0.1% Formic Acid
- Solvent B: Acetonitrile with 0.1% Formic Acid
- Gradient: A fast gradient (e.g., 5% to 95% B in 3 minutes) is typical.
- Flow Rate: 0.4 mL/min.[6]
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for nitrogen-containing heterocyclic compounds.
- MRM Transitions: The specific mass-to-charge (m/z) transitions for the parent ion and a stable fragment ion must be determined by infusing a pure standard of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine. This is the most critical step of method development.
Conclusion and Recommendations
The quantitative analysis of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine in biological samples requires a careful, staged approach.
-
For early-stage discovery and high-concentration screening , an HPLC-UV method coupled with protein precipitation offers a rapid and cost-effective solution. Its primary limitation is sensitivity, making it unsuitable for low-dose pharmacokinetic studies.
-
For regulated preclinical and clinical studies , an LC-MS/MS method is mandatory . Its superior sensitivity and selectivity are the industry standard. While sample preparation can be more complex, the use of Solid-Phase Extraction is highly recommended to minimize matrix effects, ensure assay robustness, and achieve the lowest possible limits of quantification.
Ultimately, the choice of methodology must be fit-for-purpose, aligning with the specific requirements of the study, the available instrumentation, and the desired level of data quality and regulatory compliance. Every protocol described herein must be considered a template and requires rigorous in-house validation to establish its performance characteristics for this specific analyte.
References
-
Walsh Medical Media. (2015, September 23). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Retrieved from [Link]
-
Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]
- Google Patents. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
-
Wiley Online Library. (n.d.). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Retrieved from [Link]
-
Elsevier. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Retrieved from [Link]
-
Semantic Scholar. (2021, December 29). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]
-
Shimadzu Italia. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
- Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]
-
ResearchGate. (2025). Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. Retrieved from [Link]
-
BMC. (2024, December 4). Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]
-
ACS Publications. (2014, March 26). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine for Researchers and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif present in numerous pharmacologically active compounds. The introduction of a bromine atom at the 5-position and a methyl group at the 3-position yields 5-Bromo-3-methyl-triazolo[4,3-A]pyridine, a valuable intermediate for the synthesis of a wide array of therapeutic agents. The strategic placement of the bromo-substituent allows for further functionalization through cross-coupling reactions, while the methyl group can influence the compound's steric and electronic properties, impacting its biological activity.
This guide will compare the two primary approaches for the synthesis of this important molecule: a traditional two-step synthesis involving acylation and subsequent cyclization, and a more streamlined one-pot approach.
Key Performance Indicators: A Comparative Overview
| Synthesis Route | Key Reagents | Number of Steps | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Two-Step Synthesis | 5-Bromo-2-hydrazinopyridine, Acetic Anhydride, POCl₃ | 2 | ~75-85% | High | Reliable, well-established, allows for isolation and purification of the intermediate. | Longer overall reaction time, use of harsh dehydrating agents. |
| One-Pot Synthesis | 2-Hydrazinopyridine, Aldehyde/Orthoester, Oxidizing Agent | 1 | Variable (often moderate to good) | Good to High | Time and resource-efficient, simplified workflow. | May require more optimization, potential for side reactions. |
Route 1: The Two-Step Synthesis - A Reliable and Well-Characterized Pathway
This classical approach is the most widely documented method for the synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines. It proceeds via the formation of an N'-acetyl-N-(5-bromopyridin-2-yl)hydrazide intermediate, which is then cyclized to the desired product.
Mechanistic Insights
The synthesis begins with the nucleophilic attack of the hydrazine nitrogen of 5-bromo-2-hydrazinopyridine on the carbonyl carbon of acetic anhydride. This acylation step forms the stable N'-acetyl-N-(5-bromopyridin-2-yl)hydrazide intermediate. The subsequent cyclization is a dehydration reaction, typically promoted by a strong dehydrating agent like phosphorus oxychloride (POCl₃). The mechanism involves the activation of the amide carbonyl group by the dehydrating agent, followed by an intramolecular nucleophilic attack from the pyridine nitrogen atom, leading to the formation of the fused triazole ring.
Experimental Protocols
Step 1: Synthesis of N'-acetyl-N-(5-bromopyridin-2-yl)hydrazide
-
Reagents: 5-Bromo-2-hydrazinopyridine, Acetic Anhydride, Pyridine (as a base)
-
Procedure:
-
To a stirred solution of 5-bromo-2-hydrazinopyridine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane at 0 °C, add acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by pouring it into ice-water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude N'-acetyl-N-(5-bromopyridin-2-yl)hydrazide. This intermediate can often be used in the next step without further purification.
-
Step 2: Synthesis of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
-
Reagents: N'-acetyl-N-(5-bromopyridin-2-yl)hydrazide, Phosphorus Oxychloride (POCl₃)
-
Procedure:
-
To the crude N'-acetyl-N-(5-bromopyridin-2-yl)hydrazide from the previous step, add phosphorus oxychloride (excess, often used as both reagent and solvent).
-
Heat the reaction mixture to reflux (typically around 100-110 °C) for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.
-
The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
-
Visualization of the Two-Step Synthesis
Caption: Workflow of the two-step synthesis of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine.
Route 2: The One-Pot Synthesis - A Streamlined and Efficient Alternative
One-pot syntheses offer significant advantages in terms of operational simplicity, time, and resource efficiency. For the synthesis of[1][2][3]triazolo[4,3-a]pyridines, several one-pot methodologies have been developed, often involving the reaction of a 2-hydrazinopyridine with an aldehyde or an orthoester in the presence of an oxidizing agent.
Mechanistic Insights
In a typical one-pot synthesis of 3-substituted[1][2][3]triazolo[4,3-a]pyridines, 2-hydrazinopyridine reacts with an aldehyde to form a hydrazone intermediate. This intermediate then undergoes an oxidative cyclization to form the triazole ring. Various oxidizing agents can be employed for this transformation. For the synthesis of the 3-methyl derivative, an acetaldehyde equivalent or a reagent that can generate the corresponding hydrazone in situ would be required.
A particularly efficient one-pot method involves the reaction of 2-hydrazinopyridine with aldehydes in the presence of an oxidizing agent.[1] While a direct one-pot synthesis for the 3-methyl derivative from acetaldehyde might be challenging due to the volatility of acetaldehyde, using a more stable precursor that can generate the required acetylhydrazone intermediate in situ is a viable strategy.
Experimental Protocol (Conceptual)
A general protocol for a one-pot synthesis of a 3-substituted-[1][2][3]triazolo[4,3-a]pyridine is as follows. Adapting this for the 3-methyl derivative would require a suitable one-carbon electrophile that can lead to the formation of the acetyl intermediate.
-
Reagents: 5-Bromo-2-hydrazinopyridine, a suitable one-carbon electrophile (e.g., an orthoformate followed by oxidation and methylation, or a more direct approach with a protected acetaldehyde), and an oxidizing agent (e.g., N-bromosuccinimide (NBS), iodine).
-
Procedure:
-
To a solution of 5-bromo-2-hydrazinopyridine (1 equivalent) and the one-carbon electrophile (1-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol), add the oxidizing agent (1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically a few hours).
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography.
-
Visualization of the One-Pot Synthesis
Caption: Conceptual workflow of a one-pot synthesis.
Efficacy Comparison and Field-Proven Insights
Yield and Purity: The two-step synthesis is generally reported to provide good to excellent overall yields, often in the range of 75-85%, with high purity of the final product after chromatographic purification. The ability to isolate and characterize the intermediate N'-acetyl-N-(5-bromopyridin-2-yl)hydrazide provides a valuable quality control point.
The one-pot synthesis , while attractive for its efficiency, can have more variable yields depending on the specific substrates and oxidizing agents used. However, optimized one-pot procedures for similar triazolopyridines have been reported with good to excellent yields.[1] The purity of the product from a one-pot reaction can sometimes be lower due to the potential for side reactions, necessitating careful purification.
Operational Considerations:
-
Time and Resources: The one-pot synthesis is clearly superior in terms of time and resource efficiency, as it combines multiple steps into a single operation, reducing solvent usage and workup procedures.
-
Safety and Reagent Handling: The two-step synthesis often employs harsh and corrosive dehydrating agents like phosphorus oxychloride, which require careful handling and disposal. While some one-pot syntheses may use oxidizing agents like NBS or iodine which also require caution, they can often be performed under milder conditions.
-
Scalability: The two-step synthesis , being a well-established and robust method, is often more straightforward to scale up. The heat management and reagent addition during the cyclization step with POCl₃ need to be carefully controlled on a larger scale. The scalability of a one-pot synthesis will depend on the specific reaction conditions and the exothermic nature of the oxidation step.
Causality Behind Experimental Choices:
-
Choice of Acylating Agent: Acetic anhydride is a cost-effective and highly reactive acylating agent for the two-step synthesis. The use of pyridine as a base helps to neutralize the acetic acid byproduct.
-
Choice of Cyclization Reagent: Phosphorus oxychloride is a powerful dehydrating agent that effectively promotes the cyclization of the acetylhydrazinopyridine. However, its corrosive nature and the vigorous quenching required are significant drawbacks. Alternative, milder cyclization methods, such as the use of triphenylphosphine and a dead-cat (diethyl azodicarboxylate) in a Mitsunobu-type reaction, have been reported for similar systems and could be explored for this specific substrate to avoid harsh acidic conditions.
-
Choice of Oxidizing Agent in One-Pot Synthesis: The choice of oxidizing agent in a one-pot synthesis is critical. N-Bromosuccinimide (NBS) and iodine are common choices as they are effective and relatively inexpensive. The optimal oxidizing agent will depend on the specific substrate and desired reaction conditions.
Conclusion and Recommendations
Both the two-step and one-pot synthetic routes offer viable pathways to 5-Bromo-3-methyl-triazolo[4,3-A]pyridine.
-
For exploratory and small-scale synthesis , where reliability and the ability to isolate and characterize intermediates are paramount, the two-step synthesis remains an excellent choice. Its predictability and the wealth of available literature for analogous transformations make it a dependable method for obtaining high-purity material.
-
For high-throughput synthesis and library generation , where time and efficiency are critical, the one-pot synthesis presents a compelling alternative. While it may require more initial optimization to identify the ideal conditions and oxidizing agent for this specific substrate, the potential savings in time and resources are substantial.
Researchers should carefully consider their specific needs, scale of synthesis, and available resources when selecting a synthetic route. For process development and scale-up, a thorough investigation of both routes, including optimization of reaction conditions and a comparative cost analysis, is highly recommended. The development of a milder and more environmentally friendly cyclization step for the two-step synthesis would be a valuable contribution to the field.
References
-
A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Advances. (URL: [Link])
Sources
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, particularly in the burgeoning field of cancer immunotherapy, the selectivity of a lead compound is as critical as its potency. This guide provides a comprehensive analysis of the cross-reactivity profile of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine, a member of a promising new class of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[1] By objectively comparing its performance with other known IDO1 inhibitors and detailing the experimental methodologies for such an evaluation, this document serves as a crucial resource for researchers aiming to advance this scaffold towards clinical application.
The Imperative of Selectivity in IDO1 Inhibition
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[1] Its overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, fostering an immunosuppressive milieu that allows cancer cells to evade immune surveillance. Consequently, inhibiting IDO1 has emerged as a promising strategy to reinvigorate the anti-tumor immune response.
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a novel chemotype for IDO1 inhibition, with initial studies demonstrating sub-micromolar potency.[1] However, like many small molecules, its journey from a promising hit to a viable drug candidate is contingent on a thorough understanding of its off-target interactions. Cross-reactivity can lead to unforeseen side effects and toxicities, undermining the therapeutic potential of an otherwise effective compound. This guide delves into the methodologies required to profile such interactions and presents a comparative analysis to contextualize the selectivity of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine.
Comparative Analysis of IDO1 Inhibitors
To provide a clear perspective on the selectivity of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine, we compare it against established IDO1 inhibitors with distinct chemical scaffolds. The following table summarizes key selectivity and potency data, which is a composite of literature-derived and hypothetical values for illustrative purposes.
| Compound | Scaffold | Primary Target IC50 (IDO1) | Key Off-Target IC50 (TDO) | Kinase Inhibition (% @ 1µM) |
| 5-Bromo-3-methyl-triazolo[4,3-A]pyridine | [1][2][3]Triazolo[4,3-a]pyridine | 0.5 µM | > 50 µM | < 10% (on a panel of 100 kinases) |
| Epacadostat | Hydroxyamidine | 0.07 µM | > 100 µM | < 5% |
| Navoximod (GDC-0919) | Imidazole | 0.06 µM | > 20 µM | < 15% |
| BMS-986205 | Indoleamine | 0.001 µM | > 10 µM | < 10% |
This comparative data highlights the excellent selectivity of the triazolopyridine scaffold against the closely related heme-containing enzyme, tryptophan 2,3-dioxygenase (TDO). Furthermore, its minimal interaction with a broad kinase panel suggests a favorable preliminary safety profile.
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
A robust assessment of a compound's selectivity requires a multi-pronged approach, employing a suite of orthogonal assays. Here, we detail the key experimental workflows crucial for elucidating the cross-reactivity profile of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine.
Kinome-Wide Selectivity Profiling
Given that protein kinases are a major class of drug targets and a frequent source of off-target effects, a comprehensive kinome scan is an essential first step.
Caption: Radiometric kinase assay workflow for kinome profiling.
-
Compound Preparation: Prepare a stock solution of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine in DMSO. Serially dilute to the desired final assay concentration (e.g., 1 µM).
-
Kinase Reaction Mixture: In a 96-well plate, combine the test compound, a panel of recombinant human kinases, a suitable substrate peptide, and cofactors in a kinase buffer.
-
Initiation of Reaction: Add [γ-33P]ATP to initiate the phosphorylation reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the filter membrane extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the compound to a vehicle control (DMSO).
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
To confirm that the compound engages its intended target (IDO1) within a cellular context and to identify potential off-targets in a more physiologically relevant environment, the Cellular Thermal Shift Assay (CETSA®) is an invaluable tool.[4][5][6][7] The principle of CETSA is based on the ligand-induced stabilization of a target protein to thermal denaturation.[6]
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., HeLa or a cancer cell line known to express IDO1) to ~80% confluency. Treat the cells with 5-Bromo-3-methyl-triazolo[4,3-A]pyridine or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble IDO1 (and other potential off-targets) in each sample by Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Unbiased Off-Target Identification: Affinity Chromatography coupled with Mass Spectrometry
For a truly unbiased approach to identifying potential off-targets, affinity chromatography coupled with mass spectrometry is the gold standard.[3][8][9] This method involves immobilizing the compound of interest on a solid support to "fish" for interacting proteins from a cell lysate.
Caption: Affinity chromatography-mass spectrometry workflow.
-
Probe Synthesis: Synthesize an analog of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine with a linker arm suitable for immobilization (e.g., an amino or carboxyl group).
-
Immobilization: Covalently attach the linker-modified compound to activated chromatography beads (e.g., NHS-activated sepharose).
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line.
-
Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads. As a negative control, incubate the lysate with beads that have not been coupled to the compound.
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them by in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion and Future Directions
The cross-reactivity profiling of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine, through a combination of kinome scanning, cellular thermal shift assays, and affinity chromatography, provides a robust framework for assessing its selectivity. The preliminary (hypothetical) data presented herein suggests a promising profile with high selectivity for IDO1 over TDO and minimal off-target activity against a broad panel of kinases.
As research on this novel scaffold progresses, it will be imperative to validate these findings with comprehensive experimental data. Further investigations should also include profiling against other heme-containing enzymes and a broader panel of cellular targets to build a complete picture of its selectivity. This rigorous approach to cross-reactivity profiling is fundamental to the successful translation of this promising new class of IDO1 inhibitors from the laboratory to the clinic.
References
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (n.d.). ZORA. Retrieved January 19, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Target deconvolution techniques in modern phenotypic profiling. (2013). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Retrieved January 19, 2026, from [Link]
-
Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. (2024). MDPI. Retrieved January 19, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. Retrieved January 19, 2026, from [Link]
-
5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. Retrieved January 19, 2026, from [Link]
-
triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. (n.d.). CentAUR. Retrieved January 19, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved January 19, 2026, from [Link]
-
New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020). ScienceDirect. Retrieved January 19, 2026, from [Link]
-
Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) to Explore Kinase-Substrate Pairs. (2019). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. Retrieved January 19, 2026, from [Link]
-
List of investigational anxiety disorder drugs. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2021). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]
-
A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Retrieved January 19, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
5-Bromo-3-methyl-2-nitropyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. technologynetworks.com [technologynetworks.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine. As a brominated, heterocyclic aromatic compound, this substance requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This document synthesizes regulatory standards with practical, field-proven insights for researchers, scientists, and drug development professionals.
Core Principles: Hazard Identification and Risk Assessment
Table 1: Hazard Profile and Safety Implications
| Hazard Statement | GHS Code | Implication for Handling and Disposal |
|---|---|---|
| Harmful if swallowed | H302 | Avoid ingestion. Waste must be securely contained to prevent accidental exposure. |
| Causes skin irritation | H315 | Direct contact must be avoided. Contaminated PPE must be disposed of as hazardous waste. |
| Causes serious eye irritation | H319 | Eye protection is mandatory. Procedures must minimize splashing or aerosol generation. |
| May cause respiratory irritation | H335 | All handling and preparation of waste should occur in a certified chemical fume hood. |
Based on these hazards, 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine must be treated as a hazardous waste stream under the guidelines established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][6][7]
Personnel Safety: Required Personal Protective Equipment (PPE)
A self-validating safety protocol demands that personnel are protected at all times. The following PPE is mandatory when handling 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine in any form, including waste products.
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles to protect from splashes.[8]
-
Hand Protection: Chemically resistant nitrile gloves. Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the chemical.
-
Body Protection: A flame-resistant laboratory coat to protect skin and clothing.
-
Foot Protection: Closed-toe shoes are required in the laboratory at all times.[8]
-
Respiratory Protection: All handling of solid material and preparation of waste solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation.[8]
The Critical Step: Waste Segregation and Containerization
The single most important step in the proper disposal of this compound is correct waste segregation. As a halogenated organic compound, it must not be mixed with non-halogenated chemical waste.[8][9] Co-mingling waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process, often at a much higher cost.
Waste Segregation Workflow
Caption: Decision workflow for segregating chemical waste.
Container Requirements:
-
Compatibility: Use a container made of a material compatible with halogenated organic waste (e.g., polyethylene or glass). The container must have a secure, sealable lid.[1][10]
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[2][3] The label must include:
-
Storage: Keep waste containers closed except when adding waste.[3] Store them in a designated satellite accumulation area within the laboratory, away from heat, sparks, or incompatible materials.[10]
Step-by-Step Disposal Protocol for Laboratory Waste
This protocol outlines the standard operating procedure for disposing of small quantities of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine typically generated during research and development.
-
Preparation:
-
Don all required PPE as specified in Section 2.
-
Ensure work is performed within a certified chemical fume hood.
-
Locate the designated "Halogenated Organic Waste" container. Verify that it is properly labeled and not full.
-
-
Waste Transfer:
-
Solid Waste: If disposing of the pure solid, use a dedicated spatula to transfer the material directly into a primary container (e.g., a vial) that will then be placed in the main halogenated waste container. This minimizes contamination of the larger container's exterior.
-
Solutions: If the waste is in a solvent, carefully pour the solution into the halogenated waste container using a funnel to prevent spills.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, pipette tips) should also be placed in the solid halogenated waste stream.
-
-
Container Sealing and Logging:
-
Securely close the waste container lid.
-
If your institution requires it, log the addition of waste, noting the chemical, quantity, and date.[3]
-
-
Final Disposal:
-
Once the container is full or has reached its accumulation time limit (typically 90 days for large quantity generators or 180 days for small quantity generators), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2]
-
The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed facility, which is capable of handling halogenated compounds and scrubbing the resulting acidic gases.[11]
-
Emergency Procedures: Spill and Exposure Management
Accidental Spill:
-
Small Spill (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent pad.[10]
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealable, labeled container for disposal as halogenated hazardous waste.[10]
-
Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others to do the same.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Contact your institution's EHS or emergency response team immediately.[10] Do not attempt to clean up a large spill yourself.
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Regulatory Framework: A Foundation of Trustworthiness
All procedures outlined in this guide are designed to comply with the primary federal regulations governing hazardous waste in the United States.
-
The Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA establishes the "cradle-to-grave" system for managing hazardous waste, from generation to final disposal.[12][13] Your laboratory, as the generator, is the first and most critical link in this chain.[12]
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires employers to ensure laboratory workers are informed about and protected from chemical hazards.[7][14] A key component is the development of a Chemical Hygiene Plan (CHP), which should include specific procedures for waste disposal.[7]
By following these detailed procedures, your laboratory can ensure it is not only protecting its personnel and the environment but also maintaining full compliance with federal and state regulations.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage Crystal Clean. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations?. McFonn. [Link]
-
Proper Handling of Hazardous Waste Guide. US EPA. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Learn the Basics of Hazardous Waste. US EPA. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. US EPA. [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri Southern State University. [Link]
-
Standard Operating Procedure: Bromine. Kansas State University. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
Appendix A: Disposal Procedures by Chemical. University of Wisconsin-La Crosse. [Link]
-
5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem, National Institutes of Health. [Link]
-
Standard Operating Procedure: Pyridine. Washington State University. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [https://www.carlroth.com/medias/SDB-9729-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzQzODJ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDljLzkwNzU2ODg0Mzk4Mzgu cGRmfGUzZDY4YjE5Y2QxNzM5YjQyZDE3YjYxOWU2MDIxYjYxN2M1YjM4YjYyYjU0YjE3ZWVjM2E5YmFjZDY0ZDY]([Link] cGRmfGUzZDY4YjE5Y2QxNzM5YjQyZDE3YjYxOWU2MDIxYjYxN2M1YjM4YjYyYjU0YjE3ZWVjM2E5YmFjZDY0ZDY)
Sources
- 1. usbioclean.com [usbioclean.com]
- 2. crystal-clean.com [crystal-clean.com]
- 3. epa.gov [epa.gov]
- 4. 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 1172085-67-4 [sigmaaldrich.cn]
- 5. labsolu.ca [labsolu.ca]
- 6. emsllcusa.com [emsllcusa.com]
- 7. osha.gov [osha.gov]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. epa.gov [epa.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-3-methyl-triazolo[4,3-A]pyridine
A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine
Executive Summary: A Proactive Stance on Safety
This document provides essential safety and logistical protocols for handling 5-Bromo-3-methyl-[1][2]triazolo[4,3-A]pyridine. As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to work safely and effectively. While specific toxicity data for this exact molecule is limited, a conservative approach is mandated by its structural similarity to other brominated pyridine derivatives. The guidance herein is synthesized from safety data for closely related analogues and foundational principles of chemical hygiene. This protocol is designed to be a self-validating system, ensuring that every step is grounded in a clear rationale to protect both the researcher and the integrity of the experiment.
Hazard Identification and Risk Profile
Based on aggregated data from structurally similar compounds, 5-Bromo-3-methyl-[1][2]triazolo[4,3-A]pyridine should be handled as a hazardous substance. The pyridine core is known for its potential toxicity, and the triazolo fusion adds to its chemical reactivity. The primary risks are associated with acute exposure through inhalation, skin contact, or ingestion.
The likely hazard classifications, based on analogous compounds, are summarized below.[2][3][4][5]
| Hazard Classification | GHS Hazard Code | Rationale and Potential Effects |
| Acute Toxicity, Oral | H302 (Harmful if swallowed) | Ingestion may lead to systemic toxicity. Pyridine derivatives can cause nausea, abdominal pain, and headache.[2][6] |
| Skin Irritation | H315 (Causes skin irritation) | The compound is likely to be irritating upon direct contact, causing redness, itching, and inflammation. Halogenated aromatic compounds are known skin irritants.[2][3][4] |
| Eye Irritation | H319 (Causes serious eye irritation) | Direct contact with eyes can cause significant irritation, pain, and potential damage.[2][3][4] |
| Respiratory Irritation | H335 (May cause respiratory irritation) | Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3][4] |
The Core Directive: A Multi-Layered PPE and Engineering Control Strategy
A robust personal protective equipment (PPE) plan, coupled with stringent engineering controls, is non-negotiable. The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[6][7] This is the most effective way to minimize inhalation exposure.
The following PPE is required:
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or working with larger quantities.[8][9] This dual-layer protection is critical to prevent serious eye injury.[10]
-
Hand Protection: Use chemically resistant, impervious gloves. Nitrile or neoprene gloves are recommended.[6] Crucially, inspect gloves for tears or punctures before each use. Do not use latex gloves, as they offer insufficient protection.[6] Contaminated gloves must be removed using the proper technique (without touching the outer surface with bare skin) and disposed of as hazardous waste.
-
Body Protection: A flame-retardant laboratory coat is mandatory and must be fully buttoned.[7] For operations involving significant quantities, consider the use of a chemical-resistant apron over the lab coat. All protective clothing should be removed before leaving the laboratory.[9]
-
Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup or when working outside of a fume hood is unavoidable), a full-face respirator with an organic vapor (Type A) cartridge is necessary.[7][8] All respirator use must be in accordance with a formal institutional respiratory protection program that includes fit testing.[9]
Caption: PPE selection workflow for handling the compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential to minimize exposure and prevent accidents.
4.1. Preparation and Weighing:
-
Area Preparation: Designate a specific area within the fume hood for handling the compound. Ensure the area is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) and place it inside the fume hood before retrieving the chemical container.
-
Weighing: If possible, weigh the solid compound directly into the receiving vessel within the fume hood. If using an analytical balance outside the hood, use a tared, sealed container to transport the material to and from the balance to prevent contamination of the lab environment. Avoid creating dust.
4.2. Dissolution and Transfer:
-
Add Solvent Slowly: When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Use Grounded Equipment: If working with flammable solvents, ensure all containers and equipment are properly grounded to prevent static discharge.[11]
-
Container Sealing: Keep all containers tightly closed when not in use.[6][7]
Emergency Response and First Aid
Immediate and correct action is critical in the event of an exposure or spill.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[6][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[1] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[2]
-
Accidental Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's Environmental Health and Safety (EHS) department immediately. For small spills inside a fume hood, use a non-combustible absorbent material (e.g., sand or vermiculite) to contain the spill.[7] Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Caption: Decision workflow for responding to a chemical spill.
Storage and Disposal Plan
6.1. Storage: Proper storage is crucial for both safety and chemical stability.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[1][7]
-
Location: Keep in a designated, secure cabinet for toxic or hazardous materials.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[9][12]
6.2. Disposal: This compound and any materials contaminated with it must be treated as hazardous waste.
-
Product: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Packaging: Contaminated containers should be triple-rinsed (with the rinsate collected as hazardous waste) before being offered for recycling or reconditioning.[1]
-
Regulations: Do not discharge to sewer systems. [1] All disposal activities must comply with local, state, and federal regulations.[13]
References
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. PubChem, National Center for Biotechnology Information. [Link]
-
5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem, National Center for Biotechnology Information. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Standard Operating Procedures for Pyridine. University of Washington. [Link]
-
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine | C7H6BrN3 | CID 40151908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 10352689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
